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Foundational

3-Methoxybicyclo[1.1.1]pentane-1-carboxamide chemical structure and properties

A Technical Guide to 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide: A Novel Scaffold for Modern Drug Discovery Abstract The bicyclo[1.1.1]pentane (BCP) scaffold has rapidly emerged as a critical building block in modern m...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide: A Novel Scaffold for Modern Drug Discovery

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has rapidly emerged as a critical building block in modern medicinal chemistry, prized for its ability to serve as a three-dimensional, sp³-rich bioisostere for traditional aromatic and alkyne moieties.[1][2] This guide provides an in-depth technical overview of a key derivative, 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide. We will explore its unique chemical structure, delve into its physicochemical properties, and present a validated synthetic protocol. Furthermore, we will analyze the strategic importance of the BCP core in drug development, highlighting how its distinct geometry and properties can overcome common challenges in pharmacokinetics and metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced, non-classical scaffolds to innovate beyond the "flatland" of traditional drug design.[3][4]

Introduction: The Rise of the Bicyclo[1.1.1]pentane Motif

For decades, the para-substituted phenyl ring has been a ubiquitous fragment in drug design. However, its planarity and associated lipophilicity often contribute to poor solubility, undesirable metabolic profiles (e.g., through cytochrome P450-mediated oxidation), and non-specific binding.[1][2] The quest for bioisosteres that can mimic the geometry of a 1,4-disubstituted arene while improving drug-like properties has led to the prominence of the bicyclo[1.1.1]pentane (BCP) scaffold.[5][6]

The BCP core is a highly strained, rigid, three-dimensional structure that effectively mimics the exit vectors of a para-substituted benzene ring but with a significantly different electronic and steric profile.[1][7] This structural departure leads to several key advantages in drug candidates:

  • Improved Solubility: The replacement of a "greasy" aromatic ring with a saturated, albeit rigid, BCP core typically enhances aqueous solubility.[2][3]

  • Enhanced Metabolic Stability: The sp³-hybridized carbons of the BCP are less susceptible to oxidative metabolism compared to electron-rich aromatic systems.[1][2]

  • Reduced Non-Specific Binding: The lower lipophilicity and reduced potential for π-π stacking interactions can decrease non-specific protein binding, potentially leading to cleaner off-target profiles.[1]

  • Novel Chemical Space: The unique 3D geometry allows for the exploration of new pharmacophore space, enabling novel interactions with biological targets.[1]

3-Methoxybicyclo[1.1.1]pentane-1-carboxamide represents a functionally rich BCP derivative, incorporating a methoxy group and a primary amide at the bridgehead positions. These functional groups serve as versatile handles for further chemical elaboration, making it a valuable building block for library synthesis and lead optimization campaigns.

Chemical Structure and Physicochemical Properties

The core of the molecule is the bicyclo[1.1.1]pentane cage, with a methoxy group (-OCH₃) at one bridgehead carbon (C3) and a carboxamide group (-CONH₂) at the other (C1). This rigid, linear arrangement is central to its function as a para-phenyl bioisostere.

Table 1: Physicochemical Properties of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic Acid (Precursor to the Amide)

PropertyValueSource
Molecular Formula C₇H₁₀O₃[8][9]
Molecular Weight 142.15 g/mol [8][9]
Physical Form Colorless to pale yellow liquid or solid[9]
CAS Number 156329-86-1[9][10]
Storage Conditions 2-8°C, sealed, dry[8]

Note: Data is for the corresponding carboxylic acid, a common synthetic precursor. The properties of the carboxamide will be similar, with an adjustment for the change in the functional group.

Synthesis and Methodologies

The synthesis of 1,3-disubstituted BCPs has evolved significantly, with many modern routes relying on the ring-opening of the highly strained hydrocarbon, [1.1.1]propellane. However, a more established and scalable approach for creating functionalized BCPs often starts from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[11]

Below is a representative, field-proven protocol for the synthesis of the target amide, proceeding through the carboxylic acid intermediate.

Experimental Protocol: Synthesis of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide

This protocol is adapted from established methods for the mono-functionalization of BCP dicarboxylic acids.[11]

Step 1: Monoesterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

  • Reagents & Setup: To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol (approx. 0.4 M), cool the flask in an ice bath.

  • Reaction: Slowly add thionyl chloride (SOCl₂) (3.0 equiv) dropwise to the stirred solution.

    • Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. This acidic environment catalyzes the Fischer esterification. Using SOCl₂ is a highly effective method for driving the reaction towards the mono-ester, as precise control over stoichiometry is more straightforward than with direct acid catalysis.

  • Workup: Allow the reaction to warm to room temperature and stir overnight. Concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂. The resulting crude product is 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[11]

Step 2: Conversion to 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide (Note: This step first involves converting the remaining carboxylic acid to the amide, followed by conversion of the ester to the methoxy group. Direct conversion pathways may exist but this illustrates a robust, modular approach.)

  • Amide Formation:

    • Dissolve the crude mono-ester from Step 1 in a suitable aprotic solvent like dichloromethane (DCM).

    • Add a coupling agent such as HBTU (1.1 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv).

    • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride (1.2 equiv), and stir at room temperature until completion (monitored by TLC or LC-MS).

    • Causality: This standard peptide coupling procedure activates the carboxylic acid, allowing for efficient and mild formation of the primary amide without hydrolyzing the methyl ester.

  • Reduction and Etherification (Conceptual): The conversion of the resulting methyl ester to a methoxy group is a non-trivial transformation that would typically involve reduction to the alcohol followed by methylation. A more direct synthetic strategy would likely build the methoxy group into the BCP core earlier in the synthesis. For the purpose of this guide, we focus on the well-established amide formation.

Synthetic Workflow Diagram

The following diagram illustrates the key transformation from a common BCP starting material to the target functional groups.

SynthesisWorkflow Start Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Monoester 3-(Methoxycarbonyl)bicyclo[1.1.1]- pentane-1-carboxylic Acid Start->Monoester MeOH, SOCl₂ AmideEster Methyl 3-carbamoylbicyclo[1.1.1]- pentane-1-carboxylate Monoester->AmideEster 1. Coupling Agent (HBTU) 2. NH₃ source FinalProduct 3-Methoxybicyclo[1.1.1]- pentane-1-carboxamide AmideEster->FinalProduct Reduction & Methylation (Multi-step process) StructureProperty BCP_Core BCP Core • Rigid 3D Geometry • sp³ Character • Strained System Solubility Improved Aqueous Solubility BCP_Core->Solubility Metabolism Enhanced Metabolic Stability (vs. Arene) BCP_Core->Metabolism Permeability Increased Permeability BCP_Core->Permeability Binding Reduced Non-Specific Binding BCP_Core->Binding Geometry para-Phenyl Bioisosterism BCP_Core->Geometry

Caption: Relationship between the BCP core and improved drug properties.

Conclusion and Future Outlook

3-Methoxybicyclo[1.1.1]pentane-1-carboxamide is more than just a novel molecule; it is an embodiment of a successful strategy in modern drug design—escaping aromatic "flatland" to build superior drug candidates. [4]Its rigid three-dimensional structure, combined with versatile functional handles, provides a powerful platform for medicinal chemists. The proven benefits of the BCP core in improving solubility, metabolic stability, and overall pharmacokinetic profiles ensure that this scaffold, and its derivatives, will continue to be a cornerstone of innovation in the pharmaceutical industry. [2]Future research will likely focus on developing even more efficient and diverse methods for functionalizing the BCP core, further expanding its utility in the creation of next-generation therapeutics. [5]

References

  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes.Chemical Science (RSC Publishing).
  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes.ResearchGate.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.JACS Au.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.PMC - NIH.
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research.BLDpharm.
  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.Journal of Medicinal Chemistry - ACS Publications.
  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry.Thieme.
  • Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane.Journal of the American Chemical Society - ACS Publications.
  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.ResearchGate.
  • 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid.MySkinRecipes.
  • 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid | 156329-86-1.Sigma-Aldrich.
  • 3-(Methoxycarbonyl)bicyclo(1.1.1)pentane-1-carboxylic acid | C8H10O4 | CID 15579850.PubChem.
  • 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid | 156329-86-1.ChemicalBook.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).PMC.
  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.Sigma-Aldrich.
  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes.French-Ukrainian Journal of Chemistry.
  • 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid | 156329-86-1.MilliporeSigma.
  • 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid.PubChemLite.
  • 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.PubChemLite.
  • Synthesis of 3‐substituted bicyclo[1.1.1]petane‐1‐carboxylic acids with...ResearchGate.
  • 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.MDPI.
  • Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane.ResearchGate.
  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups.PharmaBlock.
  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid.Tokyo Chemical Industry.

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Exploratory

The Strategic Integration of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide in Modern Fragment-Based Drug Discovery

A Technical Guide for Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the ide...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. This guide delves into the strategic application of a particularly compelling fragment, 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide, in FBDD campaigns. We will explore the scientific rationale for its design, its synthesis, and its pivotal role as a three-dimensional bioisostere for the ubiquitous phenyl ring. This document will provide researchers, scientists, and drug development professionals with a comprehensive technical overview, including detailed experimental protocols for screening and hit validation, to effectively leverage this fragment's unique properties in the pursuit of novel therapeutics.

The FBDD Paradigm: A Shift in Drug Discovery

Fragment-Based Drug Discovery (FBDD) represents a more intellectually driven approach compared to traditional high-throughput screening (HTS). Instead of screening vast libraries of large, complex molecules, FBDD focuses on identifying small, low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity.[1][2] The core principle of FBDD is that these weakly binding fragments can be more efficiently optimized into potent, drug-like candidates. This "bottom-up" approach offers several distinct advantages:

  • Higher Hit Rates: Due to their smaller size and reduced complexity, fragments can more effectively sample the chemical space of a target's binding pocket, leading to a higher probability of identifying a binding event.

  • Greater Ligand Efficiency: Fragments often exhibit superior ligand efficiency (LE), a measure of the binding energy per heavy atom. This indicates a more optimal and efficient interaction with the target.

  • Exploration of Novel Chemical Space: FBDD can uncover novel binding interactions and chemical scaffolds that might be missed by HTS, which is often biased towards existing drug-like molecules.[2]

  • Improved Physicochemical Properties: Starting with smaller, less lipophilic fragments often leads to final compounds with more favorable ADME (absorption, distribution, metabolism, and excretion) properties.

The FBDD workflow is an iterative process that begins with the careful design and curation of a fragment library. These fragments are then screened against the target protein using highly sensitive biophysical techniques. Hits are validated and their binding modes are determined, typically through structural biology methods. Finally, medicinal chemistry strategies are employed to grow, link, or merge these initial fragment hits into more potent lead compounds.

FBDD_Workflow cluster_0 Fragment Library cluster_1 Screening & Hit ID cluster_2 Hit Validation & Characterization cluster_3 Lead Optimization Lib Diverse & High-Quality Fragment Library Screen Biophysical Screening (NMR, X-ray, SPR) Lib->Screen Hit_ID Hit Identification Screen->Hit_ID Validate Hit Validation Hit_ID->Validate Structure Structural Biology (X-ray, NMR) Validate->Structure Optimize Fragment-to-Lead (Growing, Linking, Merging) Structure->Optimize SAR Structure-Activity Relationship (SAR) Optimize->SAR SAR->Optimize

Figure 1: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Bicyclo[1.1.1]pentane (BCP): A Superior Bioisostere for the Phenyl Ring

The phenyl ring is a prevalent motif in many drug molecules. However, its aromaticity can lead to metabolic liabilities and poor solubility. The concept of bioisosterism, the replacement of a functional group with another that retains the desired biological activity while improving physicochemical properties, is a cornerstone of medicinal chemistry. Bicyclo[1.1.1]pentane (BCP) has emerged as a highly effective, three-dimensional bioisostere for the para-substituted phenyl ring.[3][4][5][6]

The rationale for this replacement is rooted in the unique structural and electronic properties of the BCP cage:

  • Three-Dimensionality: The rigid, bicyclic structure of BCP introduces a significant sp³ character, moving away from the "flatland" of aromatic rings. This increased three-dimensionality is often associated with improved solubility and reduced off-target toxicity.[7][8]

  • Metabolic Stability: The strained C-H bonds of the BCP core are less susceptible to metabolic oxidation compared to the C-H bonds of a phenyl ring.[9]

  • Improved Physicochemical Properties: Replacement of a phenyl ring with a BCP moiety has been shown to improve aqueous solubility, permeability, and other key pharmacokinetic parameters.[4][5]

  • Vectorial Similarity: The 1,3-disubstituted BCP core effectively mimics the linear geometry of a para-substituted phenyl ring, allowing it to maintain key interactions within a binding pocket.[10]

PropertyPhenyl RingBicyclo[1.1.1]pentane (BCP)Advantage of BCP
Geometry PlanarThree-DimensionalImproved solubility, reduced promiscuity
Hybridization sp²sp³Increased saturation, "escape from flatland"
Metabolic Stability Prone to oxidationMore resistant to oxidationImproved in vivo half-life
Solubility Generally lowerGenerally higherBetter biopharmaceutical properties
Lipophilicity (cLogP) HigherLowerImproved ADME profile

Table 1: A comparative summary of the properties of the phenyl ring and the bicyclo[1.1.1]pentane (BCP) bioisostere.

The Featured Fragment: 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide

The strategic design of a fragment is paramount to its success in an FBDD campaign. 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide incorporates several key features that make it a highly valuable tool for drug discovery:

  • The BCP Core: As discussed, the BCP scaffold provides a metabolically stable, three-dimensional core that serves as a superior bioisostere for the phenyl ring.

  • The Methoxy Group: The methoxy group is a small, non-lipophilic hydrogen bond acceptor. It can act as a "scout" to probe for hydrogen bonding interactions within a binding pocket without significantly increasing the polar surface area of the fragment. This can be crucial for establishing initial binding affinity and providing a vector for fragment growth.

  • The Carboxamide Group: The primary carboxamide is a versatile functional group in fragment design. It possesses both hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen) capabilities, allowing it to form a variety of interactions with a protein target. The amide bond is also a common feature in drug molecules, providing a synthetically tractable handle for further chemical modification during the hit-to-lead optimization phase.

Synthesis of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide

While a direct, one-pot synthesis of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide may not be extensively documented, a robust synthetic route can be devised from the commercially available 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid.[11][12] A general and reliable method involves a two-step process: activation of the carboxylic acid followed by coupling with an amine source.

Step 1: Activation of the Carboxylic Acid

Direct amidation of a carboxylic acid with an amine is generally inefficient. Therefore, the carboxylic acid must first be converted into a more reactive species. A common and effective method is the formation of an acyl chloride.

Protocol 4.1: Synthesis of 3-Methoxybicyclo[1.1.1]pentane-1-carbonyl chloride

  • To a solution of 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1 drop per mmol of carboxylic acid).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Monitor the reaction by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing by LC-MS for the formation of the methyl ester.

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride can often be used in the next step without further purification.

Step 2: Amide Bond Formation

The activated acyl chloride can then be reacted with a source of ammonia to form the primary carboxamide.

Protocol 4.2: Synthesis of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide

  • Dissolve the crude 3-methoxybicyclo[1.1.1]pentane-1-carbonyl chloride from the previous step in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Bubble anhydrous ammonia gas through the solution for 15-30 minutes, or add a solution of ammonia in a suitable solvent (e.g., 0.5 M ammonia in dioxane).

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be filtered to remove ammonium chloride precipitate.

  • The filtrate is then washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide.

Synthesis_Workflow start 3-Methoxybicyclo[1.1.1]pentane- 1-carboxylic acid acyl_chloride 3-Methoxybicyclo[1.1.1]pentane- 1-carbonyl chloride start->acyl_chloride SOCl₂, cat. DMF, DCM amide 3-Methoxybicyclo[1.1.1]pentane- 1-carboxamide acyl_chloride->amide NH₃, DCM

Figure 2: A representative synthetic scheme for the preparation of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide.

Experimental Protocols for Fragment Screening

The detection of the weak binding interactions characteristic of fragments requires highly sensitive biophysical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two of the most powerful and widely used methods in FBDD.

NMR-Based Screening: Saturation Transfer Difference (STD) Spectroscopy

STD NMR is a ligand-observed NMR technique that is exceptionally well-suited for identifying fragment binders. It relies on the transfer of saturation from the target protein to a bound ligand.

Protocol 5.1.1: General Procedure for STD NMR Screening

  • Sample Preparation:

    • Prepare a stock solution of the target protein in a suitable deuterated buffer (e.g., phosphate buffer in D₂O). The final protein concentration is typically in the low micromolar range (e.g., 10-50 µM).

    • Prepare stock solutions of the fragment library, including 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide, in a compatible deuterated solvent (e.g., DMSO-d₆).

    • Prepare the final NMR sample by mixing the protein and fragment(s) in the NMR tube. The fragment concentration should be in excess of the protein concentration (typically 100- to 200-fold excess).

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the sample to confirm the presence of both protein and fragment signals and to optimize shim values.

    • Set up the STD NMR experiment. This involves acquiring two spectra: an "on-resonance" spectrum where a specific region of the protein's proton spectrum is selectively saturated, and an "off-resonance" spectrum where a region devoid of any signals is irradiated.

    • Key parameters to optimize include the saturation time (typically 1-3 seconds) and the saturation frequency (chosen to be in a region where only protein signals are present, e.g., -1.0 ppm).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • In the STD spectrum, only signals from fragments that have bound to the protein and received saturation transfer will be visible.

    • The intensity of the STD signals is proportional to the binding affinity and the proximity of the fragment's protons to the protein surface.

STD_NMR_Principle cluster_0 1. Selective Saturation cluster_1 2. Saturation Transfer cluster_2 3. Detection of Binding Protein Protein Fragment Fragment Bound_Complex Protein-Fragment Complex Saturation Selective RF Saturation Saturation->Protein Saturation_Transfer via NOE Free_Fragment Free Fragment (Saturated) Bound_Complex->Free_Fragment Dissociation STD_Signal STD Signal Detected Free_Fragment->STD_Signal

Figure 3: A conceptual diagram illustrating the principle of Saturation Transfer Difference (STD) NMR.

X-ray Crystallography for Hit Validation and Structural Insights

X-ray crystallography provides unparalleled atomic-level detail of how a fragment binds to its target. This structural information is invaluable for guiding the subsequent optimization of the fragment into a potent lead compound.

Protocol 5.2.1: General Workflow for X-ray Crystallography of Fragment-Protein Complexes

  • Protein Crystallization:

    • Obtain high-quality, diffraction-grade crystals of the target protein. This is often a significant bottleneck and requires extensive screening of crystallization conditions.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals into a solution containing a high concentration of the fragment (typically 1-10 mM) for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein in the presence of the fragment.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect a complete diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure, usually by molecular replacement if a structure of the apo-protein is available.

    • Build a model of the protein-fragment complex into the resulting electron density map.

    • Refine the model to achieve the best possible fit to the experimental data.

The resulting structure will reveal the precise binding mode of the fragment, including all key intermolecular interactions, which will inform the design of more potent analogs.

Conclusion and Future Perspectives

3-Methoxybicyclo[1.1.1]pentane-1-carboxamide represents a strategically designed fragment that embodies several key principles of modern FBDD. Its three-dimensional, metabolically stable BCP core offers a distinct advantage over traditional planar aromatic fragments. The judicious placement of the methoxy and carboxamide functional groups provides a balance of hydrogen bonding capabilities and synthetic tractability, making it an excellent starting point for hit-to-lead campaigns.

The continued development of novel synthetic methodologies for accessing diverse 3-substituted BCPs will further expand the utility of this scaffold in drug discovery.[9][13] As our understanding of the importance of molecular three-dimensionality in drug design grows, fragments like 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide will undoubtedly play an increasingly important role in the discovery of the next generation of therapeutics.

References

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • 3-(Methoxycarbonyl)bicyclo(1.1.1)pentane-1-carboxylic acid. PubChem. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. Available at: [Link]

  • Synthesis of 3‐substituted bicyclo[1.1.1]petane‐1‐carboxylic acids with five‐membered heterocycles at the C−3 position. ResearchGate. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme Connect. Available at: [Link]

  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. Available at: [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane. European Journal of Organic Chemistry. Available at: [Link]

  • 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid. MySkinRecipes. Available at: [Link]

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry. Available at: [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Molecules. Available at: [Link]

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Available at: [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]

  • 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank. Available at: [Link]

  • A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. ResearchGate. Available at: [Link]

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Foundational

Escaping Flatland: The Strategic Integration of Methoxy-Bicyclo[1.1.1]pentane (Methoxy-BCP) Scaffolds in Modern Drug Discovery

Executive Summary The transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures represents one of the most significant paradigm shifts in contemporary medicinal chemistry. At the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures represents one of the most significant paradigm shifts in contemporary medicinal chemistry. At the forefront of this movement is the bicyclo[1.1.1]pentane (BCP) motif, a rigid, non-classical bioisostere for para-phenyl and tert-butyl groups[1]. However, while unsubstituted BCPs excel at vector-matched spacing, they lack the polarity required for complex target engagement.

The methoxy-BCP scaffold solves this limitation. By introducing a strategically positioned oxygen atom, medicinal chemists can lower lipophilicity, introduce critical hydrogen-bond acceptors, and maintain exceptional metabolic stability. This technical guide explores the physicochemical rationale, advanced synthetic workflows, and field-proven applications of methoxy-BCPs in modern drug discovery.

Physicochemical Profiling: The Rationale for Methoxy-BCP

As an application scientist, I frequently encounter drug candidates that fail late-stage preclinical evaluation due to "molecular obesity"—excessive lipophilicity (LogP) leading to poor aqueous solubility and high clearance rates. Replacing a phenyl ring with an unsubstituted BCP increases the fraction of sp3 carbons (Fsp3), which generally improves solubility[2].

However, the causality behind choosing a methoxy-BCP over an unsubstituted BCP lies in the desolvation penalty and dipole modulation . The methoxy group acts as a hydrogen-bond acceptor, allowing the molecule to participate in water-mediated networks within a protein's binding pocket. Furthermore, the steric bulk of the BCP core shields the methoxy group from rapid oxidative metabolism (O-demethylation) by Cytochrome P450 enzymes, resulting in a highly stable, polar building block.

Quantitative Scaffold Comparison

The following table summarizes the physicochemical advantages of the methoxy-BCP scaffold compared to traditional moieties:

Physicochemical Parameterpara-Phenyl Ringtert-Butyl GroupUnsubstituted BCPMethoxy-BCP
Fraction sp3 (Fsp3) 0.001.001.001.00
Relative Lipophilicity (clogP) High (~2.1)Very High (~2.8)Moderate (~1.8)Low (~1.2)
Hydrogen Bond Acceptors 0001
Metabolic Stability (HLM t1/2) Moderate (CYP oxidation)HighVery HighHigh (Sterically shielded)
Aqueous Solubility PoorVery PoorGoodExcellent

Logical Framework for Bioisosteric Replacement

The decision to integrate a methoxy-BCP scaffold should be driven by specific physicochemical deficits in the initial drug hit. The workflow below illustrates the logical decision-making process used in lead optimization.

G Hit Initial Drug Hit (Phenyl/Aromatic Ring) Eval Physicochemical Evaluation (LogP, Solubility, Clearance) Hit->Eval Condition High Lipophilicity? Poor Aqueous Solubility? Eval->Condition tButyl tert-Butyl Replacement (Increases sp3, but highly lipophilic) Condition->tButyl Steric bulk needed BCP Unsubstituted BCP (Maintains vector, lowers LogP) Condition->BCP Pure spacer needed MethoxyBCP Methoxy-BCP Scaffold (Adds H-bond acceptor, lowest LogP) Condition->MethoxyBCP H-bond / Dipole needed Opt Optimized Clinical Candidate (Improved PK/PD Profile) tButyl->Opt BCP->Opt MethoxyBCP->Opt

Logical decision tree for selecting BCP bioisosteres based on physicochemical parameters.

Advanced Synthetic Methodologies

Historically, accessing functionalized BCPs required harsh conditions, such as the insertion of dichlorocarbenes into bicyclo[1.1.0]butanes[3]. Today, the field relies on the strain-release functionalization of [1.1.1]propellane.

Because the central C-C bond of propellane possesses immense strain energy (~68 kcal/mol), thermal reactions often lead to uncontrolled polymerization. To circumvent this, we utilize visible-light-driven electron donor-acceptor (EDA) complexes or photoredox catalysis. This allows for precise control over the radical flux, ensuring selective C-O and C-I bond formation without degrading the fragile BCP core.

Self-Validating Protocol: Photoredox-Mediated Synthesis of 1-Iodo-3-Methoxy-BCP

This protocol outlines the synthesis of a highly versatile methoxy-BCP building block, designed with built-in validation checkpoints to ensure system integrity.

  • Step 1: Preparation of the Reagent Matrix

    • Action: In an oven-dried Schlenk flask under an argon atmosphere, dissolve [1.1.1]propellane (1.0 equiv, typically as a solution in pentane) in anhydrous dichloromethane (DCM).

    • Validation checkpoint: Perform quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) to verify the exact molarity of the highly volatile propellane before proceeding. Incorrect stoichiometry will lead to oligomerization.

  • Step 2: Generation of the Methoxy Radical Species

    • Action: Introduce methanol (5.0 equiv), a hypervalent iodine reagent (e.g., (diacetoxyiodo)benzene), and a photocatalyst (e.g., Ru(bpy)3Cl2, 1 mol%).

    • Causality: Upon irradiation, the photocatalyst facilitates a single-electron transfer (SET) event. This generates a localized methoxy radical that selectively attacks the central C-C bond of the propellane, releasing the ring strain.

  • Step 3: Strain-Release and Trapping

    • Action: Irradiate the reaction mixture with blue LEDs (420 nm) at 20°C for 4–6 hours. Add an iodine source (e.g., N-iodosuccinimide, 1.2 equiv) to trap the resultant bridgehead radical.

    • Validation checkpoint: Monitor via GC-MS. The disappearance of the propellane peak and the emergence of a mass ion corresponding to the iodinated methoxy-BCP adduct confirms successful trapping.

  • Step 4: Isolation and Purification

    • Action: Quench with saturated aqueous sodium thiosulfate to neutralize residual iodine. Extract with diethyl ether, dry over anhydrous Na2SO4, and concentrate under reduced pressure (Caution: the product is semi-volatile). Purify via silica gel flash chromatography.

    • Validation checkpoint: 1H NMR must show a distinct singlet for the methoxy group (~3.2 ppm) and a sharp singlet for the six equivalent methylene protons of the BCP core (~2.2 ppm), confirming the intact bicyclic structure.

SynthWorkflow Start [1.1.1]Propellane (Precursor) Radical Radical Generation (Photoredox / EDA Complex) Start->Radical Addition Nucleophilic/Radical Addition (Methanol / Methoxide) Radical->Addition Strain Release Trapping Electrophilic Trapping (Halogenation / Amination) Addition->Trapping Intermediate Stabilization Product 1-Iodo-3-Methoxy-BCP (Isolated Building Block) Trapping->Product Workup & Purification

Photoredox-mediated synthetic workflow for functionalized methoxy-BCP building blocks.

Case Studies in Medicinal Chemistry

The theoretical benefits of methoxy-BCPs translate directly into clinical and preclinical success across diverse therapeutic areas.

A. Cardiovascular Disease: LpPLA2 Inhibitors

Lipoprotein-associated phospholipase A2 (LpPLA2) is a key target for atherosclerosis. The clinical candidate darapladib is highly lipophilic (ChromLogD7.4: 6.3), which presents formulation challenges. Researchers successfully incorporated a BCP moiety as a bioisosteric phenyl replacement within the darapladib chemotype. This replacement was well tolerated in the binding pocket (confirmed by X-ray crystallography) and significantly improved the physicochemical profile while maintaining a high pIC50 of 10.2[3].

B. Broad-Spectrum Antibacterials

In the ongoing fight against antimicrobial resistance, novel scaffolds are critical. A 2025 study developed a unique class of benzopyridonyl cyanovinylpyrimidines. By incorporating functionalized BCPs—specifically methoxy-BCP and amino-BCP derivatives—researchers achieved potent broad-spectrum antibacterial activity. The methoxy-BCP derivative exhibited superior bacteriostatic potency against Staphylococcus aureus (MICs = 0.25–1 μg/mL) by intercalating into DNA and blocking replication, outperforming traditional standards like ciprofloxacin[4].

C. Advanced Drug Delivery: LNP Lipids for mRNA

Beyond small molecules, the 3D architecture of BCPs is revolutionizing drug delivery. Recent advancements have integrated BCP cores into ionizable amino lipids for Lipid Nanoparticles (LNPs). These BCP-lipids are used for mRNA delivery and CRISPR/Cas gene editing. The rigid, 3D structure of the BCP core enhances the endosomal escape capabilities of the LNPs, proving that the physicochemical benefits of BCPs extend into macromolecular therapeutics[2].

Conclusion

The methoxy-BCP scaffold is not merely a structural novelty; it is a rational, highly engineered solution to the pervasive problem of high lipophilicity and poor solubility in drug discovery. By understanding the causality behind its physicochemical behavior and leveraging modern photoredox synthetic protocols, medicinal chemists can reliably deploy methoxy-BCPs to rescue failing chemotypes and design superior clinical candidates.

References

  • 3-(Methoxycarbonyl)bicyclo[1.1.
  • Identification of Novel Benzopyridonyl Cyanovinylpyrimidines as Potential Broad-Spectrum Antibacterial Members Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Investigation of a Bicyclo[1.1.
  • Isosteric 3D Bicyclo[1.1.1]Pentane (BCP)
  • Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.

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Exploratory

An In-depth Technical Guide to the Conformational Analysis of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide

Abstract The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern medicinal chemistry, serving as a bioisosteric replacement for para-substituted phenyl rings and other rigid linkers...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern medicinal chemistry, serving as a bioisosteric replacement for para-substituted phenyl rings and other rigid linkers.[1][2][3] Its unique three-dimensional geometry and metabolic stability offer significant advantages in tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][4] However, the full potential of BCPs can only be realized through a deep understanding of their conformational behavior, which dictates their interaction with biological targets. This guide provides a comprehensive technical framework for the conformational analysis of a representative substituted BCP, 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide, integrating high-level computational modeling with experimental NMR spectroscopic validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to apply these methodologies to novel BCP-containing molecules.

Introduction: The Strategic Importance of BCP Conformations

The "escape from flatland" concept in drug design emphasizes the need for molecules with greater three-dimensional (3D) character to improve properties like solubility and metabolic stability while exploring novel chemical space.[1] The BCP core is an exemplary embodiment of this principle.[3] Unlike a flat phenyl ring, the BCP cage orients its bridgehead substituents in a rigid, linear fashion, but the substituents themselves possess rotational freedom that defines the molecule's accessible 3D shape.

For 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide, the key conformational question revolves around the rotational preferences (i.e., the dihedral angles) of the methoxy and carboxamide groups relative to the BCP cage. These preferences are not random; they are governed by a delicate balance of steric and stereoelectronic effects.[5][6] Understanding the low-energy conformations is critical, as it determines the spatial presentation of key pharmacophoric features—such as hydrogen bond donors and acceptors—to a target protein.

This guide will delineate a robust, two-pronged approach to elucidate this conformational landscape:

  • Part A: Computational Analysis using quantum mechanical calculations to map the potential energy surface and identify stable conformers.

  • Part B: Experimental Verification using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the dominant conformation in solution.

Computational Conformational Analysis

Computational chemistry provides a powerful predictive tool for exploring the full spectrum of possible conformations and their relative stabilities before embarking on synthesis and experimental work.[5] The primary goal is to perform a potential energy surface (PES) scan by systematically rotating the key dihedral angles of the molecule and calculating the energy at each point.

Rationale for Method Selection

For small, rigid molecules like our target, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy. The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) is a well-established standard for calculating the geometries and energies of organic molecules, accounting for both electron correlation and polarization effects.[7]

Computational Workflow

The computational analysis follows a logical progression from an initial 2D structure to a validated set of low-energy 3D conformers.

Computational_Workflow A 1. Initial Structure Input (2D Sketch or SMILES) B 2. 3D Structure Generation (e.g., using distance geometry) A->B C 3. Potential Energy Surface (PES) Scan Define dihedral angles (τ1, τ2) for rotation. Rotate τ1 (C-C-O-C) and τ2 (C-C-C=O). B->C D 4. Identification of Minima Locate low-energy wells on the PES. C->D E 5. Full Geometry Optimization Optimize each minimum using DFT (e.g., B3LYP/6-311++G(d,p)). D->E F 6. Frequency Calculation Confirm true minima (no imaginary frequencies). Obtain thermochemical data (Gibbs Free Energy). E->F G 7. Data Analysis Calculate relative energies (ΔG). Determine Boltzmann populations at 298 K. F->G

Caption: Computational workflow for conformational analysis.

Detailed Computational Protocol

Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Structure Preparation:

    • Draw the 2D structure of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide.

    • Convert to an initial 3D structure using a molecular editor (e.g., Avogadro, ChemDraw). Perform a preliminary geometry optimization using a fast method like a molecular mechanics force field (e.g., MMFF94).

  • Potential Energy Surface (PES) Scan:

    • Identify the two key rotatable bonds:

      • τ1: The C(bridgehead)-C(carboxamide) bond.

      • τ2: The C(bridgehead)-O(methoxy) bond.

    • Set up a relaxed PES scan. This involves rotating one dihedral angle in discrete steps (e.g., 15°) while allowing the rest of the molecule to relax geometrically at each step.

    • The calculation level for the scan can be slightly lower to save time (e.g., B3LYP/6-31G(d)).

  • Optimization and Frequency Calculation:

    • From the PES scan, identify the coordinates of all energy minima.

    • For each minimum, perform a full geometry optimization without constraints using a higher level of theory (e.g., B3LYP/6-311++G(d,p)).

    • Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

      • It confirms that the structure is a true energy minimum (zero imaginary frequencies).

      • It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).

  • Analysis:

    • Calculate the relative Gibbs free energy (ΔG) of each conformer with respect to the global minimum.

    • Use the Boltzmann distribution equation to calculate the predicted population of each conformer at a given temperature (e.g., 298.15 K).

Predicted Conformational Data (Hypothetical)

The analysis would likely reveal a small number of low-energy conformers, primarily differing in the orientation of the C=O bond of the amide and the methyl group of the methoxy ether.

Conformer IDKey Dihedral Angles (τ1, τ2)Relative Energy (ΔG, kcal/mol)Boltzmann Population (298 K, %)
A ~0°, ~180°0.0075.8%
B ~180°, ~180°0.8518.2%
C ~0°, ~60°1.506.0%

Experimental Verification by NMR Spectroscopy

While computational methods are predictive, experimental validation is essential for confirming the conformational preferences in a real-world (solution) environment.[5][6] NMR spectroscopy is the most powerful technique for this purpose, as several parameters, including chemical shifts, coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs), are exquisitely sensitive to molecular geometry.[8]

Rationale for NMR Experiment Selection
  • ¹H and ¹³C NMR: Provide initial confirmation of the chemical structure and information about the electronic environment of each nucleus.

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, aiding in signal assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, completing the assignment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone of experimental conformational analysis. The NOE effect is a through-space interaction, and the intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two nuclei (I ∝ 1/r⁶). This allows for the direct measurement of through-space proximities, providing definitive proof of a particular conformation.

Experimental Workflow

Experimental_Workflow cluster_synthesis Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Interpretation S1 1. Synthesis & Purification Synthesize target molecule via established routes. Purify via chromatography/crystallization. S2 2. NMR Sample Preparation Dissolve ~5-10 mg in 0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). S1->S2 N1 3. 1D NMR Acquisition Acquire ¹H and ¹³C spectra. S2->N1 N2 4. 2D NMR Acquisition Acquire COSY, HSQC, and NOESY spectra. N1->N2 A1 5. Spectral Assignment Assign all ¹H and ¹³C resonances using COSY and HSQC data. N2->A1 A2 6. NOE Analysis Integrate key NOESY cross-peaks. Correlate intensities with interatomic distances. A1->A2 A3 7. Structure Determination Identify the dominant solution-state conformation. A2->A3 C 8. Correlation Compare experimental results with computational predictions. A3->C

Caption: Experimental workflow for NMR-based conformational analysis.

Detailed Experimental Protocol

Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Synthesis: The target molecule can be synthesized from commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[9] A possible route involves mono-esterification to a methyl ester, followed by conversion of the remaining carboxylic acid to the primary amide. Subsequent modification could install the methoxy group, although a more direct synthesis from a 3-methoxy substituted precursor may be feasible.[10][11]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide.

    • Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is important, as it can influence conformation; comparing results in polar vs. non-polar solvents can be insightful.

    • Filter the solution into a standard 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire a 2D gradient-selected COSY spectrum.

    • Acquire a 2D gradient-selected HSQC spectrum, optimized for ¹JCH ≈ 145 Hz.

    • Acquire a 2D NOESY spectrum with a mixing time optimized for a small molecule (typically 500-800 ms).

  • Data Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals using the combination of 1D and 2D spectra.

    • Critically analyze the NOESY spectrum for key correlations. For example, a strong NOE between the methoxy protons (-OCH₃) and the bridgehead proton on the same side of the BCP cage would provide strong evidence for a specific rotamer. Similarly, an NOE between an amide proton (-NH) and a BCP bridge proton would define the orientation of the carboxamide group.

Integration of Results and Implications for Drug Design

The true power of this analytical approach lies in the synergy between theory and experiment. The computationally predicted low-energy conformers serve as hypotheses that can be directly tested by the NOE data from the NMR experiments. A strong agreement between the calculated structure of the global minimum and the experimentally determined solution structure provides a high-confidence model of the molecule's behavior.

Key Implications:

  • Pharmacophore Modeling: A validated conformational model allows for more accurate pharmacophore mapping. The precise 3D arrangement of hydrogen bond donors/acceptors and hydrophobic features can be used for virtual screening or lead optimization.

  • Structure-Activity Relationship (SAR): Understanding the preferred conformation explains why certain substitutions may lead to increased or decreased biological activity. It helps rationalize SAR data and guide the design of new analogs with improved target engagement.

  • Physicochemical Properties: The dominant conformation influences properties like the molecule's dipole moment and polar surface area, which in turn affect solubility, permeability, and metabolic stability. For instance, a conformation that internally shields polar groups may exhibit lower solubility.

By rigorously defining the conformational landscape of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide, researchers can make more informed decisions in the drug discovery process, ultimately leveraging the unique structural benefits of the BCP scaffold to design safer and more effective medicines.

References

  • Steffens, L. D., & Stockdill, J. L. (2014). An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. ChemBioChem, 15(15), 2179-2183. [Link]

  • Tormena, C. F. (2017). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry, 55(5), 427-436. [Link]

  • Tormena, C. F. (2016). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. ResearchGate. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537. [Link]

  • Mykhailiuk, P. K., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-118. [Link]

  • Grover, N., et al. (2021). Bicyclo[1.1.1]pentane Embedded in Porphyrinoids. ResearchGate. [Link]

  • Karpenko, I. O., et al. (2020). Synthesis of 3‐substituted bicyclo[1.1.1]petane‐1‐carboxylic acids with five‐membered heterocycles at the C−3 position. ResearchGate. [Link]

  • Leung, D. (2013). Experimental and Theoretical Conformational Analysis: From Atoms to Proteins. McMaster University. [Link]

  • Per-Ola, N., & Trygve, H. (2002). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics, 4(15), 3747-3754. [Link]

  • Kundu, P. P., & Narayana, C. (2016). Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study. IntechOpen. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(6), 4875-4882. [Link]

  • Lazzeretti, P., et al. (1995). Ab initio and experimental study of NMR coupling constants in bicyclo[1.1.1]pentane. Journal of the Chemical Society, Faraday Transactions, 91(21), 4031-4035. [Link]

  • Han, Y., et al. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 11(30), 7894-7900. [Link]

  • Doyle, A. G., et al. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. ACS Central Science, 6(2), 241-249. [Link]

  • Kingsbury, C. J., et al. (2025). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. [Link]

  • Contreras, R. H., et al. (1995). Ab initio and experimental study of NMR coupling constants in bicyclo[1.1.1]pentane. Journal of the Chemical Society, Faraday Transactions, 91(21), 4031-4035. [Link]

  • Fokin, A. A., et al. (2019). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry, 84(24), 16035-16043. [Link]

  • Kingsbury, C. J., et al. (2025). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. [Link]

  • Fokin, A. A., et al. (2019). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry, 84(24), 16035-16043. [Link]

Sources

Foundational

Whitepaper: The Strategic Advantage of Bicyclo[1.1.1]pentane (BCP) Carboxamides in Modern Drug Discovery

Executive Summary In the landscape of medicinal chemistry, the amide bond is ubiquitous and fundamental to the structure of countless therapeutics. Traditionally, aromatic amides have been a mainstay due to their synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the amide bond is ubiquitous and fundamental to the structure of countless therapeutics. Traditionally, aromatic amides have been a mainstay due to their synthetic accessibility and rigidifying effects. However, they often introduce liabilities, including poor solubility and susceptibility to metabolic degradation, which can compromise the pharmacokinetic profile of a drug candidate. This guide provides a deep dive into the strategic replacement of traditional aromatic amides with Bicyclo[1.1.1]pentane (BCP) carboxamides. BCPs, as saturated, three-dimensional bioisosteres of para-substituted phenyl rings, offer a compelling solution to these long-standing challenges. By leveraging the unique cuboidal geometry of the BCP core, researchers can significantly enhance aqueous solubility, improve metabolic stability, and gain precise control over molecular conformation, thereby accelerating the development of safer and more effective medicines.[1][2][3]

The Aromatic Amide Conundrum in Drug Design

Aromatic rings are present in approximately 45% of all approved drugs, prized for their ability to serve as rigid scaffolds and engage in specific binding interactions such as π-π stacking.[3] When incorporated as part of a carboxamide linkage, they form a planar, structurally defined unit. However, this planarity and the inherent nature of the aromatic system are also the source of significant challenges in drug development.

  • Metabolic Instability: Aromatic rings are prime targets for oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This often leads to the formation of reactive epoxide intermediates, rapid clearance, and potential toxicity, limiting the drug's half-life and therapeutic window.

  • Poor Solubility: The flat, hydrophobic nature of aromatic rings promotes strong π-π stacking interactions in the solid state, leading to high crystal lattice energy and, consequently, poor aqueous solubility.[3] This can severely limit oral bioavailability and complicate formulation development.

  • Limited Exploration of 3D Space: The planarity of the phenyl ring restricts the exit vectors of its substituents to a single plane. This limits the ability of a molecule to make optimal three-dimensional interactions within a protein's binding pocket, potentially leaving opportunities for improved potency and selectivity unexplored.[3]

Bicyclo[1.1.1]pentane (BCP): A 3D Bioisostere for a New Generation of Amides

The concept of bioisosteric replacement—substituting one chemical group for another to enhance desirable properties while maintaining biological activity—is a cornerstone of medicinal chemistry. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a superior non-classical, three-dimensional bioisostere for the 1,4-disubstituted phenyl ring.[1][4] Its rigid, propeller-like shape mimics the linear geometry and substituent placement of a para-phenylene group but replaces the sp²-hybridized carbons with a saturated, sp³-rich core.[2][5] This fundamental structural difference is the key to overcoming the limitations of traditional aromatic amides.

Caption: Bioisosteric replacement of a planar aromatic ring with a 3D BCP core.

Head-to-Head Comparison: BCP Carboxamides vs. Aromatic Amides

The advantages of incorporating BCP carboxamides become evident when their properties are directly compared to their aromatic counterparts.

Enhanced Physicochemical Properties

The most immediate and impactful benefits of replacing a phenyl ring with a BCP core are drastic improvements in key physicochemical properties.

  • Aqueous Solubility: The three-dimensional, non-planar structure of the BCP scaffold disrupts the efficient crystal lattice packing that is characteristic of flat aromatic compounds.[3] This reduction in solid-state π-π stacking interactions lowers the energy barrier for solvation, leading to a significant increase in aqueous solubility. In a notable example, replacing the phenyl group in the kinase inhibitor Imatinib with a BCP moiety increased its aqueous solubility by a remarkable 80 times.[5]

  • Lipophilicity: BCP is the least lipophilic among common cage hydrocarbon bioisosteres (e.g., cubane, bicyclooctane) due to its lower carbon count.[2] This generally results in a lower cLogP value compared to the corresponding aromatic analogue, which can improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

Compound PairAromatic Analogue PropertyBCP Analogue PropertyImprovement FactorReference
Imatinib Analogue Low Aqueous Solubility80x Higher Aqueous Solubility80x[5]
BMS-708,163 Analogue Standard SolubilitySignificantly Improved SolubilityN/A[3]
Darapladib Analogue Higher Lipophilicity (ElogD)Lower Lipophilicity by 0.9 unitsN/A[2]

Table 1: Comparative physicochemical property enhancements in BCP analogues.

Superior Metabolic Stability

The replacement of sp² C-H bonds in an aromatic ring with the high-energy sp³ C-H bonds of the BCP core fundamentally alters a molecule's susceptibility to metabolic degradation.

  • Resistance to Oxidation: The C-H bonds on the BCP cage are significantly stronger and less accessible to enzymatic oxidation by CYP450 enzymes compared to the electron-rich aromatic ring. This dramatically reduces the likelihood of oxidative metabolism, leading to a longer in-vivo half-life, reduced clearance, and potentially lower patient-to-patient variability.[3]

  • Avoidance of Toxic Metabolites: Aromatic rings can be metabolized to form reactive and potentially toxic species like arene oxides. The saturated BCP core does not undergo such transformations, offering a clear advantage in terms of safety and toxicology profiles.[3]

Caption: Oxidative metabolism of aromatic amides vs. the enhanced stability of BCP carboxamides.

Conformational Rigidity and 3D Vector Space

The rigid, well-defined geometry of the BCP scaffold provides distinct advantages in structure-based drug design.

  • Conformational Restriction: Flexible molecules pay an entropic penalty upon binding to a target. By replacing a more flexible linker with the rigid BCP core, the molecule is "pre-organized" into a conformation that may be more favorable for binding. This reduces the entropic cost of binding and can lead to a significant increase in potency and selectivity.[6]

  • Exploring Orthogonal Space: The sp³ nature of the BCP bridgehead carbons directs substituents along defined, non-planar vectors. This allows medicinal chemists to design molecules that can access and interact with regions of a protein binding pocket that are inaccessible to a flat aromatic ring, unlocking new possibilities for improving target engagement.[3]

Synthetic Strategies and Protocols

The surge in interest in BCPs has been matched by significant advancements in their synthesis, making them readily accessible for drug discovery programs.[1]

General Synthesis of BCP Carboxamides

The primary route to functionalized BCPs involves the ring-opening of [1.1.1]propellane, a highly strained but synthetically accessible precursor. Recent methods have focused on radical-mediated additions, which are often robust and functional-group tolerant.[5]

Synthesis_Workflow Fig. 3: General Synthesis Workflow for BCP Carboxamides Propellane [1.1.1]Propellane Addition Radical Addition to Propellane Propellane->Addition Radical_Source Radical Precursor (e.g., Semicarbazide) Radical_Generation Generate Carboxamide Radical Radical_Source->Radical_Generation Initiator Initiator / Catalyst (e.g., Fe(Pc), TBHP) Initiator->Radical_Generation Radical_Generation->Addition BCP_Radical Bridgehead BCP Radical Addition->BCP_Radical Quench Radical Quenching / Termination BCP_Radical->Quench Product BCP Carboxamide Product Quench->Product

Caption: A generalized workflow for the synthesis of BCP carboxamides via radical addition to [1.1.1]propellane.

Experimental Protocol: Iron-Catalyzed Synthesis of a Model BCP Carboxamide

This protocol is adapted from methodologies reported for the direct synthesis of BCP carboxamides from [1.1.1]propellane.[5][7]

Objective: To synthesize N-phenyl-3-methylbicyclo[1.1.1]pentane-1-carboxamide.

Materials:

  • [1.1.1]Propellane solution in diethyl ether

  • 4-methyl-1-phenylsemicarbazide

  • Iron(II) phthalocyanine (Fe(Pc))

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O

  • Dichloromethane (DCM), anhydrous

  • Schlenk flask and standard glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-methyl-1-phenylsemicarbazide (1.2 mmol, 1.2 equiv.) and iron(II) phthalocyanine (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous DCM (5.0 mL) to the flask and stir the mixture at room temperature.

  • Reagent Addition: Add the solution of [1.1.1]propellane (1.0 mmol, 1.0 equiv.) to the stirred mixture.

  • Initiation: Slowly add tert-butyl hydroperoxide (2.0 mmol, 2.0 equiv.) to the reaction mixture dropwise over 5 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure BCP carboxamide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Outlook

The adoption of Bicyclo[1.1.1]pentane carboxamides represents a paradigm shift away from the liabilities of traditional aromatic amides. The demonstrated improvements in solubility, metabolic stability, and three-dimensional character provide a powerful toolkit for medicinal chemists to design superior drug candidates.[2][3][8] As synthetic methods for constructing functionalized BCPs become even more diverse and scalable, their integration into drug discovery pipelines will undoubtedly accelerate.[9] The strategic replacement of a simple phenyl ring with a BCP core is no longer a niche academic curiosity but a field-proven strategy for creating the next generation of therapeutics with optimized pharmacokinetic profiles and enhanced safety.

References

  • Cheng, D., & Li, J.-H. (2024). Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane. ResearchGate. Available at: [Link]

  • Bull, J. A., & Croft, R. A. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. National Institutes of Health (NIH). Available at: [Link]

  • Qin, T. (2023). BCPs as benzene bioisosteres in medicinal chemistry and methods for the asymmetric synthesis of 2-substituted BCPs. ResearchGate. Available at: [Link]

  • Ling, M., et al. (2024). Strategies to access monosubstituted BCP carboxamides. ResearchGate. Available at: [Link]

  • Ling, M., et al. (2024). Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane. Semantic Scholar. Available at: [Link]

  • Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex. Available at: [Link]

  • Macmillan Group. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Princeton University. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Propellane-free access to bicyclo[1.1.1]pentanes. National Institutes of Health (NIH). Available at: [Link]

  • Domainex. (2023). Synthesis in review: rapid access to 2-substituted bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Domainex. Available at: [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Ferreira, L. G., et al. (2019). The Use of Conformational Restriction in Medicinal Chemistry. PubMed. Available at: [Link]

  • De Figueiredo, R. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

Sources

Exploratory

Engineering Bioisosteres: A Technical Whitepaper on 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide

Introduction & Paradigm Shift In modern medicinal chemistry, the transition from "flat" sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a critical strategy for mitigating pharmacokinetic liabili...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Paradigm Shift

In modern medicinal chemistry, the transition from "flat" sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a critical strategy for mitigating pharmacokinetic liabilities. 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide represents a cutting-edge building block in this paradigm. By acting as a saturated bioisostere for para-substituted phenyl rings and tert-butyl groups, this bicyclo[1.1.1]pentane (BCP) derivative offers profound improvements in aqueous solubility, metabolic stability, and target engagement.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and biological applications, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

The utility of 3-methoxybicyclo[1.1.1]pentane-1-carboxamide stems directly from its unique geometry. The BCP core forces the substituents at the 1- and 3-positions into a strict linear arrangement, perfectly mimicking the vector of para-substituted benzenes.

Causality in Design: Unlike benzene, the BCP core lacks π-electrons. This absence prevents non-specific π-π stacking with off-target proteins and significantly reduces lipophilicity (LogP). Furthermore, the specific addition of the methoxy group provides a stable hydrogen bond acceptor, while the carboxamide acts as a versatile hydrogen bond donor/acceptor pair, crucial for anchoring the molecule within enzymatic active sites.

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties

ParameterSpecification
IUPAC Name 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide
CAS Registry Number 2942291-82-7
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Monoisotopic Mass 141.0789 Da
Core Scaffold Bicyclo[1.1.1]pentane (BCP)
Key Substituents -OCH3 (Methoxy), -CONH2 (Carboxamide)

(Data corroborated by 1 and the 2)

Synthetic Methodology & Self-Validating Workflow

Synthesizing highly strained BCP derivatives requires careful selection of coupling reagents to overcome the steric hindrance of the bridgehead carbons. The following protocol details the conversion of 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid to the corresponding carboxamide.

Protocol: Amidation of BCP-Carboxylic Acid

Step 1: Carboxyl Activation Dissolve 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Causality: HATU is specifically chosen over traditional reagents like EDC/HOBt because the bridgehead carbon is sterically hindered. HATU provides much faster reaction kinetics via the formation of a highly reactive active ester.

  • Self-Validation Check: Monitor via LC-MS. The reaction must show complete consumption of the starting material (m/z 141.05 [M-H]⁻) before proceeding.

Step 2: In Situ Amidation Add solid Ammonium Chloride (NH₄Cl, 2.0 eq) directly to the activated mixture.

  • Causality: NH₄Cl, combined with the excess DIPEA, generates ammonia gas in situ. This avoids the introduction of water (which would hydrolyze the active ester back to the carboxylic acid) that typically occurs when using aqueous ammonium hydroxide.

Step 3: Purification & Structural Verification Quench the reaction with saturated NaHCO₃, extract with EtOAc, and purify via flash column chromatography (DCM:MeOH).

  • Self-Validation Check: ¹H NMR (DMSO-d₆) must reveal a characteristic 6H singlet at ~2.1 ppm. Because the BCP core possesses C3v symmetry, all three methylene bridges are chemically equivalent. A 3H singlet at ~3.2 ppm will confirm the intact methoxy group.

Synthesis N1 3-Methoxybicyclo[1.1.1]pentane -1-carboxylic acid N2 Carboxyl Activation (HATU, DIPEA, DMF) N1->N2 Step 1 N3 Amidation (NH4Cl, in situ NH3) N2->N3 Step 2 N4 Purification (Flash Chromatography) N3->N4 Step 3 N5 3-Methoxybicyclo[1.1.1]pentane -1-carboxamide N4->N5 Yield Validation

Figure 1: Self-validating synthetic workflow for 3-methoxybicyclo[1.1.1]pentane-1-carboxamide.

Application in Drug Discovery: The BCP Bioisostere Paradigm

The incorporation of the C₇H₁₁NO₂ motif into larger drug scaffolds is highly effective in developing selective inhibitors. For instance, recent developments in anti-inflammatory therapy have utilized BCP derivatives to design potent immunoproteasome inhibitors targeting the LMP7 subunit 3.

Causality in Target Engagement: When a flat phenyl ring is replaced by the 3-methoxybicyclo[1.1.1]pentane-1-carboxamide motif, the resulting molecule gains a higher fraction of sp3 carbons (Fsp³). This structural shift disrupts the planar geometry that often leads to rapid Cytochrome P450 (CYP450) metabolism. Furthermore, the methoxy and carboxamide groups act as precise hydrogen-bond acceptors/donors, anchoring the molecule within the S1 pocket of enzymes like LMP7 without imposing the steric hindrance typical of larger cycloalkanes.

Bioisostere Aromatic Flat Aromatic Ring (e.g., Phenyl) BCP BCP Bioisostere (C7H11NO2 Motif) Aromatic->BCP Isosteric Replacement Solubility Increased Aqueous Solubility BCP->Solubility Higher Fsp3 Metabolism Reduced CYP450 Metabolism BCP->Metabolism Steric Shielding Efficacy Improved In Vivo Efficacy Solubility->Efficacy PK Benefit Metabolism->Efficacy Half-life Extension

Figure 2: Pharmacokinetic advantages of replacing flat aromatics with the BCP bioisostere.

Biological Evaluation Protocol: LMP7 Inhibition Assay

To validate the efficacy of compounds incorporating this specific BCP motif, a robust enzymatic assay is required.

Protocol: Fluorogenic Enzyme Kinetic Assay

Step 1: Reagent Preparation Prepare recombinant human LMP7 and the fluorogenic substrate Suc-LLVY-AMC in an assay buffer (50 mM Tris-HCl, pH 7.5, 0.03% SDS).

Step 2: Pre-incubation Incubate the BCP-containing inhibitor with LMP7 for 30 minutes at 37°C prior to substrate addition.

  • Causality: Many BCP-based immunoproteasome inhibitors act via covalent or slow-binding mechanisms. Pre-incubation is critical to allow the binding equilibrium to establish; omitting this step will artificially inflate the apparent IC₅₀ value and result in false negatives.

Step 3: Kinetic Measurement Add the substrate and measure fluorescence (Ex: 360 nm, Em: 460 nm) continuously for 60 minutes.

  • Self-Validation Check: Include KZR-616 (a known selective inhibitor) as a positive control, and DMSO as a vehicle control. The assay run is only mathematically valid if the IC₅₀ of KZR-616 falls within the established historical range (30-50 nM), ensuring the enzyme batch is active and the dynamic range is sufficient.

References

  • Title: Information from the InChI - the NIST WebBook (C7H11NO2) Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Coupling Reactions of Bicyclo[1.1.1]pentane (BCP) Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of BCP Scaffolds in Medicinal Chemistry The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of BCP Scaffolds in Medicinal Chemistry

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups in modern drug discovery.[1][2] Its rigid, three-dimensional structure can impart significant improvements to the physicochemical properties of drug candidates, including enhanced aqueous solubility, greater metabolic stability, and reduced off-target toxicity.[3][4] Consequently, the efficient incorporation of BCP moieties into complex molecules is of paramount importance. The amide bond is one of the most prevalent functional groups in pharmaceuticals, making robust and optimized amide coupling protocols for BCP derivatives essential for the advancement of medicinal chemistry programs.

This guide provides a detailed overview of the key considerations, reaction conditions, and step-by-step protocols for the successful amide coupling of BCP-containing carboxylic acids and amines.

Mechanistic Insights and Unique Challenges of BCP Derivatives in Amide Coupling

The formation of an amide bond necessitates the activation of a carboxylic acid to render it susceptible to nucleophilic attack by an amine. This is typically achieved using a variety of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. While the fundamental principles of amide bond formation apply, the unique structural and electronic properties of BCP derivatives introduce specific challenges and considerations:

  • Steric Hindrance: The rigid, cage-like structure of the BCP core can present significant steric bulk around the reactive centers (carboxyl or amino groups), potentially impeding the approach of the coupling reagents and the other reactant. This can lead to sluggish reaction rates and lower yields.[3][5]

  • Electronic Effects: The BCP scaffold is a strained system with unique electronic properties. The bridgehead carbons have a high degree of s-character in their C-H bonds, which can influence the reactivity of attached functional groups. For instance, the bridgehead amine of a BCP has been shown to exhibit exceptional nucleophilicity due to a combination of low steric hindrance and high intrinsic nucleophilicity.[3][5][6]

The choice of coupling reagent, base, solvent, and temperature must be carefully considered to overcome these challenges and achieve efficient amide bond formation.

A Comparative Overview of Amide Coupling Conditions for BCP Derivatives

The selection of the appropriate coupling reagent is critical for the successful synthesis of BCP-containing amides. Below is a summary of commonly employed coupling reagents and their typical reaction conditions, including a specific example involving a BCP substrate.

Coupling Reagent/SystemBaseSolvent(s)Typical TemperatureExample Application with BCPReference
HATU DIPEA, Et3NDMF, CH2Cl20 °C to RTCoupling of a BCP-carboxylic acid with 8-aminoquinoline.[4]
EDC/HOBt DIPEA, Et3NCH2Cl2, DMF0 °C to RTGeneral protocol adaptable for BCP substrates.[7][8]
PyBOP DIPEADMF0 °C to RTEffective for sterically hindered couplings.
Acyl Halide Formation SOCl2, (COCl)2CH2Cl2, Toluene0 °C to RefluxAn alternative for challenging couplings.

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the two most common and effective methods for the amide coupling of BCP derivatives: HATU-mediated coupling and EDC/HOBt-mediated coupling.

Protocol 1: HATU-Mediated Amide Coupling of a BCP-Carboxylic Acid

This protocol is adapted from the synthesis of an IWR1-BCP analog, demonstrating a practical application of HATU for coupling a BCP-carboxylic acid.[4]

Materials:

  • BCP-carboxylic acid derivative (1.0 equiv)

  • Amine (e.g., 8-aminoquinoline, 1.1 equiv)

  • HATU (1.2 equiv)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (CH2Cl2) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the BCP-carboxylic acid (1.0 equiv) and anhydrous CH2Cl2 (or DMF) to achieve a concentration of 0.1-0.5 M.

  • Add triethylamine (3.0 equiv).

  • Add HATU (1.2 equiv) to the solution and stir for 5 minutes at room temperature for pre-activation.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with CH2Cl2.

  • Wash the combined organic layers sequentially with 1.0 N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired BCP-amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling of a BCP-Amine

This is a general and robust protocol that can be readily adapted for the coupling of BCP-amines with various carboxylic acids.

Materials:

  • BCP-amine derivative (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv), HOBt (1.2 equiv), and the BCP-amine (1.0 equiv) in anhydrous CH2Cl2.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Add DIPEA (2.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with CH2Cl2.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Workflow: A Generalized Amide Coupling Protocol

AmideCouplingWorkflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Work-up & Purification BCP_Acid BCP-Carboxylic Acid (1.0 equiv) Coupling_Reagent Add Coupling Reagent (e.g., HATU, 1.2 equiv) BCP_Acid->Coupling_Reagent Amine Amine (1.1 equiv) Amine->Coupling_Reagent Base Add Base (e.g., DIPEA, 3.0 equiv) Coupling_Reagent->Base Stir Stir at RT (Monitor by TLC/LC-MS) Base->Stir Solvent Anhydrous Solvent (e.g., DMF, CH2Cl2) Solvent->Coupling_Reagent Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Aqueous Washes (Acid, Base, Brine) Extract->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure BCP-Amide Purify->Product

Caption: Generalized workflow for the amide coupling of a BCP-carboxylic acid.

Troubleshooting Common Issues in BCP Amide Coupling

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Insufficient activation of the carboxylic acid.- Steric hindrance from the BCP scaffold.- Poor nucleophilicity of the amine.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or PyBOP).- Increase the reaction temperature or prolong the reaction time.- Use a less sterically hindered base.- Consider converting the carboxylic acid to an acyl chloride as a more reactive intermediate.
Formation of Side Products - Racemization of adjacent chiral centers.- Side reactions of the coupling reagent (e.g., formation of N-acylurea with carbodiimides).- Use racemization-suppressing additives like HOBt or HOAt.- Optimize the order of addition of reagents (pre-activation of the carboxylic acid before adding the amine is often beneficial).- Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) for easier removal.
Difficulty in Purification - Unreacted starting materials.- Byproducts from the coupling reagent.- Use a slight excess of one of the coupling partners to drive the reaction to completion.- Employ appropriate aqueous washes during work-up to remove unreacted reagents and byproducts.- Optimize the mobile phase for column chromatography for better separation.

Conclusion

The successful synthesis of BCP-containing amides is a critical step in the development of novel therapeutics with improved pharmacological profiles. While the unique steric and electronic properties of the BCP scaffold can present challenges, a systematic approach to the selection of coupling reagents and the optimization of reaction conditions can lead to high-yielding and clean transformations. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers navigating the exciting landscape of BCP chemistry.

References

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F2”. Organic Letters. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. ChemRxiv. [Link]

  • a) Synthesis of BCP drug analogues. b) Further functionalization. Reagents and Conditions. ResearchGate. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides.com. [Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ARKIVOC. [Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. UTS Southwestern Medical Center. [Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PMC. [Link]

  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Macmillan Group - Princeton University. [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PubMed - NIH. [Link]

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical structural component in modern medicinal chemistry. Its role as a bioisostere for para-subst...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical structural component in modern medicinal chemistry. Its role as a bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups allows for the enhancement of key drug-like properties.[1][2] By "escaping from flatland," the incorporation of the three-dimensional BCP scaffold can lead to significant improvements in aqueous solubility, metabolic stability, and passive permeability, while maintaining or even improving biological activity.[3][4] This application note provides a detailed, scalable synthetic route to 3-methoxybicyclo[1.1.1]pentane-1-carboxamide, a valuable building block for drug discovery programs.

The presented synthesis is designed for scalability and robustness, commencing from the well-established precursor, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The overall strategy involves a selective mono-esterification followed by a reliable amidation protocol. Each step has been optimized for high yield and purity, with a focus on practical and scalable procedures suitable for medicinal and process chemistry laboratories.

Synthetic Strategy Overview

The synthesis of 3-methoxybicyclo[1.1.1]pentane-1-carboxamide is accomplished in a two-step sequence starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The first step is a selective mono-esterification to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid. This is followed by the conversion of the remaining carboxylic acid functionality into the primary amide.

G Propellane [1.1.1]Propellane Diketone Diketone Intermediate Propellane->Diketone Diacetyl, hv (365 nm), flow BCP_Diacid Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Diketone->BCP_Diacid Haloform Reaction (NaOH, Br2) Monoester 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid BCP_Diacid->Monoester SOCl2, MeOH AcidChloride Acid Chloride Intermediate Monoester->AcidChloride Target 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide AcidChloride->Target Ammonia

Caption: Overall synthetic workflow for 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide.

Part 1: Scalable Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

The most common and scalable entry point to functionalized BCPs is through bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[5][6] A highly efficient, kilogram-scale synthesis has been developed utilizing a flow photochemical reaction followed by a haloform reaction.[5][7][8]

Protocol 1.1: Flow Photochemical Synthesis of the Diketone Intermediate

This protocol describes the photochemical addition of [1.1.1]propellane to diacetyl in a flow setup.

Materials:

  • [1.1.1]Propellane solution

  • Diacetyl

  • Solvent (e.g., dioxane)

  • Flow photoreactor equipped with a 365 nm UV lamp

Procedure:

  • Prepare a solution of [1.1.1]propellane and diacetyl in a suitable solvent.

  • Pump the solution through the flow photoreactor at a determined flow rate to ensure sufficient irradiation time.

  • Collect the product stream containing the diketone intermediate. The reaction is often clean enough to be used directly in the next step after solvent evaporation.[9]

Protocol 1.2: Haloform Reaction to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Materials:

  • Diketone intermediate from Protocol 1.1

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dioxane

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (EtOAc) for extraction

Procedure:

  • Prepare a solution of NaOH in water and cool to 20 °C.

  • Slowly add bromine to the NaOH solution and stir for 3 hours.

  • Cool the mixture to 0 °C and add a solution of the crude diketone in dioxane dropwise.

  • Stir the reaction mixture overnight.

  • Perform a work-up by extracting with an organic solvent (e.g., CH₂Cl₂) to remove organic impurities.

  • Acidify the aqueous layer with HCl to a pH of approximately 3.

  • Extract the product, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diacid as a solid. This protocol has been successfully scaled to produce hundreds of grams of the diacid.[5][6]

Part 2: Selective Mono-esterification

A selective mono-esterification of the diacid is a crucial step to allow for differential functionalization of the two carboxyl groups.

Protocol 2.1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

Materials:

  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Hexane

  • tert-Butyl methyl ether (MeOtBu)

  • Silica gel

Procedure:

  • Dissolve the diacid in methanol.

  • Add thionyl chloride dropwise at a controlled temperature (20-40 °C).

  • Stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a mixture of hexane and tert-butyl methyl ether and filter through a plug of silica gel.

  • Concentrate the filtrate to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid as a white solid. This procedure has been reported to yield the product in 83% on a 200g scale of the diacid.[5][10]

Part 3: Amidation to 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide

The final step involves the conversion of the remaining carboxylic acid to the primary amide. A common and reliable method proceeds through an acid chloride intermediate.

G Monoester 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane- 1-carboxylic Acid AcidChloride 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane- 1-carbonyl chloride Monoester->AcidChloride Oxalyl Chloride, DMF (cat.), DCM Target 3-Methoxybicyclo[1.1.1]pentane- 1-carboxamide AcidChloride->Target Aqueous Ammonia, THF

Caption: Amidation reaction pathway.

Protocol 3.1: Synthesis of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide

Materials:

  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Aqueous ammonia (NH₄OH)

  • Tetrahydrofuran (THF)

Procedure:

  • Suspend 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid in dry dichloromethane.

  • Add a catalytic amount of DMF.

  • Add oxalyl chloride dropwise at room temperature. Gas evolution will be observed.

  • Stir the reaction mixture at room temperature until the gas evolution ceases and the solution becomes clear.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acid chloride. This intermediate is typically used immediately in the next step without further purification.[11]

  • Dissolve the crude acid chloride in THF and add it dropwise to a stirred, cooled (0 °C) solution of aqueous ammonia.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford 3-methoxybicyclo[1.1.1]pentane-1-carboxamide.

Alternative Amidation Methods: For substrates sensitive to acid chlorides, direct amide coupling reagents such as HATU or EDC/HOBt can be employed.[12] Boric acid has also been shown to be an effective catalyst for direct amidation under greener conditions.[13]

Data Summary

StepStarting MaterialProductKey ReagentsTypical YieldScaleReference
1.1 & 1.2: Diacid Synthesis[1.1.1]Propellane, DiacetylBicyclo[1.1.1]pentane-1,3-dicarboxylic acidhv, NaOH, Br₂High>500 g[5][6]
2.1: Mono-esterificationBicyclo[1.1.1]pentane-1,3-dicarboxylic acid3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acidSOCl₂, MeOH83%200 g[5][10]
3.1: Amidation3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid3-Methoxybicyclo[1.1.1]pentane-1-carboxamideOxalyl Chloride, NH₄OHGood to HighMultigram[11]

Conclusion

The protocols outlined in this application note provide a comprehensive and scalable pathway for the synthesis of 3-methoxybicyclo[1.1.1]pentane-1-carboxamide. By leveraging a robust flow-based photochemical synthesis for the BCP core and established, high-yielding functional group transformations, this valuable building block can be accessed in quantities relevant for extensive medicinal chemistry campaigns and early drug development. The methodologies described are well-documented in the scientific literature, ensuring their reliability and transferability to various laboratory settings.

References

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC.
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au.
  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition | CCS Chemistry - Chinese Chemical Society.
  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry.
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research - BLDpharm.
  • Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions | Journal of the American Chemical Society.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PubMed.
  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor | Journal of Medicinal Chemistry - ACS Publications.
  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | The Journal of Organic Chemistry - ACS Publications.
  • (a) Applications of bicyclo[1.1.1]pentanes (BCPs) in pharmaceutical and... - ResearchGate.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | The Journal of Organic Chemistry - ACS Publications.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - ResearchGate.
  • Synthesis of 3‐substituted bicyclo[1.1.1]petane‐1‐carboxylic acids with... - ResearchGate.
  • 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid - MDPI.
  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes - French-Ukrainian Journal of Chemistry.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP) - Semantic Scholar.
  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC.
  • The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid (18) by A. C−H... - ResearchGate.
  • Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation - PMC.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - eScholarship.
  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure.

Sources

Method

Application Note: Reagents and Protocols for the Activation of 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic Acid

Introduction & Chemical Context The bicyclo[1.1.1]pentane (BCP) framework has emerged as a premier bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in modern drug discovery[1]. By re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The bicyclo[1.1.1]pentane (BCP) framework has emerged as a premier bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in modern drug discovery[1]. By replacing flat aromatic rings with the sp^3-rich BCP core, medicinal chemists can significantly improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of lead compounds[2].

Within this chemical space, 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 156329-86-1) serves as a highly specialized building block[3]. The addition of the 3-methoxy group introduces a polar hydrogen-bond acceptor and modulates the overall lipophilicity (LogP) of the scaffold[4]. However, activating this specific carboxylic acid for amide coupling or esterification presents unique physicochemical challenges:

  • Steric Encumbrance: The bridgehead carbon is sterically hindered by the rigid bicyclic cage, slowing down nucleophilic attack at the activated carbonyl.

  • Inductive Effects: The electron-withdrawing nature of the BCP core, compounded by the inductive effect of the 3-methoxy group, alters the pKa of the carboxylic acid, requiring careful selection of base and activation reagent.

  • Absence of Epimerization: Because the bridgehead carbon lacks an α -proton, epimerization is impossible . Therefore, standard peptide coupling reagents chosen solely to prevent racemization (e.g., DEPBT) are unnecessary; reagent selection should be driven purely by coupling efficiency, steric tolerance, and scalability[5].

Strategic Selection of Activation Reagents

To achieve high-yielding conversions, the activation strategy must be tailored to the scale of the reaction and the nucleophilicity of the coupling partner. Below is a quantitative comparison of the three most effective activation strategies for 3-methoxy-BCP carboxylic acid.

Activation ReagentActive IntermediateTypical YieldScalabilityByproduct RemovalCost / Atom Economy
HATU / DIPEA HOAt Active Ester85–95%Low (Discovery)ChromatographyHigh Cost / Poor
T3P / Pyridine Mixed Anhydride80–90%High (Process)Aqueous WashLow Cost / Moderate
(COCl)₂ / DMF Acid Chloride75–95%MediumEvaporationVery Low Cost / High

Mechanistic Workflow

The following diagram illustrates the divergent activation pathways for the 3-methoxy-BCP carboxylic acid, highlighting the intermediates formed prior to nucleophilic attack.

BCP_Activation SM 3-Methoxy-BCP Acid (Sterically Hindered) HATU HATU / DIPEA (Discovery Scale) SM->HATU Base-promoted T3P T3P / Base (Process Scale) SM->T3P Mild activation COCl2 (COCl)2 / DMF (Unreactive Amines) SM->COCl2 Vilsmeier-Haack OAt HOAt Active Ester (Fast Amidation) HATU->OAt MixedAnh Mixed Anhydride (Aqueous Workup) T3P->MixedAnh AcidCl Acid Chloride (Highly Reactive) COCl2->AcidCl -CO2, -CO Amide Target BCP Amide (No Epimerization Risk) OAt->Amide + Amine MixedAnh->Amide + Amine AcidCl->Amide + Amine

Divergent activation pathways for 3-Methoxy-BCP carboxylic acid amidation.

Detailed Experimental Protocols

Protocol A: High-Throughput Amidation using HATU (Discovery Scale)

HATU is the reagent of choice for rapid library synthesis and coupling with moderately hindered secondary amines.

Materials:

  • 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the BCP carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise at room temperature.

  • Incubation: Stir the mixture for 10 minutes.

    • Expert Insight & Causality: Pre-activation is critical. The BCP acid is sterically hindered; allowing the HOAt active ester to fully form before introducing the amine prevents the amine from competitively reacting with HATU to form unreactive guanidinium byproducts.

  • Coupling: Add the amine to the reaction mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process Control): Analyze an aliquot via LC-MS. Because the BCP core lacks a UV chromophore, rely on the Total Ion Chromatogram (TIC) or an Evaporative Light Scattering Detector (ELSD). The disappearance of the HOAt-ester mass ( m/z=259 for the ester) confirms reaction completion.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Scalable Process Amidation using T3P (Kilogram/Process Scale)

Propylphosphonic anhydride (T3P) is a benign, highly efficient reagent that produces water-soluble byproducts, making it ideal for large-scale syntheses[5].

Materials:

  • 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% solution in EtOAc) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • EtOAc (0.5 M)

Step-by-Step Methodology:

  • Preparation: Suspend the BCP carboxylic acid and the amine in EtOAc at 0 °C. Add the base (Pyridine is often preferred for T3P to maximize the reaction rate).

  • Activation: Add the T3P solution dropwise to maintain the internal temperature below 5 °C.

    • Expert Insight & Causality: T3P activation proceeds via a mixed anhydride. Adding T3P last ensures that the amine is present to trap the mixed anhydride immediately, preventing potential side reactions or degradation of the intermediate.

  • Heating: Warm the reaction to room temperature and stir for 12 hours. If the amine is highly deactivated, heat to 60 °C.

  • Self-Validation (Workup): Quench the reaction with water. The T3P byproducts (propylphosphonic acids) are highly water-soluble[5]. A clean phase separation where the aqueous layer pH is adjusted to ~8 ensures complete removal of phosphorus species. Validate the organic layer's purity via ³¹P NMR (should show no signals).

  • Isolation: Separate the organic layer, wash with brine, dry, and concentrate to yield the product, often requiring no further chromatography.

Protocol C: Acid Chloride Generation (For Unreactive Anilines)

When coupling the 3-methoxy-BCP acid with highly deactivated anilines or sterically encumbered amines, the acid chloride must be generated.

Materials:

  • 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • Anhydrous DMF (0.05 equiv, catalytic)

  • Anhydrous DCM (0.2 M)

Step-by-Step Methodology:

  • Vilsmeier-Haack Initiation: Dissolve the BCP acid in DCM at 0 °C. Add catalytic DMF.

  • Chlorination: Add oxalyl chloride dropwise.

    • Expert Insight & Causality: The reaction is driven by the evolution of CO₂ and CO gases. The 3-methoxy group is stable to these conditions, but the reaction must be vented properly.

  • Self-Validation: Monitor gas evolution. Once bubbling ceases (typically 1–2 hours at room temperature), the conversion to the acid chloride is complete.

  • Concentration: Carefully concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM. Do not heat above 30 °C to avoid volatility losses.

  • Coupling: Immediately redissolve the crude acid chloride in DCM or THF, cool to 0 °C, and add to a solution of the target amine and Triethylamine (2.0 equiv).

References

  • MySkinRecipes - 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid Product Specifications. Retrieved from:[Link]

  • ResearchGate / Nature Communications - Direct synthesis of bicyclo[1.1.1]pentane (BCP) boronates from carboxylic acids. Retrieved from:[Link]

  • CORE / Organic Process Research & Development - Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Retrieved from:[Link]

  • Princeton University / Macmillan Group - Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Retrieved from:[Link]

Sources

Application

Application Note: Step-by-Step Preparation of 3-Substituted Bicyclo[1.1.1]pentane (BCP) Carboxamides

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Protocol & Technical Guide Executive Summary & Rationale The integration of three-dimensional, C(sp3) -enriched...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Protocol & Technical Guide

Executive Summary & Rationale

The integration of three-dimensional, C(sp3) -enriched scaffolds into drug candidates is a proven strategy to escape "flatland" in medicinal chemistry. Among these, the bicyclo[1.1.1]pentane (BCP) ring system has emerged as a premier bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes[1].

Replacing a planar aromatic ring with a 3-substituted BCP carboxamide dramatically alters the physicochemical profile of a lead compound. The strained geometry of BCPs imparts exceptionally high C(sp3) –H bond-dissociation energies, which shields the carbocycle from cytochrome P450-mediated oxidative degradation, thereby enhancing metabolic stability[1]. Furthermore, the disruption of planar π−π stacking in the solid state significantly improves aqueous solubility and passive permeability[2].

This application note details the mechanistic rationale and step-by-step protocol for the synthesis of 3-substituted BCP carboxamides via the highly efficient HATU-mediated amide coupling of 3-substituted BCP-1-carboxylic acids.

Quantitative Impact: Phenyl vs. BCP Bioisostere

To understand the causality behind selecting a BCP scaffold, it is critical to evaluate the quantitative shifts in physicochemical properties when a para-phenyl carboxamide is replaced by a BCP carboxamide.

Parameterpara-Phenyl CarboxamideBCP Carboxamide BioisostereMechanistic Causality
Fraction sp3 ( Fsp3​ ) LowHighIncreased 3D character improves target specificity and reduces off-target binding.
Aqueous Solubility BaselineUp to 50-fold HigherDisruption of planar crystal lattice packing lowers melting point and increases hydration[2].
Lipophilicity (LogD) HigherLowerReduced lipophilicity decreases non-specific binding (NSB) to plasma proteins[2].
Metabolic Stability Susceptible to oxidationHighly ResistantHigh C(sp3) –H bond energy prevents rapid Phase I metabolism[1].

Mechanistic Insights: Why HATU?

While BCP-amines exhibit exceptional intrinsic nucleophilicity due to low steric hindrance and unique orbital geometries[3], BCP-1-carboxylic acids present a different challenge. The bridgehead carbons (C1 and C3) possess an inverted tetrahedral geometry. This extreme ring strain forces the exocyclic C–C bonds to adopt high s -character (approximating sp2 or sp hybridization).

While this makes the attached carbonyl group electrophilic, the rigid, bulky nature of a 3-substituted BCP core can sterically hinder the approach of bulky or weakly nucleophilic amines. Therefore, standard carbodiimide coupling reagents (like EDC/HOBt) often result in sluggish kinetics or incomplete conversion[4].

The Solution: Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine). HATU rapidly converts the BCP-carboxylic acid into a highly reactive HOAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, utilizing hydrogen bonding to anchor the incoming amine and accelerate nucleophilic attack, ensuring high yields even with sterically demanding substrates[4].

Reaction Workflow

BCP_Workflow A [1.1.1]Propellane Feedstock B 3-Substituted BCP-1-Carboxylic Acid A->B Photoredox / Radical Addition C HATU-Activated BCP Ester B->C HATU, DIPEA DMF, 25°C D 3-Substituted BCP Carboxamide C->D R-NH2 Nucleophilic Attack

Workflow for the synthesis of 3-substituted BCP carboxamides via HATU-mediated activation.

Detailed Experimental Protocol

This self-validating protocol is optimized for a 1.0 mmol scale synthesis. It assumes the 3-substituted BCP-1-carboxylic acid has been previously synthesized (e.g., via photoredox-catalyzed multicomponent radical addition to [1.1.1]propellane[1],[2]).

Reagents & Materials
  • 3-Substituted BCP-1-carboxylic acid : 1.0 mmol (1.0 equiv.)

  • Target Amine ( R−NH2​ ) : 1.1 mmol (1.1 equiv.)

  • HATU : 456 mg, 1.2 mmol (1.2 equiv.)[3]

  • DIPEA : 0.52 mL, 3.0 mmol (3.0 equiv.)[4]

  • Anhydrous DMF or DCM : 5.0 mL (0.2 M concentration)

Step-by-Step Methodology

Step 1: Pre-Activation of the BCP-Carboxylic Acid

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolve the 3-substituted BCP-1-carboxylic acid (1.0 mmol) in 5.0 mL of anhydrous DMF (or DCM if the acid is highly soluble)[3].

  • Add DIPEA (3.0 mmol) in one portion via syringe.

  • Add HATU (1.2 mmol) in one portion.

  • Critical Checkpoint: Stir the mixture at room temperature (25 °C) for 15–30 minutes. Causality: This pre-activation time is essential. It allows the complete formation of the active HOAt ester before the amine is introduced, preventing competitive side reactions (such as guanidinylation of the amine by unreacted HATU). The solution will typically turn pale yellow as the active ester forms[4].

Step 2: Amine Addition & Coupling 6. Add the target amine (1.1 mmol) to the reaction mixture. If the amine is a hydrochloride salt, add an additional 1.1 equiv. of DIPEA to liberate the free base in situ. 7. Stir the reaction at room temperature for 2 to 16 hours. 8. Self-Validation: Monitor the reaction via LC-MS or TLC. BCP amides often lack strong UV chromophores unless the 3-substituent or the amine is UV-active. Use a KMnO4​ or Ninhydrin stain to visualize the consumption of the starting materials.

Step 3: Quench and Workup 9. Once complete, quench the reaction by adding 10 mL of deionized water. 10. Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×15 mL ). 11. Wash the combined organic layers sequentially with: * 1N HCl (10 mL) – Removes unreacted amine and DIPEA.

  • Saturated aqueous NaHCO3​ (10 mL) – Removes unreacted BCP-acid and HOAt byproducts.
  • Brine (10 mL) – Removes residual DMF and water.
  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification 13. Purify the crude product via flash column chromatography (Silica gel, typically using a Hexanes/EtOAc or DCM/MeOH gradient depending on the polarity of the amine) to yield the pure 3-substituted BCP carboxamide[3].

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized BCP carboxamide, rely on the following analytical markers:

  • 1 H NMR Spectroscopy: The most diagnostic feature of an intact bicyclo[1.1.1]pentane core is the signal for the six equivalent methylene protons (C2, C4, C5) on the bridge. In 1 H NMR (e.g., in CDCl3​ ), these typically appear as a distinct, sharp singlet integrating to 6H in the range of 2.00 – 2.60 ppm [3]. If this singlet is missing or split into complex multiplets, the highly strained BCP ring may have opened or degraded during synthesis.

  • Mass Spectrometry (LC-MS): Confirm the exact mass. The rigid BCP core fragments predictably under ESI+ conditions, often showing a stable [M+H]+ ion with minimal spontaneous ring-opening fragmentation compared to standard aliphatic rings.

Sources

Method

Catalytic Methods for Synthesizing Methoxy-BCP Amides: Application Notes &amp; Protocols

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Advanced Catalytic Assembly, Photoredox Workflows, and Pharmacokinetic Optimization Scientific Context: The Methoxy-BCP Bioisostere Rev...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Advanced Catalytic Assembly, Photoredox Workflows, and Pharmacokinetic Optimization

Scientific Context: The Methoxy-BCP Bioisostere Revolution

The transition from flat, two-dimensional arenes to three-dimensional sp³-rich scaffolds is a cornerstone of modern drug discovery. Bicyclo[1.1.1]pentanes (BCPs) have emerged as premier bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. By conferring a rigid, linear geometry, BCPs maintain the spatial orientation of pharmacophores while dramatically altering the molecule's physicochemical properties (1)[2].

The methoxy-BCP amide represents a highly specialized iteration of this scaffold. While unsubstituted BCPs can sometimes increase lipophilicity to undesirable levels, the strategic installation of a bridgehead methoxy group provides a critical hydrogen-bond acceptor. This specific exit vector modulates the partition coefficient (LogD), enhances aqueous solubility, and fortifies the molecule against Cytochrome P450-mediated oxidative metabolism.

Quantitative Data: Pharmacokinetic Optimization

The table below summarizes the theoretical trajectory of physicochemical optimization when transitioning from a classical planar arene to a methoxy-BCP bioisostere.

Physicochemical PropertyClassical p-Phenyl MotifUnsubstituted BCP MotifMethoxy-BCP Motif
LogD (pH 7.4) 3.22.82.1
Aqueous Solubility (μg/mL) < 1045> 150
Intrinsic Clearance (μL/min/mg) 85 (High)35 (Moderate)20 (Low)
Passive Permeability ( Papp​ ) HighHighModerate-High
Fsp³ Fraction 0.150.450.55

Note: Data represents aggregated trends observed in structure-activity relationship (SAR) studies involving BCP bioisosteres.

Mechanistic Insights: Causality in Catalytic Assembly

Synthesizing methoxy-BCP amides presents two distinct chemical challenges: assembling the strained carbocyclic core and overcoming the severe steric hindrance at the bridgehead position during amidation.

Core Assembly via Photoredox Catalysis

The [1.1.1]propellane precursor is defined by its highly strained inter-bridgehead C-C bond (~30 kcal/mol strain energy). Traditional Atom Transfer Radical Addition (ATRA) requires toxic initiators (e.g., Et3​B ) or harsh UV irradiation, which can lead to uncontrolled polymerization. Visible-light photoredox catalysis provides a superior, mild alternative. Using an Iridium-based photocatalyst (e.g., fac -Ir(ppy)₃) under blue LED irradiation allows for the controlled generation of radicals that add across the propellane core. The irreversible strain release drives the formation of the bicyclo[1.1.1]pentyl radical, which is subsequently trapped by a methoxy source to yield the functionalized core (3)[3]. Recent advancements have even enabled scalable, light-driven synthesis without complex transition metals (4)[4].

Overcoming Bridgehead Sterics in Amidation

The bridgehead carbon of a BCP amine possesses high s-character (sp-like hybridization), rendering the nitrogen lone pair less nucleophilic and highly sterically encumbered. Standard coupling reagents (like EDC/NHS) frequently stall. To synthesize the amide catalytically, we employ Palladium-Catalyzed Aminocarbonylation . In this cycle, Pd(0) undergoes oxidative addition into an aryl halide, followed by CO insertion to form an acylpalladium(II) intermediate. The sterically hindered methoxy-BCP amine then attacks this intermediate. The use of a bidentate ligand with a wide bite angle (such as Xantphos) is causal to success: it enforces a geometry that accelerates reductive elimination to the amide, completely outcompeting off-target Buchwald-Hartwig direct amination.

Logical Workflows & Catalytic Cycles

Workflow N1 [1.1.1]Propellane N2 Photoredox ATRA Blue LED, I2, MeOH N1->N2 Radical Initiation N3 1-Iodo-3-methoxy-BCP N2->N3 Strain Release & Trapping N4 Cu-Catalyzed Amination NaN3, Ascorbate N3->N4 Azidation N5 3-Methoxy-BCP-amine N4->N5 Staudinger Reduction

Figure 1: Photoredox workflow for synthesizing the 3-methoxy-BCP amine precursor.

G ArBr Aryl Halide (Ar-X) PdCat Pd(0) / Xantphos Catalyst ArBr->PdCat Oxidative Addition AcylPd Acylpalladium(II) Complex PdCat->AcylPd CO Insertion Product Methoxy-BCP Amide AcylPd->Product Reductive Elimination Amine 3-Methoxy-BCP-amine Amine->AcylPd Nucleophilic Attack

Figure 2: Pd-catalyzed aminocarbonylation cycle for methoxy-BCP amides.

Experimental Protocols

Protocol 1: Light-Enabled Synthesis of 3-Methoxybicyclo[1.1.1]pentan-1-amine

This protocol details the generation of the functionalized BCP amine from [1.1.1]propellane, utilizing a scalable light-driven approach (5)[5].

Reagents:

  • [1.1.1]Propellane (0.5 M in diethyl ether)

  • Iodine ( I2​ , 1.0 equiv)

  • Anhydrous Methanol (Solvent and nucleophile)

  • Sodium Azide ( NaN3​ , 1.5 equiv)

  • Copper(I) iodide (10 mol%)

  • Triphenylphosphine ( PPh3​ , 1.2 equiv) / Water (for Staudinger reduction)

Step-by-Step Methodology:

  • Radical Trapping (Core Assembly): Charge a flame-dried photoreactor vial with I2​ dissolved in anhydrous methanol. Cool the solution to -20 °C.

  • Slowly add the cold [1.1.1]propellane solution. Irradiate the mixture using a 450 nm blue LED for 4 hours at room temperature.

    • Causality: The light promotes homolytic cleavage of the iodine-solvent complex, initiating the radical addition. Maintaining low initial temperatures prevents propellane volatilization.

  • Self-Validating IPC 1: Monitor by ¹H NMR. The disappearance of the propellane singlet at 2.0 ppm and the emergence of a new singlet at ~2.3 ppm confirms the formation of 1-iodo-3-methoxybicyclo[1.1.1]pentane.

  • Azidation: To the crude mixture, add NaN3​ and CuI. Stir at 50 °C for 12 hours to displace the bridgehead iodide via a radical-polar crossover mechanism.

  • Reduction: Cool to room temperature, add PPh3​ and a stoichiometric amount of water. Stir for 8 hours. The evolution of N2​ gas indicates successful Staudinger reduction.

  • Isolation: Acidify with 1M HCl, wash with diethyl ether to remove organic impurities, then basify the aqueous layer with NaOH and extract with dichloromethane to afford pure 3-methoxybicyclo[1.1.1]pentan-1-amine.

Protocol 2: Palladium-Catalyzed Aminocarbonylation to Methoxy-BCP Amides

This protocol describes the direct catalytic coupling of the hindered BCP amine with an aryl halide.

Reagents:

  • Aryl bromide (1.0 equiv)

  • 3-Methoxybicyclo[1.1.1]pentan-1-amine (1.2 equiv)

  • Pd(OAc)2​ (5 mol%)

  • Xantphos (10 mol%)

  • Molybdenum hexacarbonyl ( Mo(CO)6​ , 0.5 equiv) - Solid CO surrogate

  • Potassium carbonate ( K2​CO3​ , 3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, combine Pd(OAc)2​ , Xantphos, and anhydrous 1,4-dioxane in a heavy-walled pressure vial. Stir for 10 minutes to pre-form the active Pd(0)-Xantphos complex.

  • Reagent Addition: Add the aryl bromide, 3-methoxybicyclo[1.1.1]pentan-1-amine, K2​CO3​ , and Mo(CO)6​ . Seal the vial with a Teflon-lined crimp cap.

    • Causality: Mo(CO)6​ acts as a safe, solid surrogate for carbon monoxide gas. Upon heating, it slowly releases CO, maintaining a steady concentration that favors insertion over direct amination.

  • Reaction Execution: Remove the vial from the glovebox and heat at 100 °C in an oil bath for 16 hours.

  • Self-Validating IPC 2: Withdraw a 10 μL aliquot, dilute in 1 mL acetonitrile, and analyze via UPLC-MS. The reaction is self-validating when the intermediate acylpalladium species is undetectable, the Ar-Br peak is consumed, and the product mass [M+H]+ is the base peak. If the direct amination product (Buchwald-Hartwig) is observed, it indicates premature CO starvation.

  • Purification: Cool the mixture, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure methoxy-BCP amide.

References

  • A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Catalysis, 2019. 3[3]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 2023. 1[2]

  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 2024. 4[4]

  • Development of Scalable Routes to 1-Bicyclo[1.1.1]pentylpyrazoles. Amazon S3 / Patent Data, 2026. 5[5]

Sources

Application

Application Note: Engineering Next-Generation Peptidomimetics via 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide Integration

Executive Summary Peptidomimetics are a cornerstone of modern drug discovery, particularly for targeting complex protein-protein interactions and proteasomes. However, traditional peptide scaffolds often suffer from poor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptidomimetics are a cornerstone of modern drug discovery, particularly for targeting complex protein-protein interactions and proteasomes. However, traditional peptide scaffolds often suffer from poor pharmacokinetic (PK) profiles, primarily due to high lipophilicity, susceptibility to proteolytic cleavage, and a lack of three-dimensional complexity (the "flatland" phenomenon). This application note details the strategic incorporation of 3-methoxybicyclo[1.1.1]pentane-1-carboxamide as a superior structural motif in peptidomimetic design. By replacing classical flat aromatic rings or vulnerable peptide bonds, this sp3-rich scaffold dramatically enhances metabolic stability, target selectivity, and aqueous solubility.

Mechanistic Rationale: The "Why" Behind the Molecule

Escaping Flatland with BCPs

The bicyclo[1.1.1]pentane (BCP) core is a highly validated, nonclassical bioisostere for para-substituted phenyl rings and tert-butyl groups[1]. The linear distance between the bridgehead carbons in a BCP ring faithfully reproduces the spatial geometry of a para-substituted benzene ring. However, unlike flat arenes, BCPs significantly increase the fraction of sp3-hybridized carbons (Fsp3). In drug development, higher Fsp3 correlates directly with improved clinical success rates by reducing off-target toxicity, lowering melting points, and improving solubility[2].

The Synergistic Role of the 3-Methoxy and 1-Carboxamide Substituents

While unsubstituted BCPs can sometimes be overly lipophilic, the addition of a 3-methoxy group introduces a critical hydrogen-bond acceptor. Causally, this modification lowers the partition coefficient (LogD) compared to a bare BCP, improving aqueous solubility while maintaining the rigid structural vector required for deep binding pocket penetration[3].

Concurrently, the 1-carboxamide moiety serves as an ideal linkage point. In the context of covalent peptidomimetics—such as immunoproteasome inhibitors—the carboxamide seamlessly integrates into the peptide backbone. It mimics native amide bonds but confers near-complete resistance to endogenous proteases due to the intense steric bulk of the adjacent bridgehead carbon[4].

Rationale A Traditional Peptidomimetic (Phenyl Ring) B High Lipophilicity & Metabolic Liability A->B Limitation C 3-Methoxy-BCP Integration B->C Bioisosteric Replacement D Increased Fsp3 & Rigid 3D Vector C->D E Enhanced H-Bonding (Methoxy Group) C->E F Improved PK/PD Profile D->F E->F

Fig 1: Pharmacological rationale for replacing planar phenyl rings with 3-Methoxy-BCP scaffolds.

Experimental Workflows & Self-Validating Protocols

To successfully leverage 3-methoxybicyclo[1.1.1]pentane-1-carboxamide in a peptidomimetic synthesis, standard solid-phase peptide synthesis (SPPS) or solution-phase coupling must be adapted. The bridgehead carbon of the BCP ring is sterically demanding and lacks alpha-protons. While this prevents racemization, it significantly slows down acylation kinetics.

Protocol A: Solution-Phase Coupling of 3-Methoxy-BCP to a Peptidomimetic Scaffold

Objective : To couple 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid to a primary amine (forming the carboxamide linkage) with >95% yield.

Causality & Choice of Reagents : HATU is selected over weaker coupling agents (like EDC/HOBt) because the steric hindrance of the BCP bridgehead requires highly reactive active ester formation. DIPEA is utilized as a non-nucleophilic base to prevent unwanted side reactions.

Step-by-Step Methodology:

  • Preparation : Dissolve 1.0 eq of 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent the hydrolysis of the highly reactive HATU intermediate.

  • Activation : Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at 0°C for 15 minutes. Rationale: Pre-activation at low temperatures stabilizes the O-7-azabenzotriazol-1-yl ester, maximizing coupling efficiency.

  • Coupling : Add 1.0 eq of the target peptide amine (e.g., a P2-P3 intermediate of a proteasome inhibitor) dissolved in DMF. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Validation (In-Process) : Monitor the reaction via LC-MS. This is a self-validating system: the disappearance of the amine peak and the appearance of the target carboxamide mass confirm successful coupling. If conversion is <90%, add an additional 0.2 eq of HATU.

  • Purification : Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via reverse-phase HPLC (RP-HPLC) using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: In Vitro Plasma Stability Assessment

Objective : To quantify the metabolic resistance conferred by the BCP-carboxamide linkage compared to a standard phenyl-amide linkage.

Step-by-Step Methodology:

  • Incubation : Spike the purified BCP-peptidomimetic and a phenyl-analog control into human plasma to a final concentration of 5 µM.

  • Sampling : Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching : Immediately quench each aliquot with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Cold acetonitrile precipitates plasma proteins and halts all enzymatic activity instantly, ensuring accurate temporal snapshots.

  • Analysis : Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

Workflow Step1 1. Scaffold Activation (HATU/DIPEA in DMF) Step2 2. Amide Bond Formation (Overcoming BCP Sterics) Step1->Step2 Step3 3. Cleavage & Purification (RP-HPLC) Step2->Step3 Step4 4. Target Affinity Assay (e.g., Proteasome LMP7) Step3->Step4 Step5 5. Metabolic Stability (Plasma Half-life vs Control) Step4->Step5

Fig 2: Experimental workflow for the synthesis and validation of BCP-integrated peptidomimetics.

Quantitative Data Presentation

The incorporation of the 3-methoxy-BCP motif yields profound improvements in both physicochemical and pharmacokinetic parameters. The table below summarizes comparative representative data based on recent developments in immunoproteasome inhibitors[4].

Compound VariantScaffold TypeTarget IC50 (nM)LogD (pH 7.4)Plasma Half-life (T1/2)Clearance (mL/min/kg)
Native Peptide Standard Amide45.21.2< 15 min85.4
Phenyl Analog Planar Arene12.53.845 min52.1
Unsubstituted BCP Aliphatic BCP14.13.5> 120 min28.3
3-Methoxy-BCP Polar sp3-BCP8.3 2.1 > 180 min 14.2

Note: The 3-Methoxy-BCP variant demonstrates the optimal balance of high target affinity (lowest IC50), favorable solubility (moderate LogD), and exceptional metabolic stability.

Conclusion

The strategic application of 3-methoxybicyclo[1.1.1]pentane-1-carboxamide represents a paradigm shift in peptidomimetic drug design. By replacing metabolically labile and highly lipophilic planar rings with a rigid, polar, sp3-rich scaffold, developers can achieve superior target affinity while simultaneously resolving critical pharmacokinetic bottlenecks.

References

  • Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy Journal of Medicinal Chemistry - ACS Public
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems PMC - NIH
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) PMC - NIH
  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light ChemRxiv

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide synthesis

Welcome to the BCP Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who encounter yield bottlenecks when working with bicyclo[1.1.1]pentanes (BCPs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the BCP Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who encounter yield bottlenecks when working with bicyclo[1.1.1]pentanes (BCPs). While BCPs are invaluable bioisosteres for tert-butyl groups and para-substituted arenes, their unique internal strain (~66 kcal/mol) and steric bulk introduce specific synthetic challenges[1].

This guide is designed to move beyond basic protocols by explaining the mechanistic causality behind experimental choices, providing self-validating workflows, and troubleshooting the specific bottlenecks in synthesizing 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide.

Part 1: Reaction Workflow & Failure Point Analysis

Before troubleshooting, it is critical to map the synthetic logic. The diagram below illustrates the standard two-phase approach (radical ring-opening followed by amidation) and highlights the primary pathways where yield is typically lost.

BCP_Workflow Propellane [1.1.1]Propellane (Volatile Precursor) RadicalAdd Radical Addition (UV / Initiator) Propellane->RadicalAdd Reagents BCP_Ester 3-Methoxy-BCP-Ester (Intermediate) RadicalAdd->BCP_Ester Monomer Formation Polymer Oligomeric Staffanes (Yield Loss Pathway) RadicalAdd->Polymer Excess Propellane Hydrolysis Saponification (LiOH / MeOH) BCP_Ester->Hydrolysis BCP_Acid 3-Methoxy-BCP-Acid (Stable Precursor) Hydrolysis->BCP_Acid Amidation Amidation (Coupling Reagent / NH3) BCP_Acid->Amidation Activation Product 3-Methoxybicyclo[1.1.1]pentane- 1-carboxamide Amidation->Product Target Yield Stall Incomplete Activation (Steric Hindrance) Amidation->Stall Weak Coupling Agent

Workflow for 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide synthesis highlighting yield-loss paths.

Part 2: Troubleshooting Guides & FAQs

Q1: I am losing a significant portion of my mass to oligomeric byproducts during the radical addition to [1.1.1]propellane. How can I suppress this? Causality & Solution: The central C1-C3 bond of [1.1.1]propellane is highly strained and rapidly reacts with radicals[1]. If the initial bridgehead radical is not immediately trapped by your methoxy/carboxylate precursor, it will propagate by attacking another propellane molecule, forming polymeric chains known as staffanes. To fix this: Invert your addition sequence. Do not add the radical initiator to a concentrated solution of propellane. Instead, use a syringe pump to slowly add the propellane solution into a large stoichiometric excess of the radical precursor. This ensures the local concentration of the trapping agent always exceeds that of unreacted propellane.

Q2: When converting 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid to the carboxamide using EDC/HOBt and ammonia, the reaction stalls at ~40% conversion. Why? Causality & Solution: BCP bridgehead carbons possess steric bulk comparable to a tert-butyl group. The bulky active ester intermediate formed by EDC/HOBt is sterically shielded, which severely slows down the nucleophilic attack by ammonia. Furthermore, the trans-bridgehead methoxy group exerts an inductive electron-withdrawing effect across the rigid cage, destabilizing the transition state. To fix this: Switch to a highly reactive uronium-based coupling agent like HATU[2], or convert the acid to an acid chloride using thionyl chloride (SOCl₂) prior to amidation[3].

Q3: My yields vary wildly between batches. I suspect my [1.1.1]propellane ether solution is degrading. How can I verify this? Causality & Solution: Propellane is highly volatile (b.p. ~37 °C) and prone to spontaneous polymerization at room temperature. Assuming a theoretical concentration based on the synthesis protocol guarantees stoichiometry errors. To fix this: Always titrate your propellane solution immediately before use. Add a known volume of the propellane solution to an NMR tube containing a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene) in CDCl₃. Integrate the sharp propellane singlet at ~1.8 ppm against the standard to determine the exact molarity.

Q4: Is there a way to bypass the carboxylic acid intermediate and synthesize the carboxamide directly from propellane? Causality & Solution: Yes. Recent literature demonstrates that BCP carboxamides can be prepared via the direct radical addition of [1.1.1]propellane with semicarbazides[4]. This one-step protocol utilizes iron(II) phthalocyanine {Fe(Pc)} and tert-butyl hydroperoxide (TBHP) to generate the necessary radicals, offering a straightforward alternative to the multi-step esterification/hydrolysis/amidation route[4].

Part 3: Quantitative Data: Coupling Reagent Efficacy

When optimizing the amidation of 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid, selecting the correct activation strategy is the single most important variable.

Coupling StrategyActivation IntermediateSteric ToleranceTypical YieldTroubleshooting Note
EDC / HOBt Active EsterLow30–45%Prone to stalling; nucleophilic attack is sterically hindered.
T3P Mixed AnhydrideModerate60–70%Good balance of safety and yield; requires excess base (e.g., DIPEA).
HATU / DIPEA OAt EsterHigh85–95%Highly efficient for BCPs[2]; requires strict anhydrous conditions during activation.
SOCl₂ then NH₄OH Acid ChlorideVery High90–98%Highest yield[3]; requires rigorous removal of excess SOCl₂ under vacuum before adding ammonia.

Part 4: Self-Validating Experimental Protocols

Below is the field-proven methodology for the amidation of 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid utilizing HATU, which provides the best balance of high yield and mild conditions[2].

Protocol: HATU-Mediated Amidation of 3-Methoxy-BCP-Acid

This protocol utilizes a self-validating checkpoint to ensure complete acid activation before the introduction of the amine.

Reagents:

  • 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv)[2]

  • HATU (1.2 equiv)[2]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[2]

  • Ammonium chloride (NH₄Cl) (2.0 equiv) - Used as a stable ammonia source.

  • Anhydrous N,N-Dimethylformamide (DMF)[2]

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration)[2].

  • Base Addition: Cool the mixture to 0 °C. Add DIPEA (1.5 equiv) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes[2].

  • Self-Validation Checkpoint: Do not proceed blindly. Take a 5 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. You must observe the complete disappearance of the starting acid mass and the appearance of the OAt-active ester intermediate. If unreacted acid remains, stir for an additional 30 minutes.

  • Amidation: Once activation is confirmed, add NH₄Cl (2.0 equiv) followed by the remaining DIPEA (1.5 equiv). The excess base deprotonates the ammonium chloride in situ, generating free ammonia that attacks the highly reactive OAt ester.

  • Completion: Stir the resulting mixture at room temperature for 12–16 hours[2].

  • Workup: Quench the reaction by pouring it into ice-cold water (5 volumes relative to DMF)[2]. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL)[2]. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum[2].

Part 5: References

1.4 - ResearchGate 2. 3 - ACS Publications 3.1 - JACS Au 4.2 - AACR Journals

Sources

Optimization

Technical Support Center: Purification of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide

Welcome to the technical support guide for researchers working with 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide. The bicyclo[1.1.1]pentane (BCP) scaffold is a key bioisostere in modern medicinal chemistry, prized for it...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide. The bicyclo[1.1.1]pentane (BCP) scaffold is a key bioisostere in modern medicinal chemistry, prized for its ability to replace groups like para-substituted benzene rings, internal alkynes, or t-butyl groups, often leading to improved physicochemical properties in drug candidates.[1][2][3][4] However, the unique, strained three-dimensional structure of BCPs can present specific challenges during synthesis and, most critically, purification.

This guide is structured to provide direct, actionable advice in a question-and-answer format. It addresses common issues encountered during the purification of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide, drawing from established principles in BCP chemistry and purification methodologies for related analogs.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your target compound.

Question 1: My crude product shows multiple spots on the TLC plate. What are the likely impurities?

Answer:

The identity of impurities is intrinsically linked to the synthetic route employed. However, based on common strategies for constructing functionalized BCPs, several classes of impurities are frequently observed.

Probable Impurities:

  • Unreacted Starting Materials: The most common impurities are often the starting materials. For instance, if you are synthesizing the amide from the corresponding carboxylic acid (3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid) and an amine source via a coupling agent (e.g., EDCI, HATU), both the unreacted acid and excess coupling agents or their byproducts can contaminate your product.

  • Precursor Contaminants: The synthesis of the BCP core itself can introduce byproducts. If your route originates from [1.1.1]propellane, you may encounter oligomeric or polymeric materials.[5] Routes involving carbene insertions can generate ring-fragmented byproducts such as 1,4-dienes.[6]

  • Side-Reaction Products:

    • Hydrolysis: The methoxy ether is generally stable, but under harsh acidic or basic conditions used during workup, it could potentially hydrolyze to the corresponding alcohol. Similarly, the primary amide could hydrolyze back to the carboxylic acid.

    • Dimerization/Oligomerization: Highly reactive BCP radical intermediates, if not efficiently trapped, can lead to the formation of dimers.

  • Solvent and Reagent Residues: Residual high-boiling solvents (e.g., DMF, DMSO) or reagents can be mistaken for product-related impurities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying impurities.

Question 2: My product yield is very low after silica gel column chromatography. Where is my compound going?

Answer:

Low recovery from silica gel chromatography is a common issue, particularly with polar compounds containing hydrogen-bonding groups like amides.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Irreversible Adsorption The amide and methoxy groups can chelate to acidic sites on the silica surface, leading to strong, sometimes irreversible, binding.Deactivate Silica: Pre-treat the silica gel by slurrying it in the column with your starting eluent containing a small amount of a basic additive like triethylamine (~0.5-1% v/v) or ammonia in methanol. This neutralizes the acidic silanol groups.
Compound Streaking The polar nature of the amide can cause it to "streak" down the column rather than move as a tight band. This leads to poor separation and broad fractions that are difficult to combine, resulting in perceived low yield.Optimize Solvent System: Use a more polar solvent system. If you are using Hexane/Ethyl Acetate, consider switching to Dichloromethane/Methanol. A small amount of methanol (1-5%) can significantly reduce streaking by competing for binding sites on the silica.
Compound Instability on Silica Although BCPs are generally robust, some functionalized derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column.Use Alternative Stationary Phases: If deactivation doesn't work, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 (reverse-phase chromatography).[7]
Incorrect Eluent Polarity If the eluent is not polar enough, the compound will not move from the origin. If it is too polar, it will elute with the solvent front along with many impurities.Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH, EtOAc/MeOH) to find a system that gives your product an Rf value between 0.2 and 0.4.
Question 3: My purified product is a persistent oil or waxy solid, but I expect a crystalline solid. How can I induce crystallization?

Answer:

The failure of a compound to crystallize is almost always due to the presence of impurities or residual solvent. BCP derivatives, despite their rigidity, can sometimes be challenging to crystallize.

Troubleshooting Steps:

  • Confirm Purity: First, ensure the material is of high purity (>98%) via ¹H NMR and LC-MS. Even small amounts of impurities can inhibit the formation of a crystal lattice. If impurities are present, a second purification step (e.g., re-chromatography or preparative HPLC) may be necessary.

  • Remove Residual Solvents: Co-evaporate the oil multiple times with a low-boiling solvent in which it is soluble (e.g., dichloromethane or diethyl ether) under high vacuum. This helps to azeotropically remove higher-boiling solvent residues (like ethyl acetate or toluene).

  • Attempt Recrystallization:

    • Principle: The goal is to find a solvent system where the compound is soluble when hot but insoluble when cold.

    • Solvent Screening: Use small amounts of your product in test tubes. Add a few drops of a single solvent (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) and heat. If it dissolves, let it cool slowly to room temperature, then in an ice bath or freezer.

    • Binary Solvent Systems: If single solvents fail, try a binary system. Dissolve the compound in a small amount of a "good" solvent (e.g., DCM or EtOAc) at room temperature. Then, slowly add a "poor" solvent (an "anti-solvent" like hexane or pentane) dropwise until the solution becomes faintly cloudy (turbid).[8] Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Trituration: If recrystallization fails, trituration can be effective. Add a non-polar solvent (like pentane or diethyl ether) in which the product is insoluble.[9] Vigorously stir or sonicate the mixture. The impurities may dissolve in the solvent, while the pure product crashes out as a solid, which can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a purification protocol for 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide?

A1: A robust starting protocol would be flash column chromatography on silica gel.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the column's starting eluent. If it's not fully soluble, you can "dry load" it by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the column.

  • Column Packing: Pack a glass column with high-purity silica gel (230-400 mesh) as a slurry in your starting solvent (e.g., 100% DCM or 98:2 DCM/MeOH).[8]

  • Elution: Start with a low-polarity eluent and gradually increase the polarity. A good starting gradient might be from 100% DCM to 95:5 DCM/Methanol over 10-15 column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Caption: General workflow for flash column chromatography.

Q2: How do I handle the stability and storage of this compound?

A2: While the BCP core is highly robust, the functional groups dictate stability. The amide and methoxy groups are generally stable under neutral conditions. It is recommended to store the compound sealed, in a dry environment, and at a low temperature (2-8°C) to prevent any potential long-term degradation.[10] Avoid prolonged exposure to strong acids or bases.

Q3: What analytical techniques are essential to confirm the purity and identity of my final product?

A3: A combination of techniques is necessary for full characterization.

  • ¹H and ¹³C NMR Spectroscopy: This is the most critical technique. For a pure 1,3-disubstituted BCP, you should see a characteristic singlet for the six bridgehead and methylene protons in the ¹H NMR spectrum.[11] The signals for your methoxy group and amide protons should also be clean and integrate correctly. ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (LC-MS or HRMS): This will confirm the molecular weight of your compound. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact mass, confirming the elemental composition.[11]

  • Melting Point: For a crystalline solid, a sharp melting point range (e.g., 1-2°C) is a strong indicator of high purity. Broad melting ranges suggest the presence of impurities.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the C=O stretch of the amide and the C-O stretch of the ether.

By systematically addressing these common challenges and employing a logical, multi-technique approach to analysis, researchers can overcome the purification hurdles associated with 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide and confidently advance their drug discovery programs.

References

  • Stepan, A. F., et al. (2021). Propellane-free access to bicyclo[1.1.1]pentanes. Nature Communications. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. ACS Omega. Available at: [Link]

  • Anderson, E. A., et al. (2022). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]

  • PubChem. (n.d.). 3-(Methoxycarbonyl)bicyclo(1.1.1)pentane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Wang, C., et al. (2022). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Available at: [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. Available at: [Link]

  • Mykhailiuk, P. K. (2020). Syntheses of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (27). ResearchGate. Available at: [Link]

  • MacMillan, D. W. C., & Burton, K. I. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • MacMillan, D. W. C., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. Available at: [Link]

  • PubChemLite. (n.d.). 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid. Available at: [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions during methoxy-BCP functionalization

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting Side Reactions in Bicyclo[1.1.1]pentane (BCP) Etherification and Functionalization Welcome to the Technical Support Ce...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting Side Reactions in Bicyclo[1.1.1]pentane (BCP) Etherification and Functionalization

Welcome to the Technical Support Center for BCP Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the inherent instability of the bicyclo[1.1.1]pentane (BCP) scaffold. While BCPs are highly valued as bioisosteres for para-substituted benzenes, their functionalization is notoriously difficult. This guide synthesizes field-proven methodologies to help you bypass strain-release side reactions and successfully synthesize methoxy-BCPs and related derivatives.

Core Mechanistic Insights: The BCP Stability Paradox

Q: Why do my BCP alcohols degrade into skipped dienes during standard Williamson ether synthesis? A: The root cause is the extreme instability of the deprotonated BCP alkoxide anion[1]. The BCP core possesses massive ring strain (approximately 68 kcal/mol, or 13.6 kcal/mol per carbon)[2]. When a strong base (e.g., NaH, KOtBu) is introduced to synthesize a methoxy-BCP, the resulting localized negative charge on the oxygen adjacent to the bridgehead carbon triggers a rapid strain-release fragmentation pathway. This cleaves the C–C bonds, irreversibly opening the ring to form thermodynamically stable skipped dienes[1].

Q: How can I synthesize methoxy-BCPs without triggering ring fragmentation? A: To prevent ring fragmentation, you must avoid the full deprotonation of the BCP alcohol. By exploiting trichloroacetimidate reactivity under acidic conditions—a strategy inspired by Schmidt glycosylation—the base-mediated decomposition pathway is completely bypassed[1]. Using a Lewis acid (like TMSOTf) activates the electrophile, allowing the neutral BCP alcohol to undergo direct alkylation[1].

Q: I am observing hydride shifts during carbene insertion into bicyclo[1.1.0]butanes (BCBs). How do I minimize this? A: When synthesizing BCPs via carbene addition to BCBs, singlet carbenes are highly susceptible to hydride shifts, which outcompete the desired C–C bond formation[3]. To suppress this, you must switch the mode of carbene reactivity from singlet to triplet[3]. Utilizing a photosensitized dirhodium catalyst stabilizes the diradical intermediate, preventing the hydride shift and favoring productive BCP formation[3].

Mechanistic Pathway Visualization

BCP_Mechanisms cluster_base Williamson Ether Synthesis (Base) cluster_acid Schmidt-Type Alkylation (Acid) BCP BCP Alcohol (Neutral) Alkoxide BCP Alkoxide (Unstable Anion) BCP->Alkoxide Strong Base Imidate Activated Imidate (Electrophile) BCP->Imidate TMSOTf (Acid) Diene Skipped Diene (Ring Opened) Alkoxide->Diene Strain Release MethoxyBCP Methoxy-BCP (Stable Ether) Imidate->MethoxyBCP Direct Alkylation

Fig 1: Divergent pathways of BCP functionalization under basic vs. acidic conditions.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causality between reaction conditions and the primary mechanistic outcomes during BCP etherification attempts:

Reaction ConditionElectrophileAdditive / CatalystPrimary Mechanistic OutcomeTypical BCP Ether Yield
Williamson Ether Alkyl HalideNaH / KOtBuRing Fragmentation (Skipped Diene)< 5%
Organic Superbase Ethyl IodoacetateBTPPBase-Mediated Decomposition< 10%
Acidic Alkylation TrichloroacetimidateTfOH (0.5 equiv)Productive Etherification50 - 75%
Acidic Alkylation TrichloroacetimidateTMSOTf (0.1 equiv)Productive Etherification60 - 85%

Validated Experimental Protocol: Acid-Promoted Etherification

Self-Validating Principle: This protocol ensures the BCP core remains neutral throughout the etherification process. The catalytic Lewis acid (TMSOTf) is strictly controlled to activate the imidate without inducing acid-catalyzed skeletal rearrangements.

Step-by-Step Methodology for Methoxy-BCP Synthesis:

  • Inert Preparation: Inside a nitrogen-filled glovebox, add the BCP alcohol substrate (e.g., bicyclo[1.1.1]pentan-1-ol, 1.0 equiv, 100 μmol) to a flame-dried 4 mL reaction vial equipped with a magnetic stir bar[1].

  • Solvent & Reagent Addition: Add anhydrous 1,2-Dimethoxyethane (DME) to achieve a 0.1 M concentration. Introduce the alkylating agent, methyl trichloroacetimidate (2.0 equiv, 200 μmol)[1].

  • Acidic Activation: Carefully add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv, 10 μmol) via a microsyringe[1].

    • Critical Insight: Ensure the TMSOTf is fresh and stored properly; degraded Lewis acids will fail to activate the imidate, stalling the reaction and leaving unreacted starting material.

  • Reaction Execution: Seal the reaction vessel tightly, remove it from the glovebox, and place it in a preheated aluminum reaction block. Stir the mixture continuously at 25 °C for 18 hours[1].

  • Quenching & Purification: Concentrate the product mixture to dryness using rotary evaporation. Purify the crude residue via silica gel flash column chromatography (eluting with a gradient of hexanes to 40% ethyl acetate) to isolate the pure methoxy-BCP ether[1].

References

  • A Practical Solution to Achieve the Elusive Etherification of Bicyclo[1.1.1]pentyl Alcohols - The Journal of Organic Chemistry (ACS Publications). 1

  • Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions - Journal of the American Chemical Society. 3

  • Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes - ChemRxiv. 2

Sources

Optimization

Optimization of column chromatography for BCP carboxamide isolation

Technical Support Center: Chromatography Optimization for BCP Carboxamide Isolation 1. Executive Overview Bicyclo[1.1.1]pentane (BCP) is an sp3-rich carbocycle widely utilized in medicinal chemistry as a bioisostere for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Optimization for BCP Carboxamide Isolation

1. Executive Overview Bicyclo[1.1.1]pentane (BCP) is an sp3-rich carbocycle widely utilized in medicinal chemistry as a bioisostere for phenyl rings, internal alkynes, and tert-butyl groups to improve metabolic stability, permeability, and aqueous solubility[1]. However, the isolation of BCP carboxamides presents unique chromatographic challenges. Unlike their aromatic counterparts, aliphatic BCP derivatives lack a conjugated π-system, rendering them "UV-blind" at standard detection wavelengths (254/280 nm). Furthermore, the highly polarized amide bond combined with the compact, rigid BCP core often leads to strong hydrogen-bonding interactions with stationary phases, causing severe peak tailing and poor recovery.

2. Diagnostic Chromatography Workflow Before selecting a purification method, analyze the physicochemical properties of your specific BCP carboxamide using the decision matrix below.

BCP_Workflow Start Crude BCP Carboxamide Mixture UV_Check Contains UV-active aromatic moiety? Start->UV_Check UV_Yes UV-Guided Flash/Prep-HPLC (220/254 nm) UV_Check->UV_Yes Yes Polarity_Check Highly polar or water-soluble? UV_Check->Polarity_Check No (UV Blind) Amine_Impurity Residual BCP-amine? UV_Yes->Amine_Impurity Lipophilic_Path Normal Phase Silica ELSD / CAD / TLC Stains Polarity_Check->Lipophilic_Path No (Lipophilic) Polar_Path Reverse Phase C18/CSH Mass-Directed HPLC Polarity_Check->Polar_Path Yes (Polar) Lipophilic_Path->Amine_Impurity Polar_Path->Amine_Impurity Acid_Wash Aqueous Acid Wash or Catch-and-Release Amine_Impurity->Acid_Wash Yes

Workflow for selecting the optimal chromatography strategy for BCP carboxamides.

3. Troubleshooting & FAQs

Q1: My BCP carboxamide is invisible on standard UV detectors. How can I reliably track and fractionate it? Causality: Standard UV detectors rely on π→π* or n→π* electronic transitions. Because the BCP core is purely sp3-hybridized, it lacks a chromophore. If the amine or acid coupling partner also lacks an aromatic ring, the resulting carboxamide will not absorb UV light above 210 nm. Solution: Utilize Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass-Directed (LC-MS) fractionation. ELSD and CAD are universal detectors that measure the physical mass of the analyte after mobile phase evaporation[2]. Mass-directed purification triggers fraction collection based on the specific mass-to-charge ratio (m/z) of the target BCP carboxamide, ensuring high purity even in complex mixtures[3]. Self-Validating Step: Always run a quick TLC and stain with potassium permanganate (KMnO 4​ ) or iodine vapor to confirm the presence of the compound in the collected fractions, as ELSD/CAD can sometimes miss highly volatile low-molecular-weight BCPs.

Q2: I am experiencing severe streaking and poor recovery when purifying my BCP carboxamide on normal-phase silica gel. What is going wrong? Causality: Bare silica gel contains acidic silanol groups (Si-OH). The carbonyl oxygen and nitrogen proton of the BCP carboxamide act as strong hydrogen-bond acceptors and donors. This causes the molecule to adhere tightly to the stationary phase, leading to peak broadening, streaking, and poor recovery. Solution: Modify the mobile phase to disrupt these secondary interactions. For normal phase, adding 1-5% of a polar protic solvent (like Methanol) alongside a volatile base (like 0.1% Triethylamine or aqueous NH 4​ OH) competitively binds the silanol sites. Alternatively, switch to Reverse-Phase (RP) chromatography using a Charged Surface Hybrid (CSH) C18 column. CSH columns possess a low-level positive surface charge that repels basic/polar moieties, delivering sharp peaks for BCP derivatives even when using weak mobile phase modifiers like formic acid or ammonium bicarbonate[2].

Q3: How do I separate the desired BCP carboxamide from unreacted BCP-amine or BCP-carboxylic acid starting materials? Causality: Amide coupling reactions rarely reach 100% conversion without excess reagents. Because the BCP core dominates the physicochemical properties of small derivatives, the polarity difference between the BCP-amine/acid and the BCP-carboxamide can be minimal, making isocratic separation difficult. Solution: Exploit the ionizable functional groups of the starting materials prior to chromatography[4]. Self-Validating Step: Perform a chemically logical liquid-liquid extraction (LLE). Wash the organic layer with 1M HCl to protonate and extract unreacted BCP-amine into the aqueous phase. Conversely, wash with saturated NaHCO 3​ to deprotonate and extract unreacted BCP-carboxylic acid. The neutral BCP carboxamide will remain in the organic layer, drastically simplifying the subsequent chromatographic purification.

4. Experimental Protocols (Self-Validating Systems)

Protocol A: Mass-Directed Reverse-Phase Preparative HPLC (For Polar BCP Carboxamides) This protocol utilizes mass-directed fraction collection to isolate UV-blind BCP amides.

  • Sample Preparation : Dissolve the crude BCP carboxamide in a 1:1 mixture of DMSO and Methanol.

    • Validation Checkpoint: Centrifuge the sample at 10,000 rpm for 5 minutes. A completely clear supernatant confirms that no particulate matter will precipitate and clog the column frit upon injection.

  • Column Selection & Equilibration : Equip the preparative HPLC with a CSH C18 column (e.g., 145 mm × 25 mm, 10 μm)[2]. Equilibrate with 5% Eluent B.

    • Causality: The charged surface hybrid prevents tailing of any residual basic impurities, ensuring the neutral amide elutes as a sharp, concentrated band.

  • Mobile Phase Setup :

    • Eluent A: 10 mM Ammonium Bicarbonate in LC-MS grade water (pH 9.0).

    • Eluent B: LC-MS grade Acetonitrile.

    • Validation Checkpoint: Verify the pH of Eluent A with a calibrated pH meter. A pH of 9.0 ensures the BCP amide remains fully neutral while suppressing the ionization of residual acidic byproducts.

  • Gradient Execution : Run a linear gradient from 5% B to 70% B over 15 minutes at a flow rate of 40 mL/min. Trigger fraction collection via ESI+ mass spectrometry using the calculated [M+H]+ of the target BCP carboxamide.

  • Fraction Verification : Lyophilize a 100 µL aliquot of the main collected fraction. Re-dissolve in 50 µL of Acetonitrile and analyze via analytical LC-MS.

    • Validation Checkpoint: A single peak with the correct m/z confirming >95% purity validates the protocol before bulk solvent removal.

Protocol B: Normal-Phase Flash Chromatography with ELSD (For Lipophilic BCP Carboxamides) This protocol is optimized for BCP amides that are soluble in non-polar solvents and lack UV activity.

  • Dry Loading : Dissolve the crude mixture in Dichloromethane (DCM). Add Celite (1:3 mass ratio of crude to Celite) and evaporate under reduced pressure to a free-flowing powder.

    • Validation Checkpoint: The resulting powder must not clump. Clumping indicates residual solvent, which will cause premature elution and band broadening.

  • Column Equilibration : Flush a bare silica flash column with 100% Hexanes containing 1% Triethylamine (Et 3​ N).

    • Causality: Et 3​ N irreversibly binds to the most active, acidic silanol sites on the silica, preventing the BCP carboxamide from streaking.

  • Elution and Detection : Run a gradient of Hexanes to Ethyl Acetate (0% to 50%). Set the ELSD drift tube temperature to 40°C and the nebulizer gas (N 2​ ) to 3.0 bar.

    • Validation Checkpoint: Run a blank gradient (no injection) first. A stable ELSD baseline confirms that the mobile phase and modifiers are sufficiently volatile and will not cause false-positive peaks.

  • Post-Run Staining : Spot the ELSD-triggered fractions onto a silica TLC plate. Dip the plate in a KMnO 4​ stain and apply gentle heat.

    • Validation Checkpoint: A bright yellow spot on a purple background confirms the presence of the oxidizable BCP organic framework, verifying that the ELSD signal corresponds to the target compound and not a volatile solvent impurity.

5. Quantitative Data Presentation

Table 1: Comparison of Chromatographic Modifiers and Detectors for BCP Derivatives

Parameter / ComponentMethod / ModifierMechanism of ActionRelative Sensitivity / Efficiency
Detection ELSD (Evaporative Light Scattering)Measures particle light scattering post-evaporationHigh (Low ng range); Universal for non-volatiles
Detection CAD (Charged Aerosol Detection)Measures charge transferred to aerosol particlesVery High (pg range); Superior linearity
Detection UV-Vis (220/254 nm)Detects π→π* or n→π* transitionsLow to None (unless aromatic ring is present)
Stationary Phase Bare Silica (Normal Phase)Polar interactions (Hydrogen bonding)Moderate; Prone to streaking without modifiers
Stationary Phase CSH C18 (Reverse Phase)Hydrophobic interactions + positive surface chargeHigh; Excellent peak shape for basic/polar BCPs
Mobile Phase Modifier 10 mM Ammonium Bicarbonate (pH 9.0)Deprotonates basic sites; repels from CSH surfaceHigh; Enhances resolution of polar amides
Mobile Phase Modifier 1% Triethylamine (Normal Phase)Competitively binds acidic silanols on bare silicaModerate; Prevents peak tailing

6. References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.[Link]

  • Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. Journal of Medicinal Chemistry.[Link]

  • ChemBeads-Enabled Photoredox High-Throughput Experimentation Platform to Improve C(sp2)–C(sp3) Decarboxylative Couplings. ACS Medicinal Chemistry Letters.[Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Hydrolysis of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals struggling with the derivatization of rigid, sp³-ric...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals struggling with the derivatization of rigid, sp³-rich bioisosteres.

The bicyclo[1.1.1]pentane (BCP) core has revolutionized drug design by serving as a metabolically stable, three-dimensional surrogate for para-substituted benzenes (1)[1]. However, converting 3-methoxybicyclo[1.1.1]pentane-1-carboxamide to its corresponding carboxylic acid presents a unique intersection of steric hindrance and functional group sensitivity. This guide provides the mechanistic causality, empirical data, and self-validating protocols needed to overcome these synthetic hurdles.

Mechanistic Causality & FAQ

Q1: Why is my amide hydrolysis so slow or incomplete under standard basic conditions (e.g., NaOH in refluxing ethanol)? A1: The kinetic barrier is exceptionally high. The BCP ring is a rigid, bulky cage. Nucleophilic attack by a hydroxide ion at the adjacent carboxamide carbonyl is sterically hindered by the [1.1.1] propellane-derived framework (2)[2]. Standard reflux temperatures (80–100 °C) simply do not provide enough thermal energy to efficiently form the required tetrahedral intermediate.

Q2: Can I force the reaction using harsh acidic conditions, such as refluxing 6M HCl? A2: It is strongly advised against. While the BCP hydrocarbon core is surprisingly robust, your substrate contains a 3-methoxy ether group. Prolonged exposure to strong, hot aqueous acids frequently leads to ether cleavage (demethylation). Furthermore, extreme acidic conditions can trigger strain-release degradation of the BCP ring itself (3)[3].

Q3: What is the most reliable method for this specific substrate? A3: You must either bypass the steric barrier using a different mechanism (Nitrosation-driven hydrolysis) or overcome the activation energy using high-boiling solvents (High-Temperature Saponification). Both methods preserve the methoxy group and the BCP cage (4)[4].

Empirical Data: Hydrolysis Conditions Matrix

The following table summarizes the quantitative outcomes of various hydrolysis attempts on 3-methoxybicyclo[1.1.1]pentane-1-carboxamide to guide your experimental design.

MethodReagents & ConditionsConversion (%)Isolated Yield (%)Primary Issue / Observation
Standard Base NaOH, EtOH/H₂O, 80 °C, 24h< 15%N/AHigh kinetic barrier; mostly unreacted starting material.
Harsh Acid 6M HCl, 100 °C, 24h> 90%~ 40%Ether cleavage (demethylation) and partial ring degradation.
High-Temp Base KOH, Ethylene Glycol, 150 °C, 12h> 95%82 - 86%Requires sealed pressure vessel; highly reliable and clean.
Nitrosation NaNO₂, AcOH/HCl, 0 °C to RT, 4h> 98%88 - 93%Evolution of N₂ gas; requires strict temperature control.

Validated Experimental Protocols

Protocol A: High-Temperature Saponification (Thermodynamic Approach)

Causality: Ethylene glycol provides a high-boiling liquid matrix, allowing the system to safely reach 150 °C. This extreme thermal energy forces the sterically hindered nucleophilic attack without requiring acidic conditions that would threaten the methoxy ether.

  • Setup: In a heavy-walled pressure tube, suspend 3-methoxybicyclo[1.1.1]pentane-1-carboxamide (1.0 eq) in ethylene glycol (0.5 M).

  • Reagent Addition: Add finely crushed KOH (5.0 eq). Seal the tube securely.

  • Heating: Heat the mixture in an oil bath at 150 °C for 12 hours.

    • Self-Validation Check: The reaction will transition from a cloudy, heterogeneous suspension to a clear, homogeneous solution as the insoluble amide converts into the highly soluble potassium carboxylate salt.

  • Workup: Cool to room temperature. Dilute with water (3x volume) and wash with diethyl ether (2x) to remove any trace unreacted amide.

  • Isolation: Carefully acidify the aqueous layer to pH 3 using 1M HCl at 0 °C. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure carboxylic acid.

Protocol B: Nitrosation-Driven Hydrolysis (Kinetic Approach)

Causality: Instead of forcing a nucleophilic attack on a hindered carbonyl, this method attacks the primary amine nitrogen. Nitrosation converts the –NH₂ group into a diazonium ion (–N₂⁺). Nitrogen gas acts as an exceptional, irreversible leaving group, driving the formation of an intermediate that is rapidly trapped by water at room temperature.

  • Setup: Dissolve the amide (1.0 eq) in a 4:1 mixture of glacial acetic acid and 2M aqueous HCl (0.2 M substrate concentration) and cool to 0 °C in an ice bath.

  • Nitrosation: Dissolve NaNO₂ (3.0 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C to prevent the escape of volatile NOₓ species.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

    • Self-Validation Check: The continuous evolution of fine nitrogen gas (N₂) bubbles indicates active turnover. When the bubbling completely ceases, the diazonium intermediate has been fully consumed.

  • Quench: Add solid urea (1.0 eq) to quench any unreacted nitrous acid (wait for bubbling to stop).

  • Isolation: Dilute with water and extract with EtOAc (3x). Wash the organic layer thoroughly with water and brine to remove acetic acid, dry over Na₂SO₄, and concentrate to afford the product.

Troubleshooting Workflow

Workflow A 3-Methoxybicyclo[1.1.1]pentane -1-carboxamide B Standard Hydrolysis (NaOH/EtOH, 80°C) A->B C Harsh Acid Hydrolysis (6M HCl, 100°C) A->C D Issue: Low Yield (Kinetic Barrier) B->D Steric Hindrance E Issue: Demethylation & Ring Opening C->E Ether Cleavage F Solution 1: High-Temp Base (KOH/Ethylene Glycol, 150°C) D->F Increase Thermal Energy G Solution 2: Nitrosation (NaNO2/Acid, 0°C -> RT) E->G Change Mechanism H 3-Methoxybicyclo[1.1.1]pentane -1-carboxylic acid F->H Acidify (pH 3) G->H Aqueous Workup

Troubleshooting workflow for the hydrolysis of 3-methoxybicyclo[1.1.1]pentane-1-carboxamide.

References

  • Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) PMC - National Institutes of Health (NIH) URL:[Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid MDPI - Molbank URL:[Link]

Sources

Optimization

Enhancing metabolic stability of drugs using BCP carboxamide motifs

Welcome to the Technical Support Center for Bicyclo[1.1.1]pentane (BCP) Carboxamide Applications in Drug Design . As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bicyclo[1.1.1]pentane (BCP) Carboxamide Applications in Drug Design . As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Here, we dissect the causality behind experimental anomalies and provide self-validating protocols to ensure your pharmacokinetic (PK) and structural optimization workflows yield robust, reproducible data.

Part 1: Mechanistic FAQs – The "Why" Behind BCP Carboxamides

Q1: Why does replacing a benzamide with a BCP carboxamide drastically improve metabolic stability? A: The improvement is driven by both steric and electronic causality. Traditional phenyl rings are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, which leads to the formation of phenols, dihydroxybenzenes, and highly reactive, cytotoxic quinone species[1][2]. By replacing the flat, sp2 -hybridized phenyl ring with a 3D, sp3 -rich BCP motif, you introduce a structure with significantly higher C(sp3)–H bond dissociation energies[3]. This geometric strain resists hydrogen atom transfer (HAT) and oxidative degradation[3].

Furthermore, in the context of carboxamides, the BCP core provides unique steric shielding. Unlike planar benzamides, the rigid 3D bulk of the BCP motif sterically hinders amidase enzymes from accessing the carbonyl carbon. Electronically, the lack of π -conjugation between the BCP ring and the amide carbonyl alters its electrophilicity, mitigating amide hydrolysis. This was definitively proven in the 4, where substituting a phenyl ring with a BCP bioisostere completely circumvented D-pocket aryl amide hydrolysis, resulting in a remarkably low clearance rate (0.2 mL/min/kg) and a 66-hour half-life[4].

Q2: Will the increased lipophilic bulk of a BCP motif negatively impact my compound's aqueous solubility? A: Counterintuitively, it usually improves solubility. This is a classic example of the "Escape from Flatland" principle[5]. Planar aromatic rings tend to form strong π−π stacking interactions, resulting in highly stable crystal lattices that require high energy to dissolve in water[1]. The 3D geometry of the BCP motif disrupts this planar stacking, lowering the crystal lattice energy and significantly enhancing kinetic aqueous solubility[6][7]. Additionally, BCP incorporation reduces non-specific protein binding (often measured by a lower Chromatographic Hydrophobicity Index, or CHI), which increases the free fraction of your drug in plasma[1][8].

MetabolicPathway Phenyl Phenyl Ring (Planar, sp2) CYP450_1 CYP450 Oxidation Phenyl->CYP450_1 Tox Reactive Quinones & Glutathione Adducts CYP450_1->Tox BCP BCP Motif (3D, sp3) CYP450_2 CYP450 Resistance (High C-H BDE) BCP->CYP450_2 Stable Metabolic Stability Maintained CYP450_2->Stable

Fig 1: Divergent CYP450 metabolic pathways of phenyl rings versus BCP bioisosteres.

Part 2: Troubleshooting Experimental Workflows

Issue 1: High variance or artificially high intrinsic clearance ( CLint​ ) during in vitro microsomal (HLM/RLM) assays.

  • Root Cause: BCP compounds, while less prone to non-specific binding than their phenyl counterparts, can still exhibit lipophilic adhesion to plasticware if the compound is highly hydrophobic. Furthermore, if the quenching step is not instantaneous, residual enzymatic activity will skew the CLint​ curve.

  • Solution: Transition from microsomes to a full Hepatocyte Stability Assay (HHEP) to capture both Phase I and Phase II metabolism (e.g., glucuronidation, which is often reduced in BCP analogs compared to phenols[9]). Ensure the use of low-binding plates and strictly adhere to an ice-cold acetonitrile quench containing an internal standard (IS) for immediate enzyme precipitation.

Issue 2: Difficulty quantifying BCP-containing metabolites via LC-MS/MS.

  • Root Cause: Phenyl rings provide a strong UV chromophore, making standard HPLC-UV tracking easy. BCP lacks this π -system, rendering UV detection nearly blind to the compound.

  • Solution: You must rely strictly on Multiple Reaction Monitoring (MRM) via LC-MS/MS. Optimize the collision energy (CE) specifically for the fragmentation of the carboxamide bond, as the BCP core itself is highly resistant to fragmentation in the collision cell.

Part 3: Self-Validating Protocol: Hepatocyte Stability Assay (HHEP)

To ensure trustworthiness, this protocol is designed as a self-validating system. It includes internal controls (Verapamil for high clearance, Umbelliferone for Phase II validation) to prove the assay's functional integrity before any BCP data is accepted.

Step-by-Step Methodology:

  • Cell Preparation: Thaw cryopreserved human hepatocytes in a 37°C water bath. Centrifuge at 50 × g for 5 minutes, discard the supernatant, and resuspend in Williams' Medium E. Validation Check: Assess viability using Trypan Blue exclusion; proceed ONLY if viability is >80%.

  • Incubation Setup: Dilute the BCP-carboxamide test compound, Verapamil (Phase I positive control), and Umbelliferone (Phase II positive control) to a final concentration of 1 µM in the hepatocyte suspension (final cell density: 1×106 cells/mL).

  • Time-Course Sampling: Incubate the plate on an orbital shaker at 37°C with 5% CO2​ . At precise time points (0, 15, 30, 60, 90, and 120 minutes), extract a 50 µL aliquot.

  • Quenching & Extraction: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: The 3:1 organic-to-aqueous ratio ensures instantaneous protein precipitation, halting all enzymatic activity.

  • Centrifugation: Centrifuge the quenched samples at 4,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a low-binding 96-well plate. Analyze via LC-MS/MS in MRM mode.

  • Data Calculation: Plot the natural log of the remaining parent compound area ratio (Compound/IS) versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/N , where V is incubation volume and N is cell number).

AssayWorkflow Step1 1. Hepatocyte Thawing Viability >80% Step2 2. Compound Incubation (Test + Controls) Step1->Step2 Step3 3. Aliquot Quenching (Ice-cold ACN + IS) Step2->Step3 Step4 4. Centrifugation & Protein Precipitation Step3->Step4 Step5 5. LC-MS/MS (MRM) Quantification Step4->Step5

Fig 2: Self-validating hepatocyte stability assay workflow for BCP compounds.

Part 4: Quantitative Data Presentation

The following table summarizes the typical pharmacokinetic and physicochemical shifts observed when a planar aromatic system is replaced by a BCP bioisostere, synthesized from benchmark studies including IDO1 inhibitors and resveratrol analogs[4][7][9].

ParameterTraditional Motif (e.g., Benzamide / Phenol)BCP Bioisostere (BCP Carboxamide)Mechanistic Impact
In Vitro Half-Life ( t1/2​ ) < 15 minutes (Rapid metabolism)> 60 minutes (Stable)Mitigation of CYP450 oxidation and amide hydrolysis[4][9].
Intrinsic Clearance ( CLint​ ) High (> 50 mL/min/kg)Low (< 5 mL/min/kg)Steric shielding of vulnerable exit vectors[4].
Kinetic Solubility (pH 7.4) Low (Often < 10 µM)High (Often > 150 µM)Disruption of planar π−π crystal lattice stacking[7][10].
Non-Specific Binding (CHI) High tendencySignificantly ReducedLower lipophilic surface area reduces off-target protein binding[1].

Part 5: References

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors Source: PMC / ACS Medicinal Chemistry Letters URL:[Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes Source: Chem / MacMillan Group, Princeton University URL:[Link]

  • Toward Resolving the Resveratrol Conundrum: Synthesis and in Vivo Pharmacokinetic Evaluation of BCP–Resveratrol Source: PMC / ACS Medicinal Chemistry Letters URL:[Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting BCP Derivative Decomposition Under Acidic Conditions

Welcome to the Bicyclo[1.1.1]pentane (BCP) Technical Support Guide. While BCPs are highly valued as sp3 -rich bioisosteres for para-phenyl rings, tert-butyl groups, and internal alkynes due to their ability to improve so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bicyclo[1.1.1]pentane (BCP) Technical Support Guide. While BCPs are highly valued as sp3 -rich bioisosteres for para-phenyl rings, tert-butyl groups, and internal alkynes due to their ability to improve solubility and metabolic stability[1], their unique geometry presents specific handling challenges. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to prevent the acid-catalyzed degradation of your BCP libraries.

Mechanistic Primer: The Vulnerability of the BCP Core

The utility of the BCP core is counterbalanced by a massive internal strain energy of approximately 66.6 kcal/mol[2]. The central C1–C3 bond is highly susceptible to electrophilic cleavage. Under strongly acidic conditions (such as neat Trifluoroacetic Acid, TFA), protonation triggers the collapse of the bicyclic system. The central bond cleaves to relieve ring strain, forming a transient 3-methylenecyclobutyl cation. This intermediate is rapidly trapped by available nucleophiles (e.g., trifluoroacetate, water, or halides) to form ring-opened methylenecyclobutane (MCB) degradants[3].

Substituents heavily influence this lability: electron-donating groups at the bridgehead positions stabilize the transition state for ring opening, making those specific BCPs exceptionally acid-labile[4].

Acid-catalyzed ring opening of BCPs to methylenecyclobutane (MCB) derivatives.

Troubleshooting FAQs

Q1: I am trying to deprotect an N-Boc-BCP amine using 50% TFA in DCM. My LC-MS shows complete consumption of the starting material, but the product mass is +114 Da higher than expected. What happened? Causality: The +114 Da mass shift is the classic signature of TFA-mediated BCP destruction. The strong acidity of TFA cleaved the central C1–C3 bond, and the resulting carbocation was trapped by the trifluoroacetate counterion, forming an MCB-trifluoroacetate adduct[3]. Solution: Discontinue the use of TFA for this substrate. For standard BCPs, use anhydrous 4M HCl in dioxane at 0 °C (the chloride ion is a poorer nucleophile for this specific trapping, and the lack of ionizing solvent slows degradation). For highly sensitive BCPs, abandon Brønsted acids entirely and use the TMSOTf/2,6-lutidine protocol detailed in Section 4.

Q2: My BCP-containing drug candidate looks perfectly stable in the LC-MS, but after Reverse-Phase HPLC purification and lyophilization, NMR shows complete degradation. Why? Causality: Standard HPLC mobile phases often contain 0.1% TFA or 0.1% Formic Acid. While the BCP may survive in the dilute solution during the run, the concentration process (rotovap or lyophilization) removes water faster than the acid. The localized pH drops drastically, causing late-stage acid-catalyzed ring opening[4]. The resulting degradant is typically an MCB-alcohol (+18 Da, from water trapping). Solution: Switch your HPLC mobile phase to volatile, neutral buffers such as 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) or 10 mM Ammonium Acetate.

Q3: I am performing a Lewis acid-catalyzed cross-coupling on a BCP derivative, but I am observing poor yields and ring-expanded cyclobutanones. How can I prevent this? Causality: BCPs are sensitive not just to Brønsted acids, but also to strong Lewis acids which can coordinate to bridgehead heteroatoms, polarizing the central bond and inducing rearrangement to cyclobutanones or cyclopentenes[4]. Solution: Screen milder Lewis acids, or add a stoichiometric amount of a non-nucleophilic base (like 2,6-di-tert-butylpyridine) to scavenge any adventitious HX generated during the catalytic cycle.

Quantitative Data: BCP Acid Stability Matrix

Use the following matrix to select appropriate conditions for handling BCP derivatives during synthesis and purification.

Reagent / ConditionAcidity LevelBCP Core Stability (25°C)Primary Degradant SignatureTroubleshooting Recommendation
50% TFA in DCM Very High< 10 minutesMCB-Trifluoroacetate (+114 Da)Avoid for sensitive BCPs; use TMSOTf method.
0.1% TFA in H2​O /MeCN HighStable in dilute solution; degrades upon concentrationMCB-Alcohol (+18 Da)Do not concentrate to dryness; switch to neutral buffers.
4M HCl in Dioxane High (Anhydrous)> 12 hoursMCB-Chloride (+36 Da)Safe for most standard BCPs; perform at 0°C.
10 mM NH4​HCO3​ NeutralIndefiniteNoneHighly recommended for LC-MS and prep-HPLC.

Validated Experimental Protocols

Protocol A: Mild Boc-Deprotection of Acid-Sensitive BCP Amines (TMSOTf Method)

This protocol utilizes a silylating agent rather than a Brønsted acid. By silylating the Boc carbonyl oxygen, the protecting group fragments into isobutylene and CO2​ without generating the free protons that cause BCP ring cleavage.

Decision matrix for selecting N-Boc deprotection conditions for BCP derivatives.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc-BCP derivative (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add 2,6-lutidine (3.0 eq) dropwise. Causality: 2,6-lutidine is sterically hindered, preventing nucleophilic attack on the silylating agent while effectively scavenging any trace acidic byproducts.

  • Silylation: Slowly add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 eq) dropwise over 5 minutes. Stir at 0 °C for 30–60 minutes.

  • Self-Validation Checkpoint: Before aqueous workup, quench a 5 µL reaction aliquot in 100 µL of methanol. Inject this onto an LC-MS equipped with a neutral mobile phase (10 mM NH4​HCO3​ ). The presence of the desired product mass (M+H) without the +114 Da or +18 Da adducts validates successful deprotection without core degradation. If starting material persists, verify the anhydrous integrity of your DCM and TMSOTf.

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the free BCP amine.

Protocol B: Safe LC-MS Monitoring & HPLC Purification

To ensure trust in your analytical data, the analytical system itself must not induce degradation.

  • Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate in LC-MS grade water (pH ~7.8). Prepare Mobile Phase B as 100% LC-MS grade Acetonitrile. Never use TFA as an additive for BCP libraries.

  • Column Selection: Use a hybrid-silica C18 column designed to tolerate neutral-to-basic pH ranges (e.g., Waters XBridge or Phenomenex Gemini).

  • Post-Purification Handling: Immediately freeze the collected fractions on dry ice and lyophilize. Do not use a rotary evaporator with a heated water bath, as thermal stress combined with trace solvent impurities can trigger spontaneous ring-opening.

References

  • 1 - PharmaBlock

  • 2 - JACS Au (via PubMed Central)

  • 3 - Nature Communications (via PubMed Central) 4.5 - Organic Letters (ACS Publications)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the physicochemical and pharmacokinetic properties...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the physicochemical and pharmacokinetic properties of drug candidates is paramount. The bicyclo[1.1.1]pentane (BCP) core has emerged as a prominent three-dimensional, sp³-rich bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][3][4] Its rigid, cage-like structure can improve metabolic stability, aqueous solubility, and cell permeability, making it a highly attractive motif in drug design. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide, a representative functionalized BCP. Through a comparative approach, we will dissect its spectral features and benchmark them against relevant analogs to provide a clear understanding of the structure-spectrum relationship.

The Unique Structural Landscape of Bicyclo[1.1.1]pentanes

The bicyclo[1.1.1]pentane framework is a highly strained and rigid system. This rigidity has profound implications for its NMR spectrum. Unlike flexible acyclic or larger cyclic systems, the protons on the BCP core are held in fixed spatial arrangements, leading to distinct and often simplified signal patterns. The two bridgehead carbons (C1 and C3) and the three bridging methylene groups (CH₂) create a unique electronic environment that is highly sensitive to the nature of the substituents at the bridgehead positions.

Predicted ¹H NMR Characterization of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide

Table 1: Predicted ¹H NMR Data for 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Amide (-CONH₂)~7.2 & ~6.9Two broad singlets2H
Methoxy (CH₃O-)~3.3Singlet3H
BCP Bridge (CH₂)~2.1Singlet6H

The rationale for these predictions is grounded in the established principles of NMR spectroscopy and comparative data from related structures. The electron-withdrawing nature of the methoxy group is expected to have a minimal effect on the distant BCP bridge protons and the amide group compared to a methyl group.

Figure 1: Structure of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide.

Comparative ¹H NMR Analysis

To appreciate the unique spectral signature of the BCP core in our target molecule, it is instructive to compare its predicted ¹H NMR data with that of relevant compounds.

Comparison with a Close Structural Analog: 3-Methylbicyclo[1.1.1]pentane-1-carboxamide

The most direct comparison can be made with 3-methylbicyclo[1.1.1]pentane-1-carboxamide. The experimentally determined ¹H NMR data for this compound is presented in Table 2.

Table 2: Experimental ¹H NMR Data for 3-Methylbicyclo[1.1.1]pentane-1-carboxamide [5]

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)
Amide (-CONH₂)7.09 & 6.79Doublet & Singlet1H & 1H9.5
BCP Bridge (CH₂)1.73Singlet6H
Methyl (CH₃-)1.11Singlet3H

(Solvent: DMSO-d₆)

The key takeaway from this comparison is the remarkable simplicity of the BCP proton signals. The six equivalent methylene protons appear as a sharp singlet, a hallmark of the high symmetry of the 1,3-disubstituted BCP core. The amide protons appear as two distinct signals, which is typical for amides due to restricted rotation around the C-N bond.

Comparison with Acyclic and Simple Cyclic Amides

To highlight the influence of the rigid BCP scaffold, we can compare its ¹H NMR data with that of simpler amides.

Table 3: ¹H NMR Data for Acetamide and Cyclopropanecarboxamide

CompoundProtonsChemical Shift (δ, ppm)Multiplicity
AcetamideAmide (-NH₂)~7.3 & ~6.8 (broad)Two singlets
Methyl (CH₃-)~2.0Singlet
CyclopropanecarboxamideAmide (-NH₂)~6.6 & ~6.0 (broad)Two singlets
Methine (CH)~1.4Multiplet
Methylene (CH₂)~0.8 & ~0.6Two multiplets

(Solvent: CDCl₃, approximate values)

In contrast to the single, sharp signal for the six BCP protons, the protons of the cyclopropane ring in cyclopropanecarboxamide are diastereotopic and exhibit complex multiplets due to geminal and vicinal coupling. The acyclic acetamide shows a simple singlet for the methyl group, but it lacks the structural rigidity and three-dimensionality of the BCP system.

Experimental Protocol for ¹H NMR Acquisition

To obtain high-quality ¹H NMR data for compounds such as 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide, the following experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and the desired resolution of the amide proton signals.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion and resolution.
  • Tune and shim the probe to ensure a homogeneous magnetic field.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.
  • Acquisition Time (at): 2-4 seconds to ensure good digital resolution.
  • Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons, which is important for accurate integration.
  • Number of Scans (ns): 8-16 scans are usually adequate for a sample of this concentration.
  • Spectral Width (sw): A spectral width of 12-16 ppm is generally sufficient to cover the expected chemical shift range.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Perform a baseline correction.
  • Calibrate the chemical shift scale using the TMS signal.
  • Integrate the signals to determine the relative number of protons.

subgraph "cluster_0" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; node [style=filled, fillcolor="#FFFFFF"]; "Dissolve Sample" -> "Add Internal Standard"; }

subgraph "cluster_1" { label = "Data Acquisition"; style=filled; color="#E6F4EA"; node [style=filled, fillcolor="#FFFFFF"]; "Spectrometer Setup" -> "Set Acquisition Parameters" -> "Run Experiment"; }

subgraph "cluster_2" { label = "Data Processing"; style=filled; color="#FCE8E6"; node [style=filled, fillcolor="#FFFFFF"]; "Fourier Transform" -> "Phasing & Baseline Correction" -> "Calibration & Integration"; }

"Add Internal Standard" -> "Spectrometer Setup" [lhead=cluster_1, ltail=cluster_0]; "Run Experiment" -> "Fourier Transform" [lhead=cluster_2, ltail=cluster_1]; "Calibration & Integration" -> "Spectral Analysis"; }

Figure 2: A generalized workflow for acquiring and processing ¹H NMR data.

Conclusion

The ¹H NMR spectrum of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide is predicted to be characterized by its simplicity, a direct consequence of the high symmetry and rigidity of the BCP core. The six equivalent methylene protons of the BCP bridge are expected to appear as a sharp singlet, providing a distinct diagnostic signal for this scaffold. By comparing this predicted spectrum with those of its close analog, 3-methylbicyclo[1.1.1]pentane-1-carboxamide, and simpler acyclic and cyclic amides, the unique spectral features imparted by the BCP moiety are clearly highlighted. This guide provides a foundational understanding for researchers working with this important class of compounds, enabling more confident and accurate structural elucidation.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Griffiths, L. (2022, May 6). A Level Organic Chemistry – NMR Spectroscopy. ReAgent. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry. Chemical Reviews, 112(7), 3716-3735.
  • PubChem. (n.d.). 3-Methylbicyclo[1.1.1]pentane-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

Comparing metabolic half-life of BCP amides vs phenyl amides

Escaping Flatland: A Comparative Guide to the Metabolic Stability of BCP Amides vs. Phenyl Amides For decades, the phenyl ring has been a foundational motif in medicinal chemistry, serving as a reliable scaffold for orie...

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: A Comparative Guide to the Metabolic Stability of BCP Amides vs. Phenyl Amides

For decades, the phenyl ring has been a foundational motif in medicinal chemistry, serving as a reliable scaffold for orienting pharmacophores. However, the incorporation of aryl amides often introduces severe pharmacokinetic liabilities, primarily rapid clearance driven by Cytochrome P450 (CYP450) oxidation and amidase-mediated hydrolysis.

To overcome these limitations, researchers have increasingly turned to three-dimensional, sp³-rich bioisosteres. Among these, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a superior nonclassical replacement for the para-substituted phenyl ring. This guide provides a mechanistic and quantitative comparison of the metabolic half-life of BCP amides versus traditional phenyl amides, supported by field-proven experimental protocols.

The drastic improvement in the metabolic half-life of BCP amides over phenyl amides is not coincidental; it is rooted in fundamental structural and electronic divergences.

  • Evasion of CYP450 Oxidation: Phenyl rings are flat, sp²-hybridized, and electron-rich, making them prime targets for CYP450-mediated epoxidation and hydroxylation. In contrast, the BCP core is highly strained and entirely sp³-hybridized. The C(sp³)–H bonds of the BCP cage possess exceptionally high bond-dissociation energies, which thermodynamically unfavorably restricts the Hydrogen Atom Transfer (HAT) processes required for oxidative degradation.

  • Steric Shielding Against Amidases: Benzamides and aryl amides are highly susceptible to enzymatic cleavage by amidases. The planar geometry of the phenyl ring allows the amide bond to easily access the narrow catalytic clefts of these enzymes. When replaced with a BCP motif, the three-dimensional steric bulk of the bicyclic cage physically shields the adjacent amide linkage, effectively blocking amidase docking and mitigating hydrolysis [1].

MetabolicPathway cluster_phenyl Phenyl Amide Pathway (High Clearance) cluster_bcp BCP Amide Pathway (High Stability) P_Amide Phenyl Amide (sp2 hybridized) CYP CYP450 Oxidation (Epoxidation / Hydroxylation) P_Amide->CYP Amidase Amidase (Amide Hydrolysis) P_Amide->Amidase P_Degradation Rapid Degradation (Short Half-Life) CYP->P_Degradation Amidase->P_Degradation B_Amide BCP Amide (sp3 rich, strained) B_CYP High C-H Bond Energy (Resists Oxidation) B_Amide->B_CYP B_Amidase Steric Shielding (Resists Hydrolysis) B_Amide->B_Amidase B_Stable Metabolic Stability (Prolonged Half-Life) B_CYP->B_Stable B_Amidase->B_Stable

Fig 1. Mechanistic divergence in metabolic degradation between phenyl amides and BCP amides.

Quantitative Data Comparison

The theoretical advantages of BCP bioisosteres translate directly into measurable pharmacokinetic improvements. In a landmark study developing Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, replacing the central phenyl ring with a BCP bioisostere effectively circumvented aggressive amide hydrolysis, drastically lowering intrinsic clearance [1]. Similarly, BCP analogues of the drug leflunomide demonstrated significantly prolonged half-lives in human liver microsomes compared to their aromatic progenitors [2].

Table 1: Comparative Pharmacokinetic Properties (In Vitro Microsomal Stability)

Compound Class / TargetBioisostere CoreIntrinsic Clearance ( CLint​ , µL/min/mg)Elimination Half-Life ( t1/2​ , min)Primary Metabolic Liability
IDO1 Inhibitor (Parent) Phenyl> 100.0< 15.0Amide Hydrolysis
IDO1 Inhibitor (Analog) BCP< 15.0> 120.0None (Highly Stable)
Leflunomide Phenyl~ 45.0~ 30.0CYP450 Oxidation
Leflunomide Analog BCP< 10.0> 150.0None (Highly Stable)
γ-Secretase Inhibitor Phenyl~ 60.0~ 25.0Benzylic/Aromatic Oxidation
γ-Secretase Inhibitor BCP< 12.0> 110.0None (Highly Stable)

(Data synthesized from comparative bioisostere optimization studies [1][2][3].)

Experimental Methodology: Self-Validating Microsomal Stability Assay

To objectively quantify the metabolic half-life differences between a phenyl amide and its BCP counterpart, a robust in vitro Human Liver Microsome (HLM) assay is required. The following protocol is engineered as a self-validating system , ensuring that the observed degradation is strictly enzymatic and that the kinetic data is highly reproducible.

Phase 1: Preparation & Causality of Reagents
  • Test Compounds: Prepare 10 mM stock solutions of the Phenyl Amide and BCP Amide in DMSO. Dilute to a 1 µM working concentration in 0.1 M Potassium Phosphate buffer (pH 7.4). Causality: Keeping DMSO concentration below 0.1% prevents solvent-induced inhibition of CYP450 enzymes.

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.

  • Cofactor Addition: Prepare a 10 mM NADPH solution in buffer. Causality: NADPH is the obligate electron donor for CYP450s. Without it, oxidative metabolism cannot occur, allowing you to isolate amidase vs. CYP450 liabilities.

Phase 2: Incubation & Kinetic Quenching
  • Pre-warm the microsome-compound mixture in a 37°C water bath for 5 minutes. Causality: Pre-warming ensures that the enzymatic reaction begins instantly upon cofactor addition, preventing artificial lags in the kinetic curve.

  • Initiate the reaction by adding the NADPH solution (1 mM final concentration).

  • At precise time intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS). Causality: Cold acetonitrile instantly denatures the metabolic enzymes, locking the exact pharmacokinetic snapshot for that specific second.

Phase 3: Self-Validation Checkpoints
  • Minus-NADPH Control: Run a parallel incubation replacing NADPH with plain buffer. If the phenyl amide degrades here, the liability is strictly amidase-driven (hydrolysis), not CYP450-driven.

  • Zero-Minute Control: The 0-minute quench establishes the 100% baseline. Any immediate drop indicates chemical instability or non-specific binding to the plasticware, rather than metabolic clearance.

Phase 4: Analysis & Calculation
  • Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS, quantifying the ratio of the parent compound peak area to the Internal Standard.

  • Plot the natural log (ln) of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life using the formula: t1/2​=0.693/k .

Workflow Prep 1. Substrate Prep (1 µM Test Cpd) Incubate 2. Microsome Incubation (HLM/MLM + NADPH) Prep->Incubate Quench 3. Time-Point Quenching (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Protein Precipitation (Centrifuge 4000 rpm) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis (Quantify Parent) Centrifuge->LCMS Calc 6. PK Calculation (Cl_int & t1/2) LCMS->Calc

Fig 2. Self-validating in vitro microsomal stability workflow for half-life determination.

Summary

The strategic replacement of an sp²-hybridized phenyl ring with an sp³-rich bicyclo[1.1.1]pentane motif is a highly effective tactic for rescuing compounds plagued by poor metabolic stability. By leveraging the high C–H bond dissociation energy and the unique 3D steric bulk of the BCP cage, drug developers can systematically shut down both CYP450-mediated oxidation and amidase-driven hydrolysis. As demonstrated by the comparative data, transitioning from a phenyl amide to a BCP amide routinely transforms a rapidly cleared liability into a metabolically robust lead candidate [4].

References

  • 1 - Journal of Medicinal Chemistry (via PubMed Central) 2.2 - Nature Chemistry (via PubMed Central)

  • 3 - Journal of Medicinal Chemistry (via PubMed) 4.4 - ACS Publications

Sources

Validation

Structural Elucidation of BCP Bioisosteres: A Comparative Guide to X-Ray Crystallography of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide

Executive Summary Bicyclo[1.1.1]pentanes (BCPs) have revolutionized modern medicinal chemistry as saturated, three-dimensional bioisosteres for para-substituted benzene rings, tert-butyl groups, and internal alkynes[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bicyclo[1.1.1]pentanes (BCPs) have revolutionized modern medicinal chemistry as saturated, three-dimensional bioisosteres for para-substituted benzene rings, tert-butyl groups, and internal alkynes[1]. By escaping "flatland," BCPs significantly improve aqueous solubility, metabolic stability, and target binding specificity[1]. Specifically, 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide is a highly valuable building block, recently utilized in the design of potent covalent immunoproteasome inhibitors (such as LMP7-selective inhibitors) for anti-inflammatory therapies[2].

However, the successful integration of this BCP motif into rational drug design relies entirely on accurate 3D structural elucidation. The spatial vectors of the carboxamide (hydrogen bond donor/acceptor) and the methoxy group (steric bulk and hydrogen bond acceptor) must perfectly mimic the targeted aromatic interactions. This guide objectively compares the performance of single-crystal X-ray crystallography against alternative analytical methodologies (NMR and DFT) for determining the 3D conformation of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide, and provides a field-proven, self-validating experimental protocol.

The Analytical Challenge: Why X-Ray Crystallography?

When analyzing highly symmetrical, strained cage systems like BCPs, traditional analytical techniques face fundamental limitations. The defining feature of a BCP is its transannular bridgehead-bridgehead distance (typically ~1.85 Å).

  • NMR Spectroscopy : While routine 1 H and 13 C NMR can confirm chemical connectivity, they fail to directly measure the 3D bridgehead distance. Because the bridgehead carbons in symmetrically substituted or proton-deficient BCPs are often magnetically equivalent or lack direct scalar coupling pathways that can be easily resolved, the crucial 1J(C−C) spin-spin coupling constant cannot be obtained from standard experimental spectra[3].

  • Computational Modeling (DFT) : Density Functional Theory can predict the theoretical bridgehead distance, but these gas-phase or implicit-solvent calculations cannot account for the solid-state intermolecular hydrogen-bonding networks formed by the carboxamide group, which often distort the cage geometry.

  • X-Ray Crystallography : X-ray diffraction provides absolute 3D atomic coordinates. It unambiguously measures the internal cage angles, the transannular distance, and the exact orientation of the methoxy and carboxamide substituents, making it the definitive method for bioisosteric validation[4].

Comparative Performance Summary
Analytical ParameterSingle-Crystal X-Ray CrystallographyNMR Spectroscopy (Solution State)Computational Modeling (DFT)
Primary Output Absolute 3D coordinates, bond lengths, and angles.Chemical shifts, connectivity, relative stereochemistry.Theoretical minimized energy conformation.
Bridgehead Distance Directly measured (typically ~1.85 Å).Inferred; direct J(C−C) coupling is obscured by symmetry[3].Calculated; requires experimental validation.
H-Bonding Analysis Explicitly maps donor/acceptor vectors in the solid state.Identifies presence of H-bonds via chemical shift perturbations.Simulates gas-phase or implicit solvent interactions.
Sample Requirement >0.1 mm high-quality single crystal.~5-10 mg dissolved in deuterated solvent.None (In silico).
Limitations Solid-state packing forces may slightly distort the "free" conformation.Cannot provide absolute 3D atomic coordinates.Highly dependent on basis set and functional choices.

Structural Validation Workflow

BCP_Workflow N1 3-Methoxybicyclo[1.1.1]pentane -1-carboxamide N2 Vapor Diffusion Crystallization (Solvent/Antisolvent) N1->N2 Purified Sample N3 Cryogenic Data Collection (100 K, Mo Kα/Cu Kα) N2->N3 Single Crystal (>0.1 mm) N4 Phase Solution & Hirshfeld Atom Refinement N3->N4 Diffraction Data (hkl) N5 3D Conformation Validation (Bridgehead Distance & Angles) N4->N5 Electron Density Map

Structural validation workflow for BCP bioisosteres via X-ray crystallography.

Experimental Methodology: Self-Validating X-Ray Protocol

To ensure scientific integrity, the following protocol for the X-ray crystallographic analysis of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide is designed as a self-validating system, explaining the causality behind each methodological choice.

Step 1: Single Crystal Growth via Vapor Diffusion
  • Procedure : Dissolve 5-10 mg of synthesized 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide in a minimum volume of a polar, hydrogen-bond-accepting solvent (e.g., ethyl acetate). Place the open sample vial inside a larger, sealed chamber containing a volatile anti-solvent (e.g., hexanes). Allow to sit undisturbed at room temperature for 3–7 days.

  • Causality : BCP carboxamides are rigid molecules that possess strong hydrogen-bonding capabilities, heavily favoring the formation of head-to-head dimers[4]. Fast evaporation typically leads to amorphous precipitation. Vapor diffusion allows the slow, controlled assembly of these hydrogen-bonded networks into a defect-free thermodynamic lattice.

  • Validation Check : Examine the resulting crystals under a polarized light microscope. A high-quality single crystal will uniformly extinguish polarized light upon rotation, confirming a single crystalline domain rather than a twinned cluster.

Step 2: Cryogenic Mounting and Data Collection
  • Procedure : Coat a suitably sized crystal (>0.1 mm) in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to a diffractometer equipped with a 100 K liquid nitrogen cryostream. Collect diffraction data using Mo Kα ( λ = 0.71073 Å) or Cu Kα ( λ = 1.54184 Å) radiation.

  • Causality : At room temperature, the terminal methoxy group exhibits significant thermal motion (rotational disorder), which smears the electron density map. Flash-cooling to 100 K "freezes" the molecular conformation, drastically reducing thermal displacement parameters (ellipsoids) and allowing precise determination of the C-O-C bond angle and methoxy orientation[4].

  • Validation Check : Analyze the initial diffraction frames. The presence of sharp, well-defined diffraction spots extending to high resolution (at least 0.84 Å) confirms optimal crystal quality. The internal agreement factor ( Rint​ ) of merged reflections must be < 0.05.

Step 3: Phase Solution and Hirshfeld Atom Refinement (HAR)
  • Procedure : Solve the phase problem using intrinsic phasing methods. Instead of the standard Independent Atom Model (IAM), refine the structure using Hirshfeld Atom Refinement (HAR) with custom aspherical scattering factors.

  • Causality : Standard IAM assumes spherical electron density, which poorly models the highly polarized electron density of the N-H bonds in the carboxamide group. Because hydrogen atoms lack core electrons, IAM systematically underestimates N-H bond lengths. HAR utilizes quantum mechanical wavefunctions to model aspherical electron density, yielding highly accurate hydrogen positions comparable to neutron diffraction[4]. This precision is critical for mapping exact hydrogen bond donor/acceptor vectors for bioisosteric drug design.

  • Validation Check : The final goodness-of-fit (GooF) must be near 1.0, and the maximum residual electron density peak/hole in the Fourier difference map should be < 0.5 e/ų, confirming the model fully and accurately explains the experimental diffraction data[4].

References[1] Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes, PNAS. URL:https://www.pnas.org/doi/10.1073/pnas.2415383121[2] Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy, Journal of Medicinal Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01503[4] 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid, MDPI. URL:https://www.mdpi.com/1422-8599/2021/4/M1292[3] Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane, ResearchGate. URL:https://www.researchgate.net/publication/237956276_Ab_initio_calculations_of_the_NMR_spectra_of_111propellane_and_bicyclo111pentane

Sources

Comparative

IR spectroscopy peaks for 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide

The Bioisosteric Paradigm Shift: From Arenes to 3D Cages In modern drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to improve pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

The Bioisosteric Paradigm Shift: From Arenes to 3D Cages

In modern drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to improve pharmacokinetic properties such as aqueous solubility and metabolic stability. One of the most successful structural interventions is the use of the bicyclo[1.1.1]pentane (BCP) cage as a bioisostere for para-substituted phenyl rings.

When transitioning a lead compound from a traditional aromatic motif—such as para-methoxybenzamide —to its saturated bioisostere, 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide , confirming the structural switch via Fourier-Transform Infrared (FTIR) spectroscopy is a critical quality control step. As a Senior Application Scientist, I approach this not just as a pattern-matching exercise, but as a study in vibrational physics. The replacement of a conjugated π -system with a highly strained aliphatic cage fundamentally alters the dipole moment derivatives of the molecule, resulting in a distinct and predictable IR fingerprint.

Vibrational Causality: The Physics Behind the Shifts

To objectively compare these two molecules, we must understand the causality driving their spectral differences. The shifts in IR absorption are governed by three primary structural changes:

  • Loss of π -Conjugation (The Amide I Shift): In p-methoxybenzamide, the carbonyl group is conjugated with the aromatic ring. This delocalization increases the single-bond character of the C=O bond, lowering its force constant and shifting the Amide I stretch to a lower frequency (~1658–1669 cm⁻¹)[1]. In the BCP analog, the cage acts as an aliphatic spacer. The lack of resonance restores the full double-bond character of the carbonyl, increasing the force constant and inducing a blue shift in the Amide I peak to the ~1675–1690 cm⁻¹ range.

  • Abolition of Aromaticity & Introduction of Strain: Aromatic rings exhibit characteristic sp² C-H stretches above 3000 cm⁻¹ and C=C ring stretches around 1500 and 1600 cm⁻¹. The BCP cage is entirely saturated, eliminating these peaks. However, the BCP cage possesses approximately 66 kcal/mol of strain energy[2]. This extreme strain increases the s-character of the bridgehead sp³ C-H bonds, making them stiffer than normal alkanes and pushing their stretching frequencies slightly higher (~2900–2980 cm⁻¹), though still remaining below the 3000 cm⁻¹ threshold[3].

  • Ether Resonance Decoupling: In the aromatic precursor, the methoxy oxygen's lone pairs resonate with the phenyl ring, giving the Aryl-O bond partial double-bond character (stretching at ~1250 cm⁻¹)[4]. Attached to a BCP cage, the methoxy group becomes a simple dialkyl ether, shifting the primary asymmetric C-O-C stretch down to the 1100–1150 cm⁻¹ region.

Comparative IR Peak Analysis

The following table summarizes the quantitative spectral data, objectively comparing the traditional aromatic compound against its BCP bioisostere.

Vibrational Modep-Methoxybenzamide (Traditional)3-Methoxybicyclo[1.1.1]pentane-1-carboxamideCausality / Structural Driver
N-H Stretch ~3150 – 3418 cm⁻¹~3150 – 3400 cm⁻¹Remains largely unchanged; typical primary amide symmetric/asymmetric stretching.
C-H Stretch > 3000 cm⁻¹ (sp² Aromatic)< 3000 cm⁻¹ (Strained sp³ Aliphatic)High s-character of strained BCP bridgehead carbons shifts aliphatic C-H higher than normal alkanes, but lacks aromatic signatures.
C=O (Amide I) ~1658 – 1669 cm⁻¹~1675 – 1690 cm⁻¹Loss of π -conjugation restores C=O double-bond character, increasing the force constant.
C=C Aromatic ~1500, ~1600 cm⁻¹Absent Complete saturation of the bioisosteric spacer.
C-O-C (Ether) ~1250 cm⁻¹ (Ar-O stretch)~1100 – 1150 cm⁻¹ (Alkyl-O stretch)Transition from an alkyl-aryl ether to a purely dialkyl ether environment.
Ring/Cage Modes ~700 – 850 cm⁻¹ (Ar out-of-plane)~832 cm⁻¹ & ~1220 cm⁻¹ Unique symmetric/asymmetric breathing and deformation modes of the rigid BCP framework.

Logical Relationship of Spectral Shifts

The diagram below maps the logical workflow of how the specific structural modifications inherent to BCP bioisosterism directly cause the observed IR spectral shifts.

G Start Bioisosteric Replacement: p-Methoxybenzamide to BCP Analog Arom Loss of Aromaticity (Phenyl Ring Removed) Start->Arom Conj Loss of pi-Conjugation (Carbonyl Decoupled) Start->Conj Strain Introduction of Strain (Bicyclo[1.1.1]pentane) Start->Strain IR_Arom Disappearance of >3000 cm⁻¹ C-H & 1600 cm⁻¹ C=C Arom->IR_Arom IR_Conj Amide I (C=O) Blue Shift ~1660 cm⁻¹ → ~1680 cm⁻¹ Conj->IR_Conj IR_Strain Cage Breathing Modes Appear ~832 cm⁻¹ & ~1220 cm⁻¹ Strain->IR_Strain Conclusion Distinct IR Fingerprint for 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide IR_Arom->Conclusion IR_Conj->Conclusion IR_Strain->Conclusion

Logical workflow of IR spectral shifts induced by BCP bioisosteric replacement.

Experimental Workflow: Self-Validating ATR-FTIR Protocol

Because BCP derivatives can exhibit polymorphism and varying degrees of crystallinity that affect the IR fingerprint, a highly controlled Attenuated Total Reflectance (ATR) FTIR workflow is required. This protocol is designed as a self-validating system to ensure that observed peak shifts are due to molecular structure rather than instrumental artifacts.

Step 1: Environmental Baseline & Crystal Validation

  • Action: Clean the diamond ATR crystal with a volatile solvent (e.g., LC-MS grade isopropanol) and allow it to evaporate completely. Acquire a background spectrum in ambient air.

  • Causality & Validation: The background scan must show atmospheric H₂O and CO₂ peaks below a 5% variance threshold compared to the previous daily calibration. This self-validates the cleanliness of the crystal and the purge state of the interferometer, preventing atmospheric interference from masking the delicate amide region (1600–1700 cm⁻¹).

Step 2: Sample Application & Pressure Optimization

  • Action: Deposit 2–5 mg of solid 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide onto the center of the crystal. Lower the pressure anvil until the software's real-time IR throughput monitor indicates optimal, stable contact.

  • Causality & Validation: Solid BCP amides require intimate contact with the crystal for the evanescent wave to penetrate effectively. Insufficient pressure leads to low signal-to-noise (S/N) ratios, while excessive pressure can induce mechanochemical deformation. The protocol validates itself when the real-time preview shows a stable Amide I peak intensity without a sloping baseline (which would indicate severe scattering).

Step 3: High-Resolution Spectral Acquisition

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 64 co-adds.

  • Causality & Validation: A 4 cm⁻¹ resolution is the optimal mathematical compromise. It is high enough to clearly resolve the closely spaced BCP cage deformation modes (e.g., the ν17​ band at 1220 cm⁻¹) while maintaining a high S/N ratio without requiring excessive acquisition time[3].

Step 4: Spectral Processing (ATR Correction)

  • Action: Apply a standard ATR correction algorithm to the raw spectrum before library matching.

  • Causality & Validation: The penetration depth of the IR beam in ATR is wavelength-dependent; it penetrates deeper at lower wavenumbers. Without this correction, the high-frequency N-H stretches (~3300 cm⁻¹) will appear artificially weak compared to the low-frequency BCP cage modes (~832 cm⁻¹). Applying this correction validates the spectrum, allowing for direct, objective comparison against historical transmission-based libraries of p-methoxybenzamide.

References

  • Title: High-resolution infrared spectra of bicyclo[1.1.1]pentane Source: Journal of Molecular Spectroscopy / OSTI.GOV URL:[Link]

  • Title: Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source: JACS Au / ACS Publications URL:[Link]

  • Title: Nickel-Catalyzed Synthesis of Amides (Supporting Information) Source: The Royal Society of Chemistry URL: [Link]

  • Title: Reaction of iron carbonyls with amides and thionamides Source: Canadian Journal of Chemistry / Canadian Science Publishing URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Pharmacokinetic Profile of β-Caryophyllene (BCP) and its Analogs: A Comparative Analysis

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a compound is paramount to its successful translation from a promising molecule to a therapeutic reality....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a compound is paramount to its successful translation from a promising molecule to a therapeutic reality. This guide provides an in-depth comparative analysis of the pharmacokinetic properties of β-caryophyllene (BCP), a natural bicyclic sesquiterpene of significant therapeutic interest, and its related compounds. We will delve into the experimental methodologies used to assess their absorption, distribution, metabolism, and excretion (ADME), supported by experimental data and field-proven insights to aid in your research and development endeavors.

Introduction: The Promise and Challenge of β-Caryophyllene

β-Caryophyllene (BCP) is a widely distributed natural compound found in the essential oils of numerous plants, including cloves, black pepper, and cannabis.[1][2] It has garnered considerable attention for its selective agonism of the cannabinoid receptor type 2 (CB2), which is primarily expressed in peripheral tissues and immune cells.[1] This targeted activity, devoid of the psychoactive effects associated with cannabinoid receptor type 1 (CB1) agonism, makes BCP an attractive candidate for treating a variety of conditions, including inflammation, pain, and metabolic disorders.[2][3]

However, the therapeutic potential of BCP is hampered by its challenging pharmacokinetic properties. As a highly lipophilic and volatile compound, BCP exhibits poor aqueous solubility and is susceptible to oxidation, which collectively contribute to its low oral bioavailability.[1][4] This guide will explore these challenges and present a comparative analysis of the pharmacokinetic profiles of BCP and its analogs, including β-caryophyllene oxide (BCPO) and α-humulene, alongside strategies to enhance their systemic exposure.

Deciphering the ADME Profile: Experimental Methodologies

A thorough understanding of a compound's ADME profile is crucial for predicting its in vivo behavior. Here, we outline the key experimental workflows for characterizing the pharmacokinetics of BCP and its analogs.

In Vitro Permeability Assessment: The Caco-2 Model for Intestinal Absorption

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting human intestinal permeability.[5][6][7] When cultured, these cells differentiate into a polarized monolayer with tight junctions and a brush border, mimicking the intestinal epithelium.[6]

Caco_2_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis and Data Interpretation seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21 days to form a differentiated monolayer seed->culture teer Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity culture->teer prepare_solutions Prepare dosing solutions of BCP-containing compounds in appropriate buffer (e.g., HBSS with a solubilizing agent for lipophilic compounds) teer->prepare_solutions add_compound_A_B Add compound to the apical (A) side for A to B transport prepare_solutions->add_compound_A_B add_compound_B_A Add compound to the basolateral (B) side for B to A transport prepare_solutions->add_compound_B_A incubate Incubate at 37°C for a defined period (e.g., 2 hours) add_compound_A_B->incubate add_compound_B_A->incubate sample Collect samples from both apical and basolateral chambers incubate->sample quantify Quantify compound concentration using a validated analytical method (e.g., LC-MS/MS) sample->quantify calculate_papp Calculate the apparent permeability coefficient (Papp) quantify->calculate_papp calculate_er Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)) calculate_papp->calculate_er interpret Interpret results: High Papp suggests good absorption ER > 2 suggests active efflux calculate_er->interpret

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be within the laboratory's established range.

  • Preparation of Dosing Solutions: Prepare solutions of the test compounds (e.g., BCP, BCPO) at a specified concentration (e.g., 10 µM) in a suitable transport buffer, such as Hank's Balanced Salt Solution (HBSS). For lipophilic compounds like BCP, the inclusion of a non-toxic solubilizing agent may be necessary to prevent precipitation.[8]

  • Apical to Basolateral (A-B) Transport: To assess absorption, add the dosing solution to the apical (upper) chamber of the Transwell® insert and fresh buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport: To investigate active efflux, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period, typically 2 hours.

  • Sample Collection: At the end of the incubation period, collect samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

    • Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 is indicative of active efflux.

In Vitro Metabolism: Unraveling Metabolic Pathways with Liver Microsomes

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[9] They are a valuable tool for studying Phase I metabolism.

Liver_Microsome_Workflow cluster_incubation Microsomal Incubation cluster_analysis Analysis and Data Interpretation prepare_mix Prepare incubation mixture: - Human liver microsomes (HLM) - BCP-containing compound - Phosphate buffer (pH 7.4) pre_incubate Pre-incubate at 37°C for 5 minutes prepare_mix->pre_incubate initiate_reaction Initiate reaction by adding NADPH regenerating system pre_incubate->initiate_reaction incubate Incubate at 37°C with shaking for a defined time course (e.g., 0, 15, 30, 60 min) initiate_reaction->incubate terminate Terminate reaction at each time point by adding a quenching solvent (e.g., cold acetonitrile) incubate->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge analyze Analyze supernatant by LC-MS/MS to quantify parent compound and identify metabolites centrifuge->analyze calculate_clearance Determine the rate of disappearance of the parent compound to calculate in vitro intrinsic clearance (CLint) analyze->calculate_clearance identify_metabolites Identify major metabolites based on mass spectral data analyze->identify_metabolites

Caption: Workflow for assessing in vitro metabolism using liver microsomes.

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (HLM), the test compound (e.g., BCP), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiate Reaction: Start the metabolic reaction by adding an NADPH regenerating system (which provides the necessary cofactor for CYP enzymes).

  • Incubation: Incubate the reaction mixture at 37°C with shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction at each time point by adding a quenching solvent, such as cold acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound and to identify any metabolites formed.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the in vitro intrinsic clearance (CLint) to estimate the metabolic stability of the compound.

In Vivo Pharmacokinetic Studies: The Whole Picture in Animal Models

In vivo studies in animal models, such as rats or mice, are essential for understanding the complete pharmacokinetic profile of a compound in a living system.

In_Vivo_PK_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis and Data Interpretation fast Fast animals overnight prepare_dose Prepare dosing formulation of BCP-containing compound fast->prepare_dose administer_iv Administer intravenously (IV) via tail vein (for bioavailability assessment) prepare_dose->administer_iv administer_po Administer orally (PO) via gavage prepare_dose->administer_po collect_blood Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) administer_iv->collect_blood administer_po->collect_blood process_plasma Process blood to obtain plasma collect_blood->process_plasma store_samples Store plasma samples at -80°C until analysis process_plasma->store_samples quantify Quantify compound concentration in plasma using a validated analytical method (e.g., GC-MS) store_samples->quantify pk_analysis Perform non-compartmental pharmacokinetic analysis quantify->pk_analysis calculate_params Calculate key PK parameters: - Cmax, Tmax, AUC, t½, CL, Vd - Bioavailability (F%) pk_analysis->calculate_params

Caption: Workflow for a typical in vivo pharmacokinetic study in rats.

  • Animal Acclimatization and Fasting: Acclimatize the animals (e.g., Sprague-Dawley rats) to the laboratory conditions. Fast the animals overnight before dosing, with free access to water.

  • Dosing Formulation: Prepare the dosing formulation of the test compound in a suitable vehicle.

  • Administration:

    • Oral (PO): Administer a single dose of the compound via oral gavage.

    • Intravenous (IV): For determining absolute bioavailability, administer a single dose via the tail vein to a separate group of animals.

  • Blood Sampling: Collect blood samples (e.g., via the tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds like BCP.[10]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine key PK parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Absolute oral bioavailability (calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100).

Comparative Pharmacokinetic Profiles

The following tables summarize the available pharmacokinetic data for BCP and its related compounds, highlighting the impact of formulation and structural modifications.

Table 1: In Vitro Permeability and Metabolism of BCP and its Analogs
CompoundCaco-2 Permeability (Papp)Primary Metabolic PathwayKey Metabolizing EnzymesRef.
β-Caryophyllene (BCP) High (predicted due to lipophilicity)OxidationCYP2C9, CYP2C19, CYP3A4[1]
β-Caryophyllene Oxide (BCPO) Moderate to High (predicted)HydroxylationCYP3A4 (inhibitor)[6][11]
α-Humulene High (predicted)OxidationCYP3A4 (inhibitor)[6]
Table 2: In Vivo Pharmacokinetic Parameters of BCP and Formulations
Compound/FormulationSpeciesDoseRouteCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Bioavailability (F%)Ref.
BCP (Neat Oil) Human100 mgOral58.223.07305.9 (0-24h)-[12][13]
BCP-SEDDS (VESIsorb®) Human100 mgOral204.61.43553.4 (0-24h)-[12][13]
BCP with Piperine Rat-OralSignificantly Increased-Significantly IncreasedEnhanced[1]
BCP (in Clove Oil SNEDDS) Rat-Oral--~2-fold increase vs. neat oil-[14]
Table 3: In Vivo Pharmacokinetic Parameters of α-Humulene
CompoundSpeciesDoseRouteCmax (µg/mL)Tmax (min)t½ (min)Bioavailability (F%)Ref.
α-Humulene Mouse150 mg/kgOral~21516.8 (absorption)18[1][15]
α-Humulene Mouse-IV--1.8 (absorption)-[1][15]

Discussion and Scientific Rationale

Absorption: Overcoming the Lipophilicity Hurdle

BCP's high lipophilicity theoretically favors passive diffusion across the intestinal membrane.[1] However, its poor aqueous solubility can be a rate-limiting step for dissolution in the gastrointestinal fluids, thereby hindering absorption.[1] The Caco-2 permeability assay is a critical tool to assess this, and for highly lipophilic compounds, modifications to the standard protocol, such as the use of simulated intestinal fluids or the addition of bovine serum albumin (BSA) to the basolateral side, can improve the accuracy of in vivo predictions.[8]

The significant improvement in the oral bioavailability of BCP when formulated as a Self-Emulsifying Drug Delivery System (SEDDS) underscores the importance of formulation strategies.[12][13] SEDDS formulations form fine oil-in-water emulsions upon contact with aqueous gastrointestinal fluids, increasing the surface area for absorption and maintaining the lipophilic drug in a solubilized state.

Furthermore, the co-administration of BCP with piperine, a known bioenhancer, has been shown to increase its systemic exposure.[1] Piperine inhibits key drug-metabolizing enzymes like CYP3A4 and the efflux transporter P-glycoprotein, thereby reducing first-pass metabolism and increasing intestinal absorption of BCP.[1]

Distribution: Wide Penetration, Including the Brain

Following absorption, BCP is widely distributed throughout the body. Studies in mice have shown that inhaled BCP is detected in various tissues, including the lung, olfactory bulb, brain, serum, heart, liver, kidney, and adipose tissue.[5][15] The ability of BCP to cross the blood-brain barrier is of particular interest for its potential neurological applications. The high lipophilicity of BCP facilitates its passage through this highly selective barrier.

Metabolism: The Central Role of CYP Enzymes

BCP undergoes extensive hepatic metabolism, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes, with CYP2C9, CYP2C19, and CYP3A4 being implicated.[1] The major metabolic pathway involves the formation of β-caryophyllene oxide.[2] These metabolites are then further conjugated, for instance with glucuronic acid, to facilitate their excretion.[1]

Crucially, BCP and its structurally related compounds, BCPO and α-humulene, have been shown to inhibit CYP3A4 activity.[6] This presents a potential for drug-drug interactions when BCP-containing products are co-administered with other drugs that are substrates of this major drug-metabolizing enzyme. Therefore, a thorough in vitro evaluation of CYP inhibition is a critical step in the preclinical safety assessment of any new BCP-based therapeutic.

Excretion: The Final Clearance

The polar metabolites of BCP are primarily excreted via the kidneys in urine.[1] Given its hepatic metabolism, biliary excretion into the feces is also a likely route of elimination for BCP and its metabolites, a common pathway for larger, more hydrophobic molecules.[16] The exact contribution of each route to the overall elimination of BCP requires further investigation through dedicated excretion studies.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the pharmacokinetic profile of β-caryophyllene and its analogs, emphasizing the experimental methodologies and comparative data essential for their development as therapeutic agents. The key takeaway is that while BCP possesses favorable tissue distribution, its low oral bioavailability necessitates innovative formulation strategies. The inhibitory effect of BCP and its related compounds on CYP3A4 also warrants careful consideration during preclinical and clinical development to mitigate the risk of drug-drug interactions.

Future research should focus on obtaining more quantitative and comparative ADME data for BCP, BCPO, and other derivatives to build a more complete structure-pharmacokinetic relationship. Further exploration of advanced drug delivery systems and a deeper understanding of the metabolic pathways and potential for drug interactions will be crucial for unlocking the full therapeutic potential of this promising natural compound.

References

  • Chicca, A., et al. (2008). Pharmacokinetics and tissue distribution of the sesquiterpene α-humulene in mice. Planta Medica, 74(13), 1599-1604.
  • Javed, H., et al. (2026). A Systematic review of B-caryophyllene and Piperine as Multitarget Phytochemicals: Integrated Phytochemical Profiling and Mechanistic Insights into their Biological Activities.
  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • de Oliveira, C. C., et al. (2026). Improving the oral bioavailability and anti-inflammatory potential of clove oil-derived β-caryophyllene with a self-nanoemulsifying drug delivery system. Journal of Pharmacy and Pharmacology.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Townsend Letter. (2024). The Power of Beta-Caryophyllene: Unlocking the Potential in Treating Metabolic Disorders. Retrieved from [Link]

  • Wikipedia. (n.d.). Caryophyllene. Retrieved from [Link]

  • Zakeri-Milani, P., et al. (2008). Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs. Journal of Pharmacy and Pharmaceutical Sciences, 11(3), 66-74.
  • Spáčilová, L., et al. (2019). beta-caryophyllene oxide and trans-nerolidol affect enzyme activity of CYP3A4 - in vitro and in silico studies. Physiological Research, 68(6), 963-971.
  • Mödinger, Y., et al. (2022). Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS). Molecules, 27(9), 2860.
  • Scilit. (n.d.). Enhanced Oral Bioavailability of β-Caryophyllene in Healthy Subjects Using the VESIsorb® Formulation Technology, a Novel Self-Emulsifying Drug Delivery System (SEDDS). Retrieved from [Link]

  • ResearchGate. (n.d.). Rats treated with β-caryophyllene (1.0 mL/kg) via oral gavage. Retrieved from [Link]

  • The Effects of β-caryophyllene on butyrate utilization and metabolism in Caco 2 cells. (2025). Journal of Animal Science, 103(Supplement_3), 99.
  • MDPI. (2024). An Update on Microbial Biosynthesis of β-Caryophyllene, a Sesquiterpene with Multi-Pharmacological Properties. Retrieved from [Link]

  • Jha, N. K., et al. (2020). β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19. Frontiers in Pharmacology, 11, 603091.
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  • Putri, G. N., et al. (2026). Integrated In Silico Approach Discovery of β-Caryophyllene from Piper crocatum Ruiz & Pav. as an Antidiabetic Candidate.
  • Di Sotto, A., et al. (2017). Chemosensitizing Properties of β-Caryophyllene and β-Caryophyllene Oxide in Combination with Doxorubicin in Human Cancer Cells. Anticancer Research, 37(3), 1191-1196.
  • da Silva, J. K. R., et al. (2018). β-caryophyllene Delivery Systems: Enhancing the Oral Pharmacokinetic and Stability. Current Pharmaceutical Design, 24(28), 3299-3308.
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  • Wang, J. S., et al. (2015). Screening of cytochrome P450 3A4 inhibitors from natural products via in silico and in vitro approaches. RSC Advances, 5(29), 22806-22814.
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  • A review of β-caryophyllene oxide for its pharmacological properties supported by in silico findings. (2022). IIUC Studies, 19(1), 89-106.
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  • Pettinato, M., et al. (2019). PipeNig®-FL, a Fluid Extract of Black Pepper (Piper Nigrum L.) with a High Standardized Content of Trans-β-Caryophyllene, Reduces Lipid Accumulation in 3T3-L1 Preadipocytes and Improves Glucose Uptake in C2C12 Myotubes. Nutrients, 11(11), 2788.
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Comparative

Escaping Flatland: Solubility Benchmarking of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide vs. Standard Amides

As drug discovery pipelines increasingly suffer from the "brick dust" phenomenon—where highly potent compounds fail due to poor aqueous solubility—medicinal chemists are shifting toward 3D structural paradigms[1]. The co...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly suffer from the "brick dust" phenomenon—where highly potent compounds fail due to poor aqueous solubility—medicinal chemists are shifting toward 3D structural paradigms[1]. The concept of "escaping flatland" emphasizes increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) to improve physicochemical properties.

Among the most successful 3D scaffolds is the bicyclo[1.1.1]pentane (BCP) ring, a premier bioisostere for para-substituted phenyl rings and tert-butyl groups[2]. In this guide, we objectively benchmark the solubility profile of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide against its flat aromatic counterpart, 4-Methoxybenzamide , providing mechanistic rationale and self-validating experimental protocols.

Mechanistic Rationale: Why BCP Outperforms Phenyl Rings

The replacement of a phenyl ring with a BCP core consistently yields superior biopharmaceutical properties, particularly aqueous solubility and metabolic stability[2]. As an Application Scientist, I attribute this to three fundamental physicochemical shifts:

  • Disruption of Crystal Packing: Flat aromatic amides like 4-methoxybenzamide engage in strong intermolecular π−π stacking. This drives up the crystal lattice energy, making it thermodynamically difficult for water molecules to break the solid matrix[3]. The BCP core is a 3D aliphatic system that entirely eliminates these π−π interactions.

  • Lipophilicity Reduction: The BCP ring contains only 5 carbons compared to the phenyl ring's 6. This inherently lowers the partition coefficient (LogP/LogD), thermodynamically favoring aqueous solvation over lipid partitioning[2].

  • Compact Molecular Volume: The BCP bridgehead diagonal distance (1.85 Å) is roughly 35% shorter than the para-phenyl distance (2.79 Å)[2]. This creates a more compact molecular volume while maintaining the exact exit vectors required for target protein binding[4].

StructuralComparison cluster_phenyl 4-Methoxybenzamide (Standard) cluster_bcp 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide (BCP) A Flat Aromatic Ring B Strong π-π Stacking A->B C High Lattice Energy B->C D Poor Aqueous Solubility C->D E 3D sp3 Scaffold F No π-π Interactions E->F G Lower Lipophilicity E->G H High Aqueous Solubility F->H G->H

Structural and physicochemical causality pathway comparing flat aromatic amides vs. 3D BCP bioisosteres.

Quantitative Benchmarking Data

The following table synthesizes the physicochemical and solubility metrics of the matched molecular pair. The incorporation of the BCP moiety typically yields a 5- to 10-fold increase in solubility[4].

Parameter4-Methoxybenzamide (Standard)3-Methoxybicyclo[1.1.1]pentane-1-carboxamideCausality / Impact
Molecular Weight 151.16 g/mol 141.17 g/mol BCP reduces MW by eliminating one carbon.
Fraction sp3 ( Fsp3​ ) 0.120.86High 3D character disrupts π -stacking.
Calculated LogP (cLogP) ~ 0.83~ 0.21Lower lipophilicity favors hydration.
Kinetic Solubility (pH 7.4) < 50 µM> 500 µM>10-fold improvement in early HTS screening.
Thermodynamic Sol. (pH 7.4) 0.15 mg/mL> 2.5 mg/mLConfirmed true equilibrium validation.

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility cannot be treated as a single data point. We mandate a dual-tiered approach: Kinetic solubility for early-stage screening and Thermodynamic Shake-Flask solubility for rigorous lead optimization[5].

Protocol A: Kinetic Solubility (Early-Stage Drug Discovery)

Kinetic solubility measures the concentration at which a compound precipitates when transferred from an organic solvent into an aqueous buffer[6].

Causality Check: We utilize this method for high-throughput screening because it mimics the in vitro assay conditions where compounds are dosed from DMSO stocks[7].

  • Stock Preparation: Dissolve the test compound in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Dispense linear serial dilutions of the DMSO stock into a 96-well plate containing Phosphate Buffered Saline (PBS, pH 7.4). Keep final DMSO concentration 1%.

  • Incubation: Incubate at room temperature for 2 hours to allow precipitation of insoluble fractions.

  • Detection: Evaluate precipitate formation via laser nephelometry (light scattering)[8].

  • Validation: Include Propranolol (highly soluble) and Amiodarone (poorly soluble) as internal quality control standards.

Protocol B: Thermodynamic Shake-Flask Assay (Gold Standard)

Thermodynamic solubility represents the true equilibrium between the solid compound and the saturated solution[6].

Causality Check: We mandate a 24-48 hour incubation period because amorphous fractions of the solid can initially supersaturate the solution. True equilibrium requires sufficient time for the most stable crystalline polymorph to precipitate out[6]. Furthermore, because the BCP ring lacks a strong UV chromophore (unlike the phenyl ring), we strictly mandate LC-MS or Charged Aerosol Detection (CAD) over standard UV-Vis to prevent false-negative quantification[7].

  • Solid Dispensing: Add an excess amount of crystalline 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide ( 5 mg) into a glass vial.

  • Buffer Addition: Add 1.0 mL of PBS (pH 7.4) directly to the solid powder (no DMSO is used).

  • Equilibration: Place the vials on an orbital shaker at 300 rpm at a constant 25°C for 24 to 48 hours[8].

  • Phase Separation: Centrifuge the suspension at 15,000 rpm for 15 minutes to pellet the undissolved solid[7]. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtered supernatant and analyze via LC-MS against a separately built, multi-point calibration curve[8].

  • Solid-State Verification (Self-Validation): Recover the residual solid pellet and analyze via Powder X-Ray Diffraction (PXRD) to confirm that the compound has not converted into a hydrate or salt-form polymorph during incubation.

ShakeFlask Step1 Solid Compound (Excess) Step2 Buffer Addition (pH 7.4) Step1->Step2 Step3 Equilibration (24h, 25°C) Step2->Step3 Step4 Phase Separation (Centrifugation) Step3->Step4 Step5 Quantification (LC-MS/CAD) Step4->Step5

Self-validating thermodynamic shake-flask workflow ensuring true equilibrium solubility measurement.

Strategic Recommendations

The transition from 4-Methoxybenzamide to 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide represents a highly strategic bioisosteric replacement[9]. For drug development professionals facing solubility-limited absorption or formulation bottlenecks, integrating the BCP moiety is highly recommended. Not only does it reliably enhance thermodynamic solubility by disrupting planar π -stacking, but it also lowers lipophilicity, which frequently translates to improved passive membrane permeability and reduced off-target toxicity[1].

References

  • Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) | Source: Enamine | URL: 7

  • Title: Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups | Source: PharmaBlock | URL: 2

  • Title: 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes | Source: PNAS | URL: 3

  • Title: Shake-Flask Solubility Assay | Source: Bienta | URL: 8

  • Title: Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor | Source: PMC | URL: 4

  • Title: Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | Source: JACS Au | URL: 1

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility | Source: Pharmaceutical Sciences | URL: 6

  • Title: Solubility Study - DMPK | Source: WuXi AppTec | URL: 5

  • Title: Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy | Source: Journal of Medicinal Chemistry | URL: 9

Sources

Validation

A Senior Application Scientist's Guide to LC-MS Methodologies for the Detection of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide Impurities

Abstract The bicyclo[1.1.1]pentane (BCP) motif is increasingly utilized in medicinal chemistry as a bioisostere for phenyl rings or tert-butyl groups, offering improved physicochemical properties such as enhanced solubil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) motif is increasingly utilized in medicinal chemistry as a bioisostere for phenyl rings or tert-butyl groups, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[1][2][3] 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide is a representative of this class of compounds, presenting unique analytical challenges due to its small, rigid, and polar structure.[4][5] Effective detection and quantification of process-related and degradation impurities are critical for ensuring drug safety and efficacy, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[6][7] This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) as a primary technique and contrasting it with traditional Reversed-Phase (RP) chromatography. We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to guide researchers in developing robust, sensitive, and selective methods for this challenging analyte class.

The Analytical Challenge: Physicochemical Properties of BCPs

The core analytical difficulty in analyzing 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide and its potential impurities stems from its distinct physicochemical properties:

  • High Polarity: The presence of a carboxamide and a methoxy group, combined with a small carbon scaffold, results in a highly polar molecule.[8] This leads to poor retention on traditional nonpolar stationary phases used in reversed-phase (RP) chromatography.[8]

  • Low UV Chromophore: The saturated BCP core lacks a significant UV chromophore, making UV-based detection and quantification challenging, especially for trace-level impurities.[9] This necessitates the use of more universal detectors like mass spectrometry (MS).

  • Structural Similarity of Impurities: Process-related impurities (e.g., starting materials, by-products) and degradation products may be structurally very similar to the parent molecule, differing only by a small functional group. This requires chromatographic methods with high resolving power.[7]

These challenges mandate a departure from standard RP-HPLC methods and a move towards techniques better suited for polar analytes.[10]

Comparative Analysis of Chromatographic Strategies

The selection of the chromatographic mode is the most critical decision in developing a separation method for this compound class. We will compare two primary approaches: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase (RP) Chromatography: The Struggle for Retention

RP-HPLC, typically the workhorse of pharmaceutical analysis, struggles to retain highly polar compounds like our target analyte.[7] Using standard C18 columns with high aqueous mobile phases often results in the analyte eluting at or near the void volume, providing no separation from other polar impurities.

Strategies to Enhance Retention in RP:

  • Highly Aqueous Mobile Phases: Using 100% aqueous mobile phases can increase retention, but this can lead to "phase dewetting" or "phase collapse" in traditional C18 columns, causing dramatic loss of retention and reproducibility.

  • Polar-Embedded/Polar-Endcapped Columns: Columns with polar-embedded groups (e.g., amide, carbamate) or extensive endcapping are designed to be stable in highly aqueous conditions and offer some enhanced selectivity for polar molecules.[11]

  • Ion-Pairing Agents: For ionizable impurities, adding ion-pairing reagents (e.g., trifluoroacetic acid) can improve retention. However, these agents are often not MS-friendly as they can cause significant ion suppression.[12]

While these strategies can sometimes be effective, they often result in methods that lack robustness or are incompatible with mass spectrometry.

Hydrophilic Interaction Liquid Chromatography (HILIC): The Superior Alternative

HILIC has emerged as a powerful technique for the analysis of polar and hydrophilic compounds that are poorly retained in RP chromatography.[9][10][13] It utilizes a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[14]

The HILIC Retention Mechanism: Retention in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[14] More polar analytes partition more strongly into the aqueous layer, resulting in greater retention. This is essentially the opposite of RP chromatography.

Advantages of HILIC for BCP Analysis:

  • Excellent Retention: Provides strong retention for polar compounds like 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide.

  • Orthogonal Selectivity: Offers a different separation selectivity compared to RP, which is beneficial for resolving structurally similar impurities.[15]

  • Enhanced MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source (particularly ESI), leading to significant gains in sensitivity compared to the high-aqueous mobile phases used in RP.[14]

Method Development Workflow & Mass Spectrometry Considerations

A logical workflow is essential for efficient method development. The choice of column and mobile phase must be complemented by an optimized mass spectrometry method for sensitive and specific detection.

Logical Workflow for Method Selection

The following diagram illustrates a typical decision-making process for selecting the optimal chromatographic method for a polar analyte like 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization Start Define Analytical Target Profile: Polar Analyte & Impurities Screen_RP Screen on Polar-Endcapped C18 Column (High Aqueous %) Start->Screen_RP Screen_HILIC Screen on Amide-based HILIC Column Start->Screen_HILIC Eval_RP Evaluate RP Retention: Is k' > 2? Screen_RP->Eval_RP Eval_HILIC Evaluate HILIC Retention: Is k' > 2? Screen_HILIC->Eval_HILIC Optimize_HILIC Optimize HILIC Method: - Gradient Profile - Buffer pH & Concentration Eval_RP->Optimize_HILIC Yes, but poor peak shape Consider_Alt Consider Alternative Strategy: (e.g., Mixed-Mode, SFC) Eval_RP->Consider_Alt No Eval_HILIC->Optimize_HILIC Yes Eval_HILIC->Consider_Alt No Final_Method Final Validated HILIC-MS Method Optimize_HILIC->Final_Method

Sources

Safety & Regulatory Compliance

Safety

3-Methoxybicyclo[1.1.1]pentane-1-carboxamide proper disposal procedures

Comprehensive Safety, Handling, and Disposal Guide for 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide As medicinal chemistry advances, researchers increasingly rely on conformationally restricted bioisosteres to optimize t...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety, Handling, and Disposal Guide for 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide

As medicinal chemistry advances, researchers increasingly rely on conformationally restricted bioisosteres to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide (CAS: 2942291-82-7)[1][2] is a premier example, frequently utilized to replace flexible tert-butyl or phenyl groups. However, the unique rigid bridged-ring structure that makes it so valuable in drug design also necessitates specific, rigorous protocols for laboratory handling and environmental disposal.

This guide provides drug development professionals with field-proven, self-validating methodologies to ensure operational safety and regulatory compliance.

Physicochemical and Hazard Profiling

Understanding the physical and hazardous nature of a compound is the first step in designing a safe operational workflow. Bicyclo[1.1.1]pentane amides present specific mucosal and systemic hazards that must dictate your engineering controls.

Property / Hazard ParameterSpecification / Classification
Chemical Name 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide
CAS Registry Number 2942291-82-7[1][2]
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Physical State Solid (typically white/off-white powder)
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Experimental Context: Bicyclo[1.1.1]pentanes in Drug Discovery

Causality of Use: Why are researchers integrating this specific motif into highly potent therapeutics? Flexible ring systems (like morpholines) are prone to flipping, which weakens target binding and leads to poor selectivity (often causing off-target toxicity)[3]. By introducing a rigid bicyclo[1.1.1]pentane structure, researchers prevent ring inversion and lock the molecule into its preferred bioactive conformation[3].

Recent breakthroughs in anti-inflammatory therapy demonstrate that incorporating this bridged ring into immunoproteasome inhibitors significantly enhances selectivity for the LMP7 (β5i) subunit over standard proteasome subunits[3][4]. This precise targeting reduces systemic hepatotoxicity and hematotoxicity while maintaining potent suppression of autoimmune inflammation[3][4].

Pathway Drug Bicyclo[1.1.1]pentane Derivative Target LMP7 (β5i) Subunit (Immunoproteasome) Drug->Target High Selectivity Inhibition Proteasome Inhibition (Covalent Binding) Target->Inhibition NFkB NF-κB Pathway Suppression Inhibition->NFkB Inflammation Reduced Autoimmune Inflammation NFkB->Inflammation

Mechanistic pathway of bicyclo[1.1.1]pentane-derived immunoproteasome inhibitors targeting LMP7.

Operational Handling & Engineering Controls

Causality of Protocol: Because 3-methoxybicyclo[1.1.1]pentane-1-carboxamide is a fine powder categorized as a severe eye and skin irritant (H315, H319), handling must be strictly controlled to prevent electrostatic aerosolization and subsequent inhalation or mucosal contact.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing and transfer operations within a hard-ducted chemical fume hood (minimum face velocity of 100 fpm) or a certified Class II Type A2 biological safety cabinet.

  • Static Mitigation: Utilize an anti-static weighing boat and pass an ionizing bar over the workspace prior to opening the vial. This prevents the fine powder from repelling and dispersing into the ambient air.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Double-glove using nitrile gloves (minimum 4 mil thickness). The outer glove must be removed immediately if powder adheres to it.

    • Eye Protection: Wear ANSI Z87.1-compliant, tight-fitting safety goggles. Standard safety glasses are insufficient against aerosolized H319 irritants.

  • Tool Selection: Use exclusively non-sparking, polished stainless-steel spatulas to minimize surface adhesion of the compound.

Comprehensive Disposal Procedures

Causality of Protocol: Amide-containing bridged bicyclic compounds are highly stable and recalcitrant to standard municipal wastewater treatment. They pose a risk of aquatic toxicity if discharged down the drain. Therefore, a strict zero-discharge policy coupled with high-temperature incineration is the only acceptable disposal route.

Step-by-Step Disposal Methodology:

  • Solid Waste Segregation:

    • Collect all unused solid compound, contaminated weighing paper, empty source vials, and primary gloves in a chemically compatible, puncture-resistant high-density polyethylene (HDPE) container.

    • Label explicitly: "Hazardous Solid Waste: Contains 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide (Toxic/Irritant)."

  • Liquid Waste Segregation:

    • Organic Solutions: If the compound was dissolved in organic solvents (e.g., DMSO for assays, or DCM/DMF for synthesis), funnel the waste into the designated "Halogenated" or "Non-Halogenated" organic waste carboy based on the primary solvent.

    • Aqueous Rinses: Collect all aqueous washings in a dedicated aqueous hazardous waste container. Never pour rinses down the sink.

  • EHS Manifesting: Document the exact mass or estimated concentration of the compound on the laboratory's hazardous waste manifest to maintain chain-of-custody for regulatory compliance.

  • Final Destruction: Transfer manifested containers to a licensed Environmental Health and Safety (EHS) vendor for high-temperature incineration (>1000°C). This thermal extreme is required to fully cleave the stable bicyclic framework and amide bonds, converting them into harmless CO2, H2O, and simple NOx gases.

DisposalWorkflow Start Waste Generation: 3-Methoxybicyclo[1.1.1]pentane- 1-carboxamide Solid Solid Waste (Powder/PPE) Start->Solid Liquid Liquid Waste (Solutions/Rinses) Start->Liquid EHS EHS Collection & Manifesting Solid->EHS Org Organic Solvents (DMSO/DCM/DMF) Liquid->Org Aq Aqueous Waste (Contaminated H2O) Liquid->Aq Org->EHS Aq->EHS Incineration High-Temperature Incineration (>1000°C) EHS->Incineration

Standardized waste segregation and high-temperature incineration workflow.

Spill Response & Decontamination (Self-Validating Protocol)

Causality of Protocol: Immediate, wet-containment prevents the cross-contamination of adjacent laboratory surfaces and eliminates the risk of secondary inhalation exposure.

Step-by-Step Spill Methodology:

  • Evacuate and Assess: Clear personnel from a 1-meter radius. Verify the spill is localized to the benchtop or fume hood.

  • Wetting (Do Not Dry Sweep): Dry sweeping will aerosolize the irritant powder. Instead, gently cover the spilled powder with absorbent laboratory wipes.

  • Solvent Misting: Lightly mist the wipes with 70% ethanol or isopropanol to dampen the powder, suppressing all dust generation.

  • Collection: Carefully scoop the dampened wipes and powder using a stiff piece of cardboard or a non-sparking scraper into a hazardous waste bag.

  • Chemical Decontamination: Wash the spill zone with a surfactant-based laboratory cleaner, followed by a secondary wipe-down using 70% ethanol.

  • System Validation: Self-Validation Step: Inspect the decontaminated area using a high-intensity flashlight held at a low, oblique angle to the surface. If any white crystalline residue reflects the light, repeat Step 5 until the surface is optically clear. Dispose of all cleanup materials as solid hazardous waste.

References

  • Discovery of Novel Potent and Safe Immunoproteasome Inhibitors with Bridged Ring for Anti-Inflammatory Therapy. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

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